6-Methyl-1-tetralone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGGJAFMWYNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068608 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51015-29-3 | |
| Record name | 6-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51015-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-methylnaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051015293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-6-methylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-6-METHYLNAPHTHALEN-1(2H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTW3PM158Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Methyl-1-tetralone chemical properties and uses
An In-depth Technical Guide to 6-Methyl-1-tetralone: Properties, Synthesis, and Applications
Introduction
This compound, a substituted aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its rigid bicyclic framework, composed of a fused benzene and cyclohexanone ring, provides a versatile scaffold for the construction of complex molecular architectures.[1][2] This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthetic methodologies, and key applications. It is intended for researchers and professionals engaged in drug discovery and fine chemical synthesis who require a deep, practical understanding of this valuable building block.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 6-methyl-3,4-dihydronaphthalen-1(2H)-one, is an organic compound belonging to the ketone class.[1] The presence of a methyl group on the aromatic ring and a carbonyl group on the aliphatic ring dictates its reactivity and physical characteristics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51015-29-3 | [1][3] |
| Molecular Formula | C₁₁H₁₂O | [1][3] |
| Molecular Weight | 160.21 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Synonyms | 3,4-Dihydro-6-methyl-1(2H)-naphthalenone, 6-Methyl-α-tetralone | [1][3] |
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The following data represent the expected spectral characteristics derived from its molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the other aliphatic protons. The methyl group protons would appear as a singlet in the aromatic region. The protons on the carbon adjacent to the carbonyl group (C2) and the benzylic protons (C4) would appear as triplets, while the protons at C3 would likely be a multiplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). Signals for the aromatic carbons and the aliphatic carbons will appear in their respective expected regions.
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[4] A strong absorption band is expected in the region of 1660-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.[5] Weaker bands corresponding to aromatic C-H and aliphatic C-H stretching will also be present.
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[4] The molecular ion peak (M+) would be observed at m/z = 160. Common fragmentation patterns may involve the loss of small molecules like CO or ethylene, as well as cleavage of the aliphatic ring.[5]
Synthesis and Reaction Pathways
Substituted tetralones are valuable intermediates in organic synthesis.[6] Their preparation often involves intramolecular cyclization reactions. A common and effective method for synthesizing the tetralone core is the Friedel-Crafts acylation followed by cyclization.
Conceptual Synthetic Workflow: Friedel-Crafts Approach
The synthesis of this compound can be envisioned starting from toluene and a suitable four-carbon acylating agent, such as succinic anhydride or 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The initial Friedel-Crafts acylation reaction is followed by a reduction of the resulting keto-acid and subsequent intramolecular cyclization to form the tetralone ring system.
Caption: Generalized Friedel-Crafts synthesis pathway for this compound.
Representative Experimental Protocol (Adapted from related syntheses)
The following protocol illustrates a general one-pot method for synthesizing a tetralone derivative, which is conceptually similar to the synthesis of this compound.[7]
-
Reaction Setup: To a cooled (0-15°C) solution of anisole (as a model for toluene) in a suitable solvent like dichloroethane, slowly add a Lewis acid such as aluminum trichloride.[7]
-
Acylation: Add the acylating agent (e.g., 4-chlorobutyryl chloride) dropwise to the stirred mixture, maintaining the low temperature to control the reaction and minimize side products.[7]
-
Cyclization: After the initial acylation is complete, the reaction temperature is raised to 70-120°C. The intermediate formed in the first step undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to form the tetralone ring.[7]
-
Workup: Cool the reaction mixture and quench by pouring it over ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the high-purity tetralone.[8][9]
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its ketone functional group and its robust bicyclic structure.
Core Reactivity
The carbonyl group is susceptible to a variety of chemical transformations, including:
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard reagents) and other nucleophiles.[1]
-
Condensation Reactions: Can undergo aldol condensation and related reactions at the alpha-carbon.[1]
-
Reduction: The ketone can be reduced to the corresponding alcohol (a tetralol).
-
Aromatization: Under certain catalytic conditions, the tetralone can be aromatized to form a substituted naphthol derivative, a highly valuable class of compounds.[10]
Applications in Synthesis
Tetralone derivatives are crucial building blocks for a wide array of biologically active molecules and natural products.[6][11][12]
-
Medicinal Chemistry: The tetralone scaffold is present in numerous pharmaceutical agents, including antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease.[12]
-
Steroid Synthesis: Substituted tetralones, particularly 6-methoxy-1-tetralone, are foundational starting materials in the total synthesis of steroidal drugs like mifepristone and various progestogens.[7][11] The principles are directly applicable to methyl-substituted analogues.
-
Agrochemicals: The related compound 1-naphthol, which can be synthesized from 1-tetralone, is a precursor to insecticides like carbaryl.[10]
References
- 1. CAS 51015-29-3: this compound | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 8. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 9. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
physical and chemical properties of 6-Methyl-1-tetralone
An In-Depth Technical Guide to 6-Methyl-1-tetralone: Physicochemical Properties and Synthetic Insights for Drug Development Professionals
Introduction
This compound, a derivative of the tetralone family, represents a critical structural motif and a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. As a bicyclic aromatic ketone, its scaffold is embedded in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] For researchers and drug development professionals, a comprehensive understanding of its physical, chemical, and spectroscopic properties is paramount for its effective utilization in the synthesis of complex molecular targets. This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of data to explain the causal relationships between its structure and its behavior, offering field-proven insights into its synthesis and reactivity.
Section 1: Core Molecular Attributes
The foundational characteristics of a molecule dictate its identity and behavior. This compound is structurally defined by a naphthalene ring system that is partially hydrogenated in one ring to feature a ketone at the C1 position and a methyl substituent on the aromatic ring at the C6 position.
| Property | Value | Source(s) |
| IUPAC Name | 6-methyl-3,4-dihydronaphthalen-1(2H)-one | [4] |
| Synonyms | 6-Methyl-α-tetralone, 3,4-Dihydro-6-methyl-1(2H)-naphthalenone | [1][4] |
| CAS Number | 51015-29-3 | [1][5][6] |
| Molecular Formula | C₁₁H₁₂O | [1][4] |
| Molecular Weight | 160.21 g/mol | [1][4] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CCC2 | [4] |
| InChI Key | FPOGGJAFMWYNLI-UHFFFAOYSA-N | [1] |
Section 2: Physicochemical Properties
The physical state, volatility, and solubility of a compound are critical parameters for designing reaction conditions, purification protocols, and formulation strategies. While specific experimental data for this compound is sparse, its properties can be reliably inferred from its structure and comparison with closely related analogs.
| Property | Predicted/Reported Value | Causality and Comparative Analysis |
| Physical State | Colorless to pale yellow liquid or low-melting solid | [1] |
| Melting Point | Estimated: ~10-20 °C | The parent compound, 1-tetralone, has a melting point of 2-7 °C.[3] The addition of a methyl group slightly increases molecular weight and van der Waals forces, likely raising the melting point modestly. In contrast, 6-methoxy-1-tetralone is a solid with a much higher melting point (77-79 °C), demonstrating the stronger intermolecular dipole-dipole interactions and crystal lattice packing efficiency imparted by the methoxy group compared to the methyl group.[7][8] |
| Boiling Point | Estimated: ~135-145 °C at 12 mmHg | 2-Methyl-1-tetralone boils at 127-131 °C / 12 mmHg, providing a close estimate.[9] The boiling point is elevated compared to non-polar analogs due to the polarity of the ketone group but is lower than that of 6-methoxy-1-tetralone (171 °C / 11 mmHg), which has a more polar ether linkage.[8][10] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene); poorly soluble in water. | The molecule possesses moderate polarity. The tetralone core provides a significant non-polar, hydrophobic surface area, while the ketone functional group introduces a polar site capable of hydrogen bond acceptance. This amphiphilic character ensures miscibility with a wide range of organic solvents but limits aqueous solubility.[1] |
Section 3: Spectroscopic and Analytical Profile
Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. Below is an expert prediction of the key features expected in the NMR, IR, and Mass Spectra of this compound, grounded in the analysis of its functional groups and structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
-
δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most deshielded aromatic proton. It will appear as a doublet.
-
δ ~7.1-7.2 ppm (m, 2H): Aromatic protons at C7 and C8. These protons will likely appear as a multiplet or overlapping signals.
-
δ ~2.8-2.9 ppm (t, 2H): Methylene protons at C4 (benzylic). These protons are adjacent to the aromatic ring and a CH₂ group, appearing as a triplet.
-
δ ~2.5-2.6 ppm (t, 2H): Methylene protons at C2. These protons are α to the carbonyl group and adjacent to another CH₂ group, also appearing as a triplet.
-
δ ~2.3 ppm (s, 3H): Methyl protons (Ar-CH₃). This will be a sharp singlet as there are no adjacent protons.
-
δ ~2.0-2.1 ppm (quintet, 2H): Methylene protons at C3. These protons are coupled to the protons at C2 and C4, resulting in a more complex splitting pattern, likely a quintet or multiplet.
References
- 1. CAS 51015-29-3: this compound | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 51015-29-3 [chemicalbook.com]
- 6. 51015-29-3 | this compound | Tetrahedron [thsci.com]
- 7. 6-Methoxytetralone | CAS#:1078-19-9 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-甲基-1-四氢萘酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
An In-Depth Technical Guide to 6-Methyl-1-tetralone: Structure, Molecular Weight, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methyl-1-tetralone, a key chemical intermediate. We will delve into its fundamental properties, including its precise molecular structure and weight, and explore its significant role as a versatile building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical development. This document is intended to serve as a valuable resource, offering insights into its synthesis, spectroscopic characterization, and practical applications, thereby empowering researchers to leverage its full potential in their scientific endeavors.
Core Molecular Attributes of this compound
This compound, a derivative of 1-tetralone, is a bicyclic aromatic ketone. Its structure features a naphthalene core partially hydrogenated in one ring, with a ketone group at the first position and a methyl group at the sixth position. This seemingly simple molecule possesses a unique combination of aromatic and aliphatic characteristics, rendering it a valuable synthon in organic chemistry.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 6-methyl-3,4-dihydro-2H-naphthalen-1-one . It is also commonly referred to as 6-methyl-α-tetralone. The chemical structure is depicted in the diagram below.
Caption: Chemical structure of this compound.
Molecular Formula and Weight
The molecular formula of this compound is C₁₁H₁₂O .[1][2] Based on this, the calculated molecular weight is 160.21 g/mol .[1][2] The precise monoisotopic mass is 160.088815 Da.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. While specific experimental data for this compound can be sparse in publicly available literature, we can infer some properties from closely related analogs and general chemical principles.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| CAS Number | 51015-29-3 | [2] |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available |
For comparison, the closely related 6-methoxy-1-tetralone is a light yellow crystalline powder with a melting point of 77-79 °C and a boiling point of 171 °C at 11 mmHg.[3]
Spectroscopic Data (Predicted and Analog-Based)
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methyl protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets, influenced by their positions relative to the electron-withdrawing ketone and electron-donating methyl group.
-
Aliphatic Protons (δ 2.0-3.0 ppm): The two methylene groups adjacent to the carbonyl and the aromatic ring will each give rise to triplet signals.
-
Methyl Protons (δ ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the aromatic carbons, with quaternary carbons appearing weaker.
-
Aliphatic Carbons (δ 20-40 ppm): Three signals corresponding to the methylene carbons of the saturated ring.
-
Methyl Carbon (δ ~21 ppm): A signal for the methyl carbon.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
-
C=O Stretch (around 1685 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.
-
Aromatic C-H Stretch (above 3000 cm⁻¹): Weaker bands indicating the presence of aromatic C-H bonds.
-
Aliphatic C-H Stretch (below 3000 cm⁻¹): Bands corresponding to the C-H bonds of the methylene and methyl groups.
-
Aromatic C=C Bending (1400-1600 cm⁻¹): A series of bands indicating the aromatic ring.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound, like other tetralone derivatives, is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. This powerful reaction allows for the formation of the bicyclic ring system in an efficient manner.
General Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The core principle involves the cyclization of a γ-arylbutyric acid or its corresponding acid chloride. For this compound, the starting material would be 4-(4-methylphenyl)butanoic acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis)
The following is a representative, self-validating protocol for the synthesis of a tetralone derivative, which can be adapted for this compound. This protocol is based on established methodologies for intramolecular Friedel-Crafts acylations.[4]
Materials:
-
4-(4-methylphenyl)butanoic acid
-
Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., anhydrous aluminum chloride)
-
Dichloromethane (anhydrous, if using a Lewis acid)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), place 4-(4-methylphenyl)butanoic acid.
-
Addition of Cyclizing Agent:
-
Method A (PPA): Add polyphosphoric acid to the flask (typically a 10-fold excess by weight).
-
Method B (Lewis Acid): Dissolve the starting material in anhydrous dichloromethane and cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride in portions.
-
-
Reaction:
-
Method A (PPA): Heat the mixture with stirring in an oil bath at a temperature typically between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Method B (Lewis Acid): After the addition of the Lewis acid, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a fume hood, especially if a Lewis acid was used, as it will generate fumes.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a strong acid catalyst (PPA or a Lewis acid) is crucial to generate the acylium ion electrophile, which then attacks the electron-rich aromatic ring.
-
Anhydrous conditions are essential when using Lewis acids like AlCl₃ to prevent their deactivation by water.
-
The work-up with ice quenches the reaction and hydrolyzes the catalyst. The bicarbonate wash neutralizes any remaining acid.
Applications in Drug Discovery and Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of a wide range of biologically active compounds.
A Versatile Building Block
The chemical reactivity of this compound at both the ketone and the aromatic ring allows for diverse chemical modifications. This makes it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5] The tetralone core is found in various natural products and has been utilized in the development of drugs targeting conditions such as neurodegenerative and cardiovascular diseases.[1]
Precursor to Pharmaceutical Agents
While specific drugs derived directly from this compound are not extensively documented in the initial search results, the broader class of tetralones are key precursors to important pharmaceuticals. For instance, 1-tetralone is a starting material for the synthesis of the beta-blocker propranolol and the insecticide carbaryl.[6] Furthermore, derivatives like 6-methoxy-1-tetralone are used in the synthesis of steroidal compounds, including oral contraceptives. The presence of the methyl group in this compound can be strategically utilized to influence the pharmacological properties of the final compound, such as its metabolic stability and receptor-binding affinity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general guidelines for similar aromatic ketones should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
This compound is a fundamentally important chemical entity with a well-defined structure and molecular weight. Its true value lies in its utility as a versatile synthetic intermediate. The ability to readily synthesize its bicyclic structure via robust methods like the Friedel-Crafts acylation, combined with the potential for diverse chemical modifications, makes it a valuable tool for medicinal chemists and drug development professionals. As the quest for novel therapeutics continues, the strategic use of such well-characterized building blocks will undoubtedly play a pivotal role in the creation of the next generation of medicines.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound | 51015-29-3 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]
- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 6. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 6-Methyl-1-tetralone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Methyl-1-tetralone, a crucial intermediate in synthetic organic chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. By synthesizing established chemical theories with actionable experimental protocols, this guide aims to be an essential resource for anyone working with this compound.
Introduction to this compound: A Molecule of Interest
This compound (CAS No. 51015-29-3) is a bicyclic aromatic ketone with a molecular formula of C₁₁H₁₂O.[1] Its structure, featuring a tetralone core with a methyl group on the aromatic ring, imparts a moderate polarity that is a key determinant of its solubility profile.[1] Understanding the solubility of this compound is paramount for a variety of applications, including reaction solvent selection, purification process design (such as crystallization), and formulation development in the pharmaceutical industry.
This guide will first elucidate the key physicochemical properties of this compound that influence its behavior in solution. Subsequently, it will explore the fundamental principles of solubility, providing a predictive framework for its interaction with a diverse range of organic solvents. Finally, a detailed, step-by-step experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate reliable data tailored to their specific laboratory conditions.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Liquid (at room temperature) | [1] |
| XLogP3-AA | 2.4 | [2] |
The XLogP3-AA value of 2.4 is particularly insightful, indicating that this compound is a moderately lipophilic ("fat-loving") compound.[2] This suggests a preference for less polar or nonpolar organic solvents over highly polar solvents like water.
Caption: Physicochemical properties of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
This compound possesses a polar carbonyl group (C=O) and a nonpolar aromatic ring and aliphatic portion. This dual character results in its moderate overall polarity.[1]
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in dipole-dipole interactions with the carbonyl group of this compound. Therefore, good solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar regions of this compound will interact favorably with nonpolar solvents through London dispersion forces, suggesting a degree of solubility.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): These solvents, which are themselves ketones or esters, are expected to be excellent solvents for this compound due to their similar polarities.
Based on these principles, a predicted solubility profile for this compound in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions, and experimental verification is essential for quantitative applications.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low to Moderate | Primarily nonpolar interactions. |
| Toluene | 2.4 | Good | Favorable interactions with the aromatic ring. |
| Dichloromethane | 3.1 | Very Good | Similar moderate polarity. |
| Acetone | 4.3 | Very Good | "Like dissolves like" - both are ketones. |
| Ethyl Acetate | 4.4 | Very Good | Similar moderate polarity and functional groups. |
| Isopropanol | 4.0 | Good | Capable of dipole-dipole interactions. |
| Ethanol | 4.3 | Good | Capable of dipole-dipole interactions. |
| Methanol | 5.1 | Moderate | Higher polarity may reduce solubility compared to ethanol. |
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise and quantitative solubility data, experimental determination is indispensable. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[3]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle. Centrifugation can be used to expedite this process.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the experimental temperature.
-
Conclusion
References
The Elusive Spectroscopic Signature of 6-Methyl-1-tetralone: A Technical Note on Data Scarcity
For Immediate Release
Shanghai, China – January 1, 2026 – In the dynamic landscape of chemical research and drug development, the comprehensive characterization of molecular entities is paramount. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), form the bedrock of structural elucidation and purity assessment. This technical guide was intended to provide an in-depth analysis of the spectroscopic data for 6-Methyl-1-tetralone (CAS No. 51015-29-3), a tetralone derivative of interest. However, an exhaustive search of publicly available scientific literature and chemical databases has revealed a significant scarcity of this specific information.
While the existence of this compound is documented in several chemical supplier catalogs and databases, these sources often do not include analytical data such as NMR, IR, and MS spectra. Extensive searches for publications detailing the synthesis and spectroscopic characterization of this specific compound have not yielded the comprehensive data required for a thorough technical guide. Much of the available information pertains to structurally related but distinct compounds, most notably 6-Methoxy-1-tetralone.
This situation highlights a critical challenge in the scientific community: the accessibility of complete and verified analytical data for all synthesized compounds. For researchers, scientists, and drug development professionals, the absence of such foundational data can impede further research, complicate the verification of synthetic routes, and hinder the development of new chemical entities.
The Importance of Spectroscopic Data
The core techniques for molecular characterization provide unique and complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. Analysis of fragmentation patterns can also offer valuable structural clues.
A Call for Data Sharing
The inability to locate a complete, peer-reviewed spectroscopic dataset for this compound underscores the need for greater data sharing and open-access repositories within the scientific community. The deposition of raw and processed analytical data in public databases upon publication of research findings would significantly accelerate scientific progress and prevent the duplication of effort.
Until such data for this compound becomes publicly available, researchers interested in this compound are encouraged to perform their own spectroscopic characterization upon synthesis or acquisition. The following sections, while not containing specific data for the target molecule, outline the standard experimental protocols that would be employed for such a characterization.
Hypothetical Experimental Protocols for the Spectroscopic Analysis of a Tetralone Derivative
The following protocols describe the general methodologies that would be applied to acquire the NMR, IR, and MS data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
¹H NMR Acquisition:
-
The spectrometer would be tuned to the proton frequency.
-
A standard one-pulse sequence would be used.
-
Key parameters would include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
The spectrometer would be tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon.
-
A wider spectral width (e.g., 220 ppm) would be necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time would be required.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) would be finely ground with approximately 100 mg of dry KBr powder. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the sample would be placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.
-
Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolution in a suitable solvent for Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS).
-
Ionization:
-
Electron Ionization (EI): For GC-MS, the sample would be bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Electrospray Ionization (ESI): For less volatile or thermally labile compounds, a solution of the sample would be sprayed through a charged capillary to form ions.
-
-
Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion at a specific m/z value would be recorded to generate the mass spectrum.
Visualizing the Workflow
The logical flow for the complete spectroscopic characterization of a novel or uncharacterized compound is outlined below.
biological activity of 6-Methyl-1-tetralone derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Methyl-1-tetralone Derivatives
Abstract
The tetralone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of biologically active compounds.[1] Among these, derivatives of the bicyclic aromatic ketone this compound have emerged as a particularly promising class, exhibiting a diverse and potent range of pharmacological properties. These derivatives, frequently synthesized as chalcones, pyrazolines, or other heterocyclic adducts, have demonstrated significant therapeutic potential in critical areas such as oncology, inflammation, and infectious diseases.[1][2][3] Their synthetic accessibility allows for broad structural diversification, making them an attractive platform for novel drug discovery and development. This technical guide provides a comprehensive analysis of the primary biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects. We will delve into their mechanisms of action, present quantitative data from pivotal studies, provide detailed experimental protocols for key biological assays, and visualize complex pathways to facilitate a deeper understanding and spur further innovation in the field.
Introduction: The Versatility of the this compound Scaffold
The 1-tetralone core, a benzo-fused cyclohexanone, is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[4][5] The incorporation of a methyl group at the 6-position of this scaffold provides a key lipophilic and electronic anchor, influencing the molecule's interaction with biological targets and metabolic stability. The true power of this scaffold lies in the reactivity of the C2 methylene group, which is adjacent to the ketone. This position allows for facile derivatization through reactions like the Claisen-Schmidt condensation, enabling the synthesis of a vast library of α,β-unsaturated ketones (chalcones) and subsequent conversion into various heterocyclic systems.[6] This synthetic tractability is the primary driver behind the exploration of this compound derivatives, allowing medicinal chemists to systematically probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[7]
General Synthesis of this compound Derivatives
A prevalent and effective method for derivatizing the this compound core is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of this compound with various aromatic aldehydes to yield the corresponding α,β-unsaturated ketones, often referred to as tetralone-based chalcones.[6] These chalcones serve as versatile intermediates for synthesizing a wide array of heterocyclic derivatives, including pyrazolines, pyridines, and pyrimidines.[2]
Caption: General synthetic pathway for this compound derivatives.
Experimental Protocol: Synthesis of α,β-Unsaturated Ketones (Chalcones)
This protocol describes a general procedure for the synthesis of chalcone derivatives from 6-acetyltetralin (a related starting material, demonstrating the core reaction).[6]
-
Reactant Preparation: Dissolve 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Slowly add a 10% ethanolic sodium hydroxide solution to the mixture while stirring at room temperature. The causality for using a base like NaOH is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Reaction Monitoring: Continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with water to remove excess base, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.[2]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Anticancer Activity
Derivatives of the tetralone scaffold have consistently demonstrated significant anticancer properties across a range of human cancer cell lines.[1] The primary mechanisms of action often involve the induction of programmed cell death (apoptosis) and the inhibition of cellular proliferation.[2]
Mechanism of Action
The antitumor activity of this compound derivatives is frequently linked to their ability to trigger the intrinsic apoptotic pathway.[8] This involves disrupting mitochondrial function, leading to the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-3), which execute the apoptotic process.[8] Furthermore, some derivatives have been shown to modulate the expression of key regulatory genes involved in cell survival and apoptosis, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[9]
Caption: Simplified intrinsic apoptosis pathway targeted by tetralone derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
Numerous studies have evaluated the in vitro anticancer activity of these derivatives. For instance, α,β-unsaturated ketones derived from 6-acetyltetralin have shown potent activity against human cervix (HeLa) and breast (MCF-7) carcinoma cell lines.[6]
| Compound ID | Modification | Cell Line | IC₅₀ (µg/mL) | Reference |
| 3a | 2,6-dichlorobenzaldehyde derivative | HeLa | 3.5 | [6] |
| MCF-7 | 4.5 | [6] | ||
| 7p | 6-amino-11-methyl-indolo[3,2-c]quinoline | MV4-11 (Leukemia) | 0.052 µM | [10] |
| HCT116 (Colon) | 0.007 µM | [10] | ||
| 5-FU | Reference Drug | HeLa / MCF-7 | - | [6] |
| Doxorubicin | Reference Drug | MV4-11 / HCT116 | - | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be sufficient for the compound to exert its cytotoxic effect but not so long that the control cells become over-confluent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Activity
A significant area of research for tetralone derivatives has been their function as anti-inflammatory agents.[1] A primary mechanism for this activity is the inhibition of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine central to various immune and inflammatory responses.[11][12]
Mechanism of Action: MIF Tautomerase Inhibition
Certain E-2-arylmethylene-1-tetralone derivatives can efficiently bind to the active site of MIF, inhibiting its unique tautomerase enzymatic activity.[11] This inhibition disrupts the pro-inflammatory cascade. Potent derivatives can significantly decrease the production of reactive oxygen species (ROS) and nitrite, suppress the activation of the critical inflammatory transcription factor NF-κB, and subsequently reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and the chemokine CCL-2 in macrophages.[1][11]
Caption: Anti-inflammatory mechanism of tetralone derivatives via MIF inhibition.[1]
Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, as an indicator of inflammatory response in macrophages.[13]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour. This pre-incubation allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound only (to check for inherent effects).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes. The reaction of nitrite with the Griess reagent forms a purple azo compound.
-
Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. The reduction in nitrite concentration in compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.
Antimicrobial Activity
The structural versatility of this compound derivatives has also led to the discovery of compounds with significant antimicrobial properties, including activity against multidrug-resistant pathogens.[3][14]
Spectrum of Activity and Mechanism
Novel tetralone derivatives incorporating an aminoguanidinium moiety have demonstrated potent antibacterial activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant S. aureus isolates.[3] The mechanism for some of these compounds involves the depolarization and disruption of the bacterial membrane's integrity, leading to cell death.[3] Antifungal activity against species like Aspergillus niger has also been reported, with efficacy dependent on the nature of substituents on the tetralone ring.[15]
Quantitative Data Summary: Antibacterial Activity
| Compound ID | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2D | S. aureus ATCC 29213 | 0.5 | 4 | [3] |
| MRSA-2 | 1 | 4 | [3] | |
| 7i | Gram-positive/negative bacteria | Active | - | [16] |
| 7k | Gram-positive/negative bacteria | Active | - | [16] |
(MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration)
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This is determined by visual inspection. This self-validating system is confirmed by ensuring robust growth in the positive control well and no growth in the sterility control.
-
(Optional) MBC Determination: To determine the MBC, subculture an aliquot from the wells showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of this compound derivatives and their biological activity is a critical aspect of optimizing them as therapeutic agents.[7][17]
-
Anticancer Activity: For chalcone derivatives, substitutions on the appended aromatic ring play a crucial role. Electron-withdrawing groups, such as chloro- or fluoro-substituents, often enhance cytotoxic activity.[6] For indolo[3,2-c]quinolines, methylation at the N-11 position was found to significantly increase cytotoxicity.[10]
-
Anti-inflammatory Activity: The geometry of the double bond in chalcone-type derivatives is important, with the E-isomer often showing better MIF inhibitory activity.[11] The nature and position of substituents on the arylmethylene group dictate the binding affinity to the MIF active site.
-
Antimicrobial Activity: The presence of a cationic group, such as an aminoguanidinium moiety, is strongly correlated with antibacterial activity, likely by facilitating interaction with and disruption of the negatively charged bacterial membrane.[3] For antifungal activity, electron-donating groups like ethoxy on the tetralone core have been shown to enhance potency against certain fungal strains.[15]
Caption: Conceptual overview of Structure-Activity Relationships (SAR).
Conclusion and Future Directions
Derivatives of this compound represent a highly versatile and promising scaffold in modern medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of the core structure allows for fine-tuning of pharmacological properties through systematic structural modifications.
Future research should focus on several key areas:
-
Lead Optimization: Leveraging the established SAR to design and synthesize next-generation derivatives with enhanced potency, improved selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
In Vivo Studies: Moving the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetics in a physiological setting.[18]
-
Target Deconvolution: For compounds with potent activity but an unclear mechanism, employing advanced techniques like chemical proteomics to identify their specific molecular targets.
-
Combination Therapies: Investigating the potential of this compound derivatives to act synergistically with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
By continuing to explore the rich chemical space around the this compound scaffold, the scientific community is well-positioned to develop novel and effective therapeutics for some of the most challenging human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications | Bentham Science [eurekaselect.com]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Methyl-1-tetralone in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Value of a Substituted Tetralone
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Methyl-1-tetralone, a bicyclic aromatic ketone, has emerged as a versatile and valuable precursor in the synthesis of a diverse array of bioactive natural products and pharmaceutical agents.[1][2] Its rigid scaffold, combined with multiple reactive sites—the carbonyl group, the α-methylene positions, and the aromatic ring—provides chemists with a powerful tool for molecular elaboration. This guide offers an in-depth exploration of this compound as a foundational element in organic synthesis, elucidating the mechanistic principles that govern its reactivity and providing practical insights into its application. The tetralone framework is a recurring motif in numerous natural products, including terpenoids, steroids, and alkaloids, many of which exhibit significant biological activities such as antiviral, antitumor, and antibacterial properties.[3][4]
Core Reactivity: A Tale of Two Enolates and an Activated Ring
The synthetic utility of this compound is primarily dictated by the reactivity of its ketone moiety and the adjacent α-protons. The presence of two distinct enolizable positions (C2 and the benzylic C8) introduces a critical question of regioselectivity in reactions proceeding through an enolate intermediate.
Regioselective Enolate Formation: Kinetic vs. Thermodynamic Control
The deprotonation of this compound can lead to two regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of the most accessible and kinetically acidic proton. In the case of this compound, the protons at the C2 position are sterically less hindered and are preferentially abstracted under conditions of strong, bulky bases (e.g., Lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in aprotic solvents like THF.[2][5] These conditions ensure that the reaction is rapid and irreversible, favoring the less substituted enolate.[2]
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable of the two isomers, typically being the more substituted enolate which benefits from the stabilizing effect of the adjacent aromatic ring. Its formation is favored under conditions that allow for equilibration between the two enolates. This is typically achieved using weaker bases, protic solvents, and higher reaction temperatures, which facilitate proton exchange and allow the system to reach thermal equilibrium.[2][5]
The ability to selectively generate either the kinetic or thermodynamic enolate is a cornerstone of synthetic strategy, allowing for precise control over the site of subsequent alkylation, acylation, and condensation reactions. The electron-donating nature of the methyl group at the 6-position subtly influences the acidity of the benzylic protons, further tuning the regiochemical outcome of these reactions.
Key Synthetic Transformations
The strategic functionalization of the this compound scaffold can be achieved through a variety of powerful synthetic transformations.
Alkylation: Building Carbon Frameworks
The introduction of alkyl substituents is a fundamental strategy for elaborating the carbon skeleton. The regioselectivity of alkylation is directly controlled by the choice of enolate.
-
Kinetic Alkylation at C2: By employing kinetic enolate formation conditions (LDA, THF, -78 °C), alkyl halides can be introduced selectively at the C2 position. This is a common strategy for introducing side chains or building blocks for further cyclizations.
-
Thermodynamic Alkylation at C8: While less common due to the potential for competing reactions, alkylation at the benzylic C8 position can be achieved under thermodynamic conditions.
Protocol: Enantioselective Phase-Transfer Catalyzed Alkylation of a Tetralone Derivative
| Reagent/Parameter | Condition | Purpose |
| 1-Methyl-7-methoxy-2-tetralone | 1 equivalent | Starting material |
| 1,5-Dibromopentane | 3 equivalents | Alkylating agent |
| Cinchona alkaloid-derived catalyst (C7) | 10 mol % | Chiral phase-transfer catalyst |
| 50% aq. NaOH | 10 volumes relative to organic solvent | Base to generate the enolate |
| Chlorobenzene | Solvent | Organic phase |
| Temperature | 15–25 °C | Reaction temperature |
| Time | 48 hours | Reaction duration |
Causality: The cinchona alkaloid catalyst forms a chiral ion pair with the enolate, shuttling it into the organic phase. The steric environment created by the catalyst directs the incoming alkylating agent to one face of the enolate, resulting in an enantioselective alkylation.[6] The large excess of the dibromoalkane minimizes dialkylation of the starting material.
Condensation Reactions: Forging New Rings and Functional Groups
Condensation reactions, particularly the Claisen-Schmidt and aldol condensations, are instrumental in extending the molecular framework and introducing new functional groups.
-
Claisen-Schmidt Condensation: This reaction involves the condensation of an enolate with an aromatic aldehyde that cannot enolize itself.[7][8] For this compound, this reaction typically occurs at the C2 position under basic conditions to yield an α,β-unsaturated ketone, a versatile intermediate for further transformations.
Protocol: General Procedure for Claisen-Schmidt Condensation [5]
-
Dissolve the tetralone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., 10% NaOH) and stir the mixture at room temperature.
-
Continue stirring until a precipitate forms, typically for 20-30 minutes.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by filtration, wash with cold water and ethanol, and dry.
Causality: The base generates the kinetic enolate at the C2 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to form the thermodynamically stable conjugated system.[8]
-
Robinson Annulation: This powerful ring-forming sequence combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[3][9][10] Reacting this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), under basic conditions leads to the formation of a tricyclic system, a common core in steroids and terpenoids.[1] The initial Michael addition occurs at the nucleophilic C2 position (via the kinetic enolate).
Caption: Robinson Annulation Workflow.
Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into a carbon-carbon double bond.[11][12] This is particularly useful for introducing exocyclic methylene groups or other substituted alkenes. The reaction involves a phosphonium ylide, which is typically prepared from the corresponding phosphonium salt and a strong base.[13]
Caption: Wittig Reaction Workflow.
Causality: The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl to form a four-membered oxaphosphetane intermediate.[11][14] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome of the reaction (E vs. Z alkene) is dependent on the stability of the ylide. Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[12]
Application in the Synthesis of Bioactive Molecules
The synthetic transformations described above have been applied to the total synthesis of numerous complex and biologically important molecules.
Synthesis of Steroid Cores
The Robinson annulation of this compound and its derivatives is a classic strategy for the construction of the C and D rings of the steroid nucleus.[1] The resulting tricyclic ketone can then be further elaborated through a series of stereocontrolled reactions to afford complex steroid hormones and their analogues.[15][16]
Synthesis of Sertraline Analogues
Sertraline, a widely used antidepressant, contains a tetralin core. The synthesis of sertraline and its analogues often involves the condensation of a tetralone with an amine to form an imine, followed by reduction.[10] While the commercial synthesis of sertraline itself starts from a different tetralone, the underlying chemistry is directly applicable to derivatives of this compound for the generation of novel pharmaceutical leads.[9]
Conclusion
This compound is a strategically important building block in organic synthesis, offering a robust platform for the construction of complex molecular scaffolds. Its value lies in the predictable and controllable reactivity of its carbonyl group, α-methylene positions, and aromatic ring. A thorough understanding of the principles of kinetic and thermodynamic enolate control is essential for harnessing its full synthetic potential. Through fundamental transformations such as alkylation, condensation, and olefination, chemists can efficiently elaborate the this compound core to access a wide range of biologically active molecules, underscoring its enduring importance in medicinal chemistry and natural product synthesis.
References
- 1. byjus.com [byjus.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistwizards.com [chemistwizards.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. infoscience.epfl.ch [infoscience.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. drughunter.com [drughunter.com]
- 14. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
Whitepaper: 6-Methyl-1-tetralone as a Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The 1-tetralone core is a well-established "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the synthesis of drugs targeting a wide array of diseases, from cancer to neurodegenerative disorders. This technical guide delves into the specific potential of 6-Methyl-1-tetralone , a derivative whose strategic methylation may offer significant advantages in drug design. We will explore its synthetic utility, key therapeutic applications, and the underlying medicinal chemistry principles that position this molecule as a valuable starting point for next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The tetralone scaffold, a bicyclic aromatic ketone, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[3][4] Its prevalence stems from its favorable physicochemical properties and its utility as a rigid anchor for presenting pharmacophoric features in three-dimensional space. The parent compound, 1-tetralone, is a key precursor in the synthesis of compounds like the antidepressant Sertraline and various alkaloids with antitumor activity.[2][4]
The introduction of a methyl group at the 6-position of the aromatic ring is a deliberate and strategic modification. In medicinal chemistry, the addition of a methyl group—often termed the "magic methyl" effect—can profoundly influence a molecule's biological profile.[5] This single modification can:
-
Enhance Lipophilicity: Improving membrane permeability and potentially blood-brain barrier penetration.
-
Block Metabolic Sites: Preventing undesirable oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Improve Target Binding: By filling a specific hydrophobic pocket within a receptor or enzyme active site, leading to increased potency and selectivity.[5]
Therefore, this compound (CAS: 51015-29-3) is not merely another derivative; it is an optimized starting material for creating analogues with potentially superior pharmacokinetic and pharmacodynamic properties compared to their non-methylated counterparts.
Figure 1. Chemical structures of 1-tetralone and this compound.
Core Synthetic Pathways & Derivatization
This compound is a versatile chemical intermediate amenable to a wide range of synthetic transformations. The ketone and the activated α-methylene group are primary sites for modification, allowing for the construction of diverse molecular libraries.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
A cornerstone reaction for derivatizing this compound is the base-catalyzed Claisen-Schmidt (aldol) condensation. This reaction with various aromatic aldehydes produces α,β-unsaturated ketones, commonly known as chalcones. These chalcones are not only important bioactive molecules in their own right but also serve as versatile precursors for synthesizing a variety of heterocyclic compounds like pyrazolines and pyrimidines.[6]
The workflow below illustrates this pivotal synthetic transformation.
Caption: General workflow for synthesizing chalcones from this compound.
Experimental Protocol: Synthesis of (E)-2-(4-methoxybenzylidene)-6-methyl-3,4-dihydronaphthalen-1(2H)-one
This protocol provides a representative example of the Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 mmol, 160.2 mg)
-
4-Methoxybenzaldehyde (1.1 mmol, 150.0 mg)
-
Potassium hydroxide (KOH) (2.0 mmol, 112.2 mg)
-
Ethanol (10 mL)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound and 4-methoxybenzaldehyde in 10 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve potassium hydroxide in 2 mL of water and cool the solution in an ice bath.
-
Slowly add the aqueous KOH solution dropwise to the ethanolic solution of the reactants while stirring vigorously at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Potential Therapeutic Applications
The 1-tetralone scaffold has demonstrated a broad spectrum of pharmacological activities.[3][4] By extension, derivatives of this compound are promising candidates in several key therapeutic areas.
Anticancer Agents
Chalcones derived from tetralones have shown significant antiproliferative activity against various cancer cell lines.[7][8] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, thereby disrupting their function.
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Many chalcones interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating key signaling pathways, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2).
-
Enzyme Inhibition: They can inhibit crucial enzymes involved in cancer progression, such as protein kinases.
The 6-methyl group in this context could enhance binding to hydrophobic pockets in target proteins or improve cellular uptake, potentially leading to greater potency. For instance, certain methoxy-substituted tetralone-based chalcones have exhibited excellent anticancer activity on breast cancer (MCF-7) cell lines.[7]
Caption: Hypothesized apoptotic pathway induced by a 6-methyl-tetralone derivative.
Agents for Neurodegenerative Diseases
The tetralone scaffold is a key component in multi-target-directed ligands for Alzheimer's disease (AD).[2][9] Derivatives have been shown to inhibit key enzymes and pathological processes implicated in AD.[10]
Key Targets in Alzheimer's Disease:
-
Acetylcholinesterase (AChE) Inhibition: Preventing the breakdown of the neurotransmitter acetylcholine.
-
Monoamine Oxidase B (MAO-B) Inhibition: Reducing oxidative stress in the brain.
-
Aβ Aggregation Inhibition: Preventing the formation of amyloid-beta plaques, a hallmark of AD.[10]
A study on α,β-unsaturated carbonyl-based tetralone derivatives found compounds that potently inhibited AChE and MAO-B, and also disassembled self-induced Aβ fibrils.[10] The lipophilicity conferred by the 6-methyl group could be particularly advantageous here, potentially enhancing the ability of these compounds to cross the blood-brain barrier and reach their CNS targets.
| Compound Class | Target(s) | Reported Activity (Example IC₅₀) | Reference |
| α,β-Unsaturated Tetralones | AChE, MAO-B, Aβ Aggregation | AChE IC₅₀ = 0.045 µM | [10] |
| Tetralone-based Chalcones | Anticancer (MCF-7 cells) | IC₅₀ ≈ 15.6 µg/mL | [7] |
| Pyridinylmethylene-tetralones | Anticancer (Leukemia, Breast) | >60% Growth Inhibition | [8] |
| Hydroxy-tetralones | Antileishmanial, Antidiabetic | Significant Activity | [1] |
Table 1: Summary of Biological Activities for Selected Tetralone Derivatives.
Antimicrobial Agents
Modifications of the 1-tetralone structure have yielded compounds with significant antibacterial and antifungal properties.[1][8] Chalcones containing a tetralone moiety have demonstrated growth inhibition against bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans.[8] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The this compound scaffold provides a robust starting point for developing novel antimicrobial agents to combat drug-resistant pathogens.
Conclusion and Future Directions
This compound is a strategically important building block in medicinal chemistry. Its core structure, inherited from the privileged 1-tetralone scaffold, combined with the beneficial properties imparted by the 6-methyl group, makes it an ideal starting material for drug discovery campaigns. The synthetic accessibility and the ease of generating diverse chemical libraries, particularly through chalcone intermediates, open up vast possibilities.
Future research should focus on:
-
Combinatorial Synthesis: Creating large libraries of this compound derivatives and screening them against a wide range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring how different substitutions on the chalcone moiety and the tetralone ring influence biological activity and selectivity.
-
In Vivo Evaluation: Advancing the most promising in vitro candidates into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Employing molecular docking and other in silico methods to rationalize observed activities and guide the design of more potent and selective inhibitors.
By leveraging the unique attributes of the this compound scaffold, the scientific community can continue to develop innovative therapeutics to address pressing medical needs in oncology, neurodegeneration, and infectious diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Friedel-Crafts acylation for 6-Methyl-1-tetralone synthesis
The user wants a detailed "Application Notes and Protocols" guide on the synthesis of 6-Methyl-1-tetralone via Friedel-Crafts acylation.
Here's a breakdown of the requirements:
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Topic: Friedel-Crafts acylation for this compound synthesis.
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Audience: Researchers, scientists, and drug development professionals.
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Part 1: Core Directive (Autonomy): I have full editorial control to structure the guide for maximum clarity and technical depth. I will not use a rigid template.
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Part 2: Scientific Integrity & Logic (E-E-A-T):
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Expertise & Experience: Explain the "why" behind the steps, not just the "how".
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding & Comprehensive References: Use in-text citations and a full reference list with clickable URLs.
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Part 3: Visualization & Formatting:
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Provide detailed, step-by-step instructions.
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Mandatory Visualization: Create Graphviz diagrams for mechanisms and workflows. Diagrams must follow specific formatting rules (width, color contrast).
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Mental Sandbox Simulation:
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Structure: A logical flow would be:
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Introduction: Briefly introduce this compound and its importance. Introduce the Haworth synthesis as the general strategy.
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Overall Synthetic Scheme: A high-level overview of the multi-step synthesis.
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Step 1: Friedel-Crafts Acylation: This is the core of the user's request.
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Mechanism: Detailed explanation of the electrophilic aromatic substitution, formation of the acylium ion, and the role of AlCl₃. I'll need a Graphviz diagram here.
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Protocol: A step-by-step guide for reacting toluene with succinic anhydride. This will include reagent quantities, safety precautions, and workup procedures.
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Step 2: Clemmensen Reduction:
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Mechanism/Purpose: Explain how this step reduces the ketone to a methylene group.
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Protocol: Detailed procedure for the reduction of β-(p-toluoyl)propionic acid.
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Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization):
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Mechanism/Purpose: Explain the ring-closing reaction to form the tetralone ring.
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Protocol: Detailed procedure for the cyclization of γ-(p-tolyl)butyric acid.
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Workflow Summary: A Graphviz diagram illustrating the entire process from starting materials to the final product.
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Safety Precautions: A dedicated section on handling anhydrous AlCl₃, strong acids, and organic solvents. This is critical for the target audience.
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Data Summary Table: A table summarizing reagent quantities, molar ratios, reaction times, and expected yields for each step.
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References: A complete, numbered list of all cited sources.
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Content Generation & Sourcing:
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I need to find reliable protocols for each step. The search results cover the Haworth synthesis, Friedel-Crafts acylation with succinic anhydride, Clemmensen reduction, and intramolecular cyclization.
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Specifically, I will use information about the reaction of toluene with succinic anhydride to form β-(p-toluoyl)propionic acid.
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Then, I'll find protocols for the Clemmensen reduction of this intermediate to γ-(p-tolyl)butyric acid.
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Finally, I'll look for the intramolecular cyclization protocol to get this compound.
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I need to pay close attention to safety data for aluminum chloride (reacts violently with water, corrosive) and the other reagents.
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I will synthesize information from multiple sources (like Organic Syntheses, academic journals, and safety data sheets) to create a robust and reliable protocol.
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Visualization (Graphviz):
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Diagram 1: Mechanism of Friedel-Crafts Acylation. This will show succinic anhydride, AlCl₃, the formation of the acylium ion complex, the attack by toluene (showing ortho/para direction), and the final product β-(p-toluoyl)propionic acid.
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Diagram 2: Overall Synthetic Workflow. This will be a flowchart style: Toluene + Succinic Anhydride -> [Step 1: Friedel-Crafts Acylation] -> β-(p-toluoyl)propionic acid -> [Step 2: Clemmensen Reduction] -> γ-(p-tolyl)butyric acid -> [Step 3: Intramolecular Cyclization] -> this compound.
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Citations and References: I will meticulously track which piece of information comes from which source and add [cite:X] at the end of the relevant sentences. The final reference list will be formatted with title, source, and a working URL.
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E-E-A-T Implementation:
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Expertise: I will explain why toluene's methyl group directs the acylation primarily to the para position. I'll explain why the Clemmensen reduction is used and its limitations (acid-sensitive substrates). I'll explain why a strong acid is needed for the final cyclization.
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Trustworthiness: The protocols will include specific details like reaction monitoring (TLC), quenching procedures, and purification steps, making them reproducible. The safety section will be prominent.
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Authoritativeness: Citing sources like Organic Syntheses, Wikipedia for general mechanisms, and safety data sheets will ground the information in established knowledge.
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By following this plan, I can create a comprehensive, authoritative, and user-friendly guide that meets all the user's detailed requirements. The structure will be logical and tailored to the synthesis, not a generic template. The scientific explanations will be deep, and the practical protocols will be clear and safe. The visualizations will enhance understanding.### Application Notes & Protocols: A Researcher's Guide to the Synthesis of this compound via Friedel-Crafts Acylation
Introduction: this compound is a key bicyclic aromatic ketone that serves as a vital structural motif and synthetic intermediate in the development of numerous pharmacologically active molecules and fine chemicals. Its synthesis is a foundational exercise in multi-step organic chemistry, classically achieved through a sequence known as the Haworth synthesis.[1] This guide provides a detailed, field-proven methodology for the synthesis of this compound, focusing on the critical carbon-carbon bond-forming steps facilitated by the Friedel-Crafts acylation reaction.
This document is designed for researchers and drug development professionals, offering not just a series of steps, but a causal explanation for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The overall strategy involves three primary stages:
-
An intermolecular Friedel-Crafts acylation to form a keto acid intermediate.
-
A Clemmensen reduction to deoxygenate the ketone.
-
An intramolecular Friedel-Crafts acylation to construct the second ring.
The initial step involves the acylation of toluene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to produce β-(p-toluoyl)propionic acid.[2] The methyl group of toluene is an activating, ortho, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position.
Reaction Mechanism
The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, which then opens to form a complex. This complex rearranges to generate a resonance-stabilized acylium ion, which is the key electrophile. The electron-rich aromatic ring of toluene then attacks the acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (sigma complex).[3] Aromaticity is restored by the loss of a proton, yielding the final product.
References
Application Note: A Mechanistic Approach to the Synthesis of 6-Methyl-1-tetralone via Intramolecular Friedel-Crafts Acylation
Abstract
6-Methyl-1-tetralone is a valuable bicyclic ketone that serves as a key intermediate in the synthesis of various pharmacologically active molecules and complex natural products.[1][2] This application note provides a comprehensive guide to the synthesis of this compound, focusing on the underlying reaction mechanisms and field-proven experimental protocols. We will detail a robust two-part synthetic strategy, beginning with the preparation of the precursor, 4-(p-tolyl)butanoic acid, followed by its efficient intramolecular Friedel-Crafts acylation to yield the target tetralone. This document is designed to provide researchers with both the theoretical understanding and the practical steps necessary for successful and reproducible synthesis.
Introduction: The Strategic Importance of the Tetralone Scaffold
The 1-tetralone core is a privileged scaffold in medicinal chemistry and total synthesis. Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for interacting with biological targets. Derivatives of this core are found in antidepressants, antidiabetic agents, and natural products with antileishmanial properties.[3][4] The synthesis of specifically substituted tetralones, such as this compound, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The most direct and widely adopted method for constructing the tetralone ring system is the intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid.[5][6] This powerful carbon-carbon bond-forming reaction leverages the principles of electrophilic aromatic substitution to achieve cyclization. This guide will elucidate this pathway, providing the causal logic behind reagent selection and procedural design.
Overall Synthetic Scheme
The synthesis is approached in two major parts:
-
Preparation of the Precursor: Synthesis of 4-(p-tolyl)butanoic acid starting from toluene and succinic anhydride.
-
Cyclization: Intramolecular Friedel-Crafts acylation of the precursor to form this compound.
(A high-level visual of the two-part synthesis)
Part I: Synthesis of the Precursor, 4-(p-tolyl)butanoic acid
This stage involves an initial intermolecular Friedel-Crafts acylation followed by a carbonyl group reduction.
Step 1: Intermolecular Friedel-Crafts Acylation of Toluene
The first step involves the acylation of toluene with succinic anhydride to form 4-oxo-4-(p-tolyl)butanoic acid.[7][8]
Mechanism Insight: Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, coordinates with succinic anhydride. This coordination polarizes the anhydride, making one of its carbonyl carbons highly electrophilic. The electron-rich toluene ring then acts as a nucleophile, attacking the electrophilic carbon. The methyl group on toluene is an ortho-, para-directing activator; due to steric hindrance, the acylation occurs predominantly at the para position. A subsequent hydrolytic workup quenches the catalyst and yields the keto-acid. The reaction must be conducted under strictly anhydrous conditions to prevent the deactivation of the AlCl₃ catalyst.
Protocol 1: Synthesis of 4-oxo-4-(p-tolyl)butanoic acid
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Toluene | 92.14 | 150 mL | - | Solvent |
| Succinic Anhydride | 100.07 | 50.0 g | 0.50 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | 140.0 g | 1.05 | 2.1 |
| 5% Hydrochloric Acid | - | ~500 mL | - | Workup |
| Ice | - | ~500 g | - | Workup |
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Charge the flask with toluene and anhydrous aluminum chloride. Cool the mixture to 0-5°C in an ice-salt bath.
-
Dissolve succinic anhydride in a minimal amount of warm, dry toluene and add it to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃/toluene slurry over 1.5-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold 5% HCl, and then with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a water/ethanol mixture to yield 4-oxo-4-(p-tolyl)butanoic acid as a white crystalline solid. Expected Yield: 75-85%.
Step 2: Reduction of the Ketone
The benzylic ketone in 4-oxo-4-(p-tolyl)butanoic acid is reduced to a methylene group to yield 4-(p-tolyl)butanoic acid.[9] The Clemmensen reduction is a classic and effective method for this transformation.
Mechanism Insight: The Clemmensen reduction involves the reaction of the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The precise mechanism is complex and thought to involve electron transfer from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-carbenoid intermediates which are subsequently hydrolyzed to the alkane. This method is particularly suitable for substrates that are stable in strong acid.
Protocol 2: Clemmensen Reduction to 4-(p-tolyl)butanoic acid
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 4-oxo-4-(p-tolyl)butanoic acid | 206.22 | 41.2 g | 0.20 | 1.0 |
| Zinc, mossy | 65.38 | 80.0 g | 1.22 | 6.1 |
| Mercuric(II) Chloride | 271.52 | 8.0 g | 0.03 | 0.15 |
| Conc. Hydrochloric Acid | 36.46 | 120 mL | ~1.44 | 7.2 |
| Water | 18.02 | 50 mL | - | - |
| Toluene | 92.14 | 75 mL | - | Solvent |
Procedure:
-
Prepare Amalgamated Zinc: In a large flask, wash the mossy zinc with 5% HCl to activate the surface. Decant the acid, add a solution of mercuric(II) chloride in water, and swirl for 5 minutes. Decant the solution and wash the resulting amalgamated zinc with water.
-
To the flask containing the amalgamated zinc, add water, concentrated HCl, and toluene.
-
Add the 4-oxo-4-(p-tolyl)butanoic acid to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically (every ~1.5 hours), add an additional portion of concentrated HCl (20 mL) to maintain the acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer twice with toluene.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-(p-tolyl)butanoic acid. The product is often of sufficient purity for the next step, but can be recrystallized from hexane if necessary. Expected Yield: 80-90%.
Part II: Intramolecular Cyclization to this compound
This final stage is the key ring-forming step, creating the tetralone structure.
Mechanism Deep Dive: Intramolecular Friedel-Crafts Acylation
The cyclization of 4-(p-tolyl)butanoic acid is an intramolecular electrophilic aromatic substitution.[5][10] A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is required to convert the carboxylic acid into a highly reactive acylium ion electrophile.[11]
The mechanism proceeds as follows:
-
Acylium Ion Formation: The carboxylic acid is protonated by the strong acid catalyst. Subsequent loss of a water molecule generates a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion is a potent electrophile. The tethered aromatic ring acts as an intramolecular nucleophile, attacking the acylium carbon. The attack occurs at the ortho position to the activating methyl group, leading to the formation of a six-membered ring.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon where the attack occurred (the sigma complex or arenium ion intermediate), restoring the aromaticity of the ring and yielding the final this compound product.
Mechanism Diagram (Graphviz)
Caption: Intramolecular Friedel-Crafts acylation of 4-(p-tolyl)butanoic acid.
Protocol 3: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 4-(p-tolyl)butanoic acid | 192.24 | 19.2 g | 0.10 | 1.0 |
| Polyphosphoric Acid (PPA) | - | 200 g | - | Catalyst/Solvent |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction |
| Saturated NaHCO₃ (aq) | - | 200 mL | - | Wash |
| Ice | - | ~500 g | - | Workup |
Procedure:
-
Place the polyphosphoric acid in a beaker or flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90°C on a hot plate with stirring.
-
Slowly add the 4-(p-tolyl)butanoic acid in portions to the hot PPA. The mixture will become viscous.
-
Continue to stir the mixture at 90-100°C for 1 hour. The reaction progress can be monitored by TLC (a common mobile phase is 9:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction vessel in an ice bath and then very slowly and carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
The aqueous mixture is then extracted three times with dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil or low-melting solid. Expected Yield: 70-80%.
Characterization
The identity and purity of the final product, this compound (CAS: 51015-29-3), should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl group singlet, and three methylene group triplets in the aliphatic region.
-
¹³C NMR: Expect a peak for the carbonyl carbon (~200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the conjugated ketone C=O stretch should be visible around 1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₁H₁₂O) should be observed.
Conclusion
This application note details a reliable and mechanistically understood pathway for the synthesis of this compound. By breaking the process down into the formation of a key γ-arylbutyric acid precursor and its subsequent intramolecular Friedel-Crafts cyclization, we provide a clear and reproducible guide for researchers. The provided protocols, coupled with insights into the underlying chemical principles, empower scientists to confidently execute this synthesis and adapt it for related structural analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. datapdf.com [datapdf.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4619-20-9|4-Oxo-4-(p-tolyl)butanoic acid|BLD Pharm [bldpharm.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. 4-(PARA-TOLYL)-BUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Reduction of 6-Methyl-1-tetralone to 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the chemical reduction of 6-Methyl-1-tetralone, a key bicyclic ketone intermediate in the synthesis of various biologically active molecules and natural products.[1] We present two robust and widely applicable protocols: a classic stoichiometric reduction using sodium borohydride (NaBH₄) and a catalytic transfer hydrogenation (CTH) method. The guide delves into the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the rationale behind procedural choices to ensure reproducibility and success. This content is designed for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of this compound Reduction
This compound is a valuable molecular scaffold. Its reduction to the corresponding secondary alcohol, 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (also known as 6-methyl-1-tetralol), is a critical transformation. This alcohol serves as a precursor for a wide array of more complex molecules, including pharmaceuticals and fine chemicals.[1][2][3]
The conversion of the ketone carbonyl group to a hydroxyl group introduces a new chiral center. While the methods detailed here will produce a racemic mixture of the alcohol, they form the foundation for more advanced asymmetric syntheses where specific stereoisomers are desired for biological applications.[4][5][6] The choice of reduction method depends on factors such as scale, substrate compatibility, desired selectivity, and available equipment.
This guide will focus on two complementary methods:
-
Sodium Borohydride (NaBH₄) Reduction: A mild, selective, and operationally simple method suitable for most laboratory settings.[7]
-
Catalytic Transfer Hydrogenation (CTH): An efficient catalytic method that avoids the use of high-pressure hydrogen gas, offering an alternative with different functional group tolerance and scalability.[8][9]
Method 1: Stoichiometric Reduction with Sodium Borohydride (NaBH₄)
Principle and Mechanistic Overview
Sodium borohydride is a versatile and mild reducing agent that serves as a source of hydride ions (H⁻).[4][10] The reduction of a ketone, like this compound, proceeds via a two-step nucleophilic addition mechanism.[5][11]
-
Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbon of the carbonyl group. This is the rate-determining step and results in the formation of a new carbon-hydrogen bond, breaking the C=O π bond and generating a negatively charged alkoxide intermediate.[10][12]
-
Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent (e.g., methanol, ethanol, or water) during the reaction or an acidic workup to yield the final secondary alcohol product.[4][13]
Because NaBH₄ is a mild reagent, it selectively reduces aldehydes and ketones without affecting less reactive carbonyl groups like esters or amides under standard conditions.[4][7]
Visualization of the NaBH₄ Reduction Mechanism
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. youtube.com [youtube.com]
The Strategic Utility of 6-Methyl-1-tetralone in the Synthesis of Pharmaceutical Intermediates
Introduction: The Tetralone Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of pharmaceutical development, the identification of versatile molecular frameworks that can serve as a foundation for a diverse range of therapeutic agents is a paramount objective. The 1-tetralone scaffold, a bicyclic ketone, has emerged as one such "privileged structure."[1][2] Its unique combination of a rigid aromatic ring and a reactive cyclic ketone functional group makes it an ideal starting point for the synthesis of complex molecules with significant biological activity.[1][3] 6-Methyl-1-tetralone, a specific derivative of this class, offers an additional methyl group that can influence the steric and electronic properties of the final product, providing a valuable tool for medicinal chemists.[3] This application note will delve into the practical use of this compound and its analogues as key intermediates in pharmaceutical synthesis, with a primary focus on the well-established route to a critical precursor for the antidepressant Sertraline. We will also explore other emerging applications of tetralone derivatives, providing detailed protocols and insights into the chemical principles that underpin their synthetic utility.
Derivatives of 1-tetralone are not only pivotal in the synthesis of antidepressants but are also being explored for their potential as anticancer agents, monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases like Parkinson's, and even for their antileishmanial and antidiabetic properties.[4][5] The adaptability of the tetralone core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity.[6]
Core Application: Synthesis of a Key Intermediate for Sertraline
One of the most significant applications of a tetralone core, structurally analogous to this compound, is in the industrial synthesis of Sertraline. Sertraline, marketed under the brand name Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, obsessive-compulsive disorder, and panic disorder. The key precursor derived from a tetralone is cis-(1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine. The synthesis of this intermediate from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a direct analogue of this compound, is a critical step that establishes the required stereochemistry for the final drug substance.
The primary transformation involved is a reductive amination , a cornerstone reaction in medicinal chemistry for the formation of amines from carbonyl compounds. In this process, the ketone group of the tetralone intermediate reacts with methylamine to form a Schiff base (imine), which is then reduced in situ to the corresponding amine. The stereoselectivity of the reduction step is of utmost importance to yield the desired cis-(1S,4S) isomer of the final product.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic route from a 4-aryl-1-tetralone to the Sertraline intermediate.
Caption: General scheme for the synthesis of the Sertraline intermediate.
Detailed Experimental Protocol: Reductive Amination of a 4-Aryl-1-Tetralone
The following protocol is a representative example of the reductive amination process, synthesized from information available in the public domain, including patent literature. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.
Objective: To synthesize a mixture of cis and trans isomers of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Methylamine (solution in a suitable solvent or as a gas)
-
Catalyst: Raney Nickel or Palladium on Carbon (Pd/C)
-
Solvent: Methanol, Ethanol, or Tetrahydrofuran (THF)
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reactor Setup: A suitable pressure reactor (autoclave) is charged with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone and the chosen solvent. The reactor is then purged with an inert gas to remove any oxygen.
-
Catalyst Addition: The reduction catalyst (e.g., Raney Nickel, slurried in the reaction solvent) is carefully added to the reactor under an inert atmosphere.
-
Methylamine Addition: An excess of methylamine is introduced into the reactor. This can be done by bubbling methylamine gas through the solution or by adding a solution of methylamine in the reaction solvent. The excess methylamine drives the equilibrium towards the formation of the imine intermediate.
-
Pressurization and Reaction: The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 20-100 psig). The reaction mixture is then heated to the target temperature (e.g., 20-70 °C) with vigorous stirring.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen and by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate, containing the product, is then concentrated under reduced pressure.
-
Purification: The crude product, which is a mixture of cis and trans isomers, can be purified by techniques such as crystallization or chromatography to isolate the desired cis isomer. Often, the hydrochloride salt is prepared to facilitate purification by crystallization.[7]
Causality Behind Experimental Choices:
-
Excess Methylamine: Using an excess of methylamine ensures that the equilibrium of the initial reaction between the tetralone and methylamine is shifted towards the formation of the imine, maximizing the substrate for the subsequent reduction.
-
Catalytic Hydrogenation: This is a widely used and efficient method for the reduction of imines to amines. The choice of catalyst (Raney Nickel or Pd/C) can influence the stereoselectivity and reaction rate.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions. The pressure of hydrogen gas ensures a sufficient concentration of the reducing agent at the catalyst surface.[3]
Data Summary: Reductive Amination Conditions
| Parameter | Typical Range | Rationale |
| Catalyst | Raney Nickel, Pd/C | Efficient for imine reduction.[7] |
| Solvent | Methanol, Ethanol, THF | Good solubility for reactants. |
| Temperature | 20 - 70 °C | Balances reaction rate and stability.[3] |
| Hydrogen Pressure | 20 - 100 psig | Ensures sufficient H2 for reduction.[3] |
| Reactant Ratio | Excess Methylamine | Drives imine formation. |
Broader Applications of Tetralone Derivatives
While the synthesis of the Sertraline intermediate is a prominent example, the utility of the tetralone scaffold extends to other areas of pharmaceutical research.
-
Steroid Synthesis: 6-Methoxy-1-tetralone is a crucial starting material for the total synthesis of various steroid drugs, including mifepristone and norethisterone.[8]
-
Alzheimer's Disease Research: Certain α,β-unsaturated carbonyl-based tetralone derivatives have been investigated for their potential as multifunctional agents for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as the ability to inhibit the aggregation of amyloid-β peptides.[5]
-
Anti-inflammatory Agents: Tetralone derivatives have been shown to act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, an enzyme involved in inflammatory responses. This suggests their potential as a basis for the development of new anti-inflammatory drugs.[9]
Illustrative Workflow for Exploring Tetralone Derivatives
The following diagram outlines a general workflow for the discovery of novel pharmaceutical candidates based on the tetralone scaffold.
Caption: A workflow for tetralone-based drug discovery.
Conclusion
This compound and its related structures represent a class of highly valuable intermediates in the synthesis of pharmaceuticals. Their utility is exemplified by their crucial role in the production of the antidepressant Sertraline. The chemical versatility of the tetralone scaffold continues to be exploited in the search for new therapeutic agents for a range of diseases, from neurodegenerative disorders to inflammatory conditions. A thorough understanding of the reactivity of this privileged structure, particularly in key transformations like reductive amination, is essential for researchers and professionals in the field of drug development.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 51015-29-3: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 51015-29-3 [amp.chemicalbook.com]
- 8. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prospective Photocatalytic Applications of 6-Methyl-1-tetralone in Synthetic Chemistry
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a forward-looking guide on the potential applications of 6-methyl-1-tetralone in the rapidly evolving field of visible-light photocatalysis. While direct, documented applications of this compound in photocatalytic reactions are not extensively reported in current scientific literature, its chemical structure presents several opportunities for novel synthetic transformations. This guide is intended to serve as a foundational resource for researchers aiming to explore new frontiers in the functionalization of tetralone scaffolds. By leveraging established principles of photoredox catalysis, we outline prospective protocols for key transformations, explain the underlying mechanistic rationale, and provide a framework for future experimental design.
Introduction: The Untapped Potential of this compound in Photocatalysis
This compound is a valuable bicyclic aromatic ketone, recognized as a key intermediate in the synthesis of various bioactive molecules and natural products.[1] Its rigid scaffold and multiple reactive sites make it an attractive substrate for developing complex molecular architectures. Concurrently, visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions.[2][3] This technology opens avenues for chemical transformations that are often challenging to achieve through traditional thermal methods.
A review of the current literature indicates that while photocatalysis is employed in the synthesis of tetralone cores, the use of this compound as a starting material in subsequent photocatalytic reactions is a nascent and largely unexplored area. One chemical supplier notes its utility as a reagent in photocatalytic reactions, but without substantiating scientific literature.[4] This guide aims to bridge this gap by proposing scientifically plausible applications of this compound in photocatalysis, grounded in established mechanistic paradigms.
The structure of this compound offers three primary regions for potential photocatalytic functionalization:
-
The α-Carbonyl Position: Amenable to enolate-type radical chemistry.
-
The Benzylic C-H Bonds: Prone to hydrogen atom transfer (HAT) for subsequent functionalization.
-
The Aromatic Ring: Can be involved in radical addition or coupling reactions.
Fundamental Principles of Photocatalysis
Visible-light photocatalysis typically relies on a photocatalyst (PC), often a transition metal complex (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) or an organic dye, which absorbs photons to reach an excited state (*PC).[2] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) with an organic substrate.
Two primary pathways are relevant to the proposed applications:
-
Reductive Quenching Cycle: The excited photocatalyst (*PC) is quenched by an electron donor, generating a potent reductant (PC⁻). This reductant can then reduce a substrate to generate a radical anion.
-
Oxidative Quenching Cycle: The excited photocatalyst (*PC) is quenched by an electron acceptor, forming a powerful oxidant (PC⁺). This oxidant can abstract an electron from a substrate to generate a radical cation.
These radical intermediates can then undergo a variety of synthetic transformations.
Caption: Generalized mechanism of photoredox catalysis.
Prospective Application I: α-Alkylation of this compound
The α-position to the carbonyl group is a classic site for functionalization. Photocatalysis offers a mild alternative to traditional enolate chemistry for achieving α-alkylation. This proposed protocol utilizes the generation of a radical species that can be trapped by an enol or enolate equivalent of the tetralone.
Scientific Rationale and Mechanism
This hypothetical protocol is based on the photocatalytic generation of an electrophilic radical from an alkyl halide, which is then trapped by a nucleophilic enol derivative of this compound. An iridium-based photocatalyst is a common choice for such transformations due to its favorable redox potentials.
Caption: Experimental workflow for proposed α-alkylation.
Detailed Protocol
Materials:
-
This compound
-
Alkyl bromide or iodide (e.g., ethyl bromoacetate)
-
Photocatalyst: fac-Ir(ppy)₃
-
Amine base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Schlenk flask or reaction vial
-
Blue LED light source (450 nm)
-
Stir plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the alkyl halide (1.5 equiv), fac-Ir(ppy)₃ (1-2 mol%), and DIPEA (2.0 equiv).
-
Add anhydrous DMF to achieve a substrate concentration of 0.1 M.
-
Seal the flask and degas the solution for 15-20 minutes by sparging with an inert gas (e.g., argon or nitrogen).
-
Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A cooling fan may be used to maintain room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Suggested Amount (for 1 mmol scale) | Molar Equiv. | Purpose |
| This compound | 160 mg | 1.0 | Substrate |
| Ethyl bromoacetate | 250 mg (165 µL) | 1.5 | Alkylating Agent |
| fac-Ir(ppy)₃ | 6.5 - 13 mg | 0.01 - 0.02 | Photocatalyst |
| DIPEA | 258 mg (348 µL) | 2.0 | Base/Sacrificial Donor |
| Anhydrous DMF | 10 mL | - | Solvent |
Prospective Application II: Benzylic C-H Functionalization
The two benzylic methylene groups (at C2 and C4) in this compound are potential sites for C-H functionalization via a hydrogen atom transfer (HAT) mechanism. This approach could allow for the introduction of various functional groups at these positions without pre-functionalization of the substrate.
Scientific Rationale and Mechanism
This proposed method involves the generation of a highly reactive species, such as a nitrogen-centered radical from an N-functionalized phthalimide, which can abstract a hydrogen atom from a benzylic position. The resulting carbon-centered radical on the tetralone scaffold can then be trapped by a suitable radical acceptor.
Caption: Proposed mechanism for benzylic functionalization.
Detailed Protocol
Materials:
-
This compound
-
Radical precursor (e.g., N-acetoxyphthalimide)
-
Radical acceptor (e.g., an electron-deficient olefin)
-
Photocatalyst: An organic dye such as Eosin Y or a Ru-based catalyst
-
Solvent (e.g., Acetonitrile)
-
Reaction vial with a stir bar
-
Visible light source (e.g., Green LEDs for Eosin Y)
Procedure:
-
In a reaction vial, combine this compound (1.0 equiv), N-acetoxyphthalimide (1.2 equiv), the radical acceptor (2.0 equiv), and the photocatalyst (2-5 mol%).
-
Dissolve the components in acetonitrile to a concentration of 0.05-0.1 M.
-
Seal the vial and degas the solution with an inert gas.
-
Irradiate the stirred mixture with the appropriate wavelength of light at room temperature.
-
Monitor the reaction for consumption of the starting material.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue directly by column chromatography to isolate the functionalized product.
| Component | Suggested Amount (for 0.5 mmol scale) | Molar Equiv. | Purpose |
| This compound | 80 mg | 1.0 | Substrate |
| N-Acetoxyphthalimide | 123 mg | 1.2 | HAT Reagent |
| Radical Acceptor | 1.0 mmol | 2.0 | Radical Trap |
| Eosin Y | 8 - 16 mg | 0.02 - 0.05 | Photocatalyst |
| Acetonitrile | 5 - 10 mL | - | Solvent |
Conclusion and Future Outlook
The application of this compound in photocatalytic reactions represents a significant, yet underexplored, research avenue. The protocols detailed in this guide are intended as a starting point for researchers to investigate the photocatalytic functionalization of this important chemical scaffold. By adapting and optimizing these proposed methods, it is anticipated that a wide array of novel this compound derivatives can be synthesized under mild and sustainable conditions. Future work should focus on expanding the scope of radical precursors and trapping agents, as well as exploring enantioselective variants of these transformations. The insights gained from such studies will undoubtedly contribute to the fields of synthetic methodology and medicinal chemistry.
References
- 1. Tetralone Scaffolds and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 2. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-functional photocatalytic activity of transition-metal tetraaza[14]annulene frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 51015-29-3 [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Methyl-1-tetralone and its Derivatives
**Abstract
This application note provides a comprehensive guide to the analysis of 6-Methyl-1-tetralone and its structurally related derivatives using High-Performance Liquid Chromatography (HPLC). Tetralone derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2][3] Consequently, robust and reliable analytical methods are essential for monitoring reaction progress, assessing purity, and performing quantitative analysis. This document details two primary HPLC protocols: a reverse-phase method for purity and assay determination and a normal-phase chiral method for enantiomeric separation. We delve into the scientific rationale behind method development choices and outline the necessary steps for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[4][5]
Introduction: The Analytical Imperative for Tetralones
The 1-tetralone scaffold is a foundational structural motif in numerous natural products and synthetic pharmaceuticals.[3] Derivatives, such as this compound, serve as key building blocks in medicinal chemistry, notably in the development of novel therapeutic agents.[6] The introduction of substituents and chiral centers to the tetralone core can dramatically alter biological activity. Therefore, the ability to precisely quantify the parent compound and its derivatives, as well as to resolve stereoisomers, is of paramount importance in both research and quality control settings.[7]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of these non-volatile aromatic ketones.[8][9] This guide provides the foundational knowledge and practical protocols for researchers, analytical chemists, and drug development professionals to successfully implement HPLC methods for these compounds.
Foundational Principles: Method Development Strategy
A successful HPLC method is not merely a set of conditions but a logically derived system tailored to the analyte's properties. The choices made during method development directly impact separation efficiency, peak shape, and analysis time.
Choosing the Separation Mode: Reverse-Phase vs. Normal-Phase
The first critical decision is the mode of chromatography. This choice is governed by the polarity of the analytes.
-
Reverse-Phase (RP) HPLC: This is the most common mode for purity and quantitative analysis of moderately polar compounds like this compound. The stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). The nonpolar analyte interacts with the nonpolar stationary phase, and its retention is modulated by the proportion of organic solvent in the mobile phase. Increasing the organic solvent content decreases retention time. RP-HPLC is versatile, uses aqueous mobile phases, and provides excellent reproducibility, making it ideal for routine quality control.[10]
-
Normal-Phase (NP) HPLC: This mode is indispensable for the separation of enantiomers (chiral separation).[1][11] It utilizes a polar stationary phase (e.g., silica or, more commonly for chiral applications, a polysaccharide-based chiral stationary phase - CSP) and a nonpolar mobile phase (e.g., n-hexane/isopropanol). The polar functional groups of the analyte interact with the polar stationary phase. NP-HPLC excels at separating isomers that are difficult to resolve in reverse-phase and is the gold standard for chiral analysis of tetralone derivatives.[7][11]
The Logic of Component Selection
-
Column Chemistry: For achiral analysis, a C18 column is a robust starting point due to its strong hydrophobic retention. For chiral separations, polysaccharide-based columns like Chiralpak® or Chiralcel® are highly effective for tetralones, as the helical structure of the chiral selector provides the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions) for enantiomeric recognition.[7][11]
-
Mobile Phase Composition: In RP-HPLC, acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. A buffer (e.g., phosphate) or an acid (e.g., phosphoric or formic acid) is often added to control the pH and suppress the ionization of any acidic or basic functional groups, ensuring consistent retention times.[10] In NP-HPLC for chiral separations, an alcohol modifier like isopropanol or ethanol is added to the nonpolar solvent (e.g., n-hexane) to modulate retention and enhance enantioselectivity.[11]
-
Detector Settings: The conjugated aromatic ketone system in tetralones provides a strong chromophore, making UV-Vis detection the ideal choice. A detection wavelength between 230-250 nm is typically optimal for maximizing sensitivity.
Experimental Protocols
Protocol 1: Achiral Purity and Assay by Reverse-Phase HPLC
This protocol is designed for the quantitative determination of this compound and the assessment of its purity.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample solution at a similar concentration (100 µg/mL) using the same diluent. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
Instrumentation Setup: Configure the HPLC system according to the parameters in Table 1.
-
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.
-
Analysis Sequence: Inject a blank (diluent), followed by the reference standard, and then the sample solutions.
-
Data Analysis: Calculate the purity or assay of the analyte in the sample by comparing the peak area of the analyte to the peak area of the reference standard.
Table 1: Chromatographic Conditions for Achiral Analysis
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
Protocol 2: Enantiomeric Separation of Tetralone Derivatives by Normal-Phase HPLC
This protocol is tailored for resolving the enantiomers of chiral tetralone derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of the racemic tetralone derivative into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL solution.
-
Instrumentation Setup: Configure the HPLC system according to the parameters in Table 2. Note the use of a specialized chiral column and a non-aqueous mobile phase.
-
System Suitability: Inject the racemic sample. The system is suitable if the resolution between the two enantiomer peaks is ≥ 1.5.
-
Analysis: Inject the sample solution to be tested.
-
Data Analysis: Identify the peaks corresponding to each enantiomer. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Table 2: Chromatographic Conditions for Chiral Separation
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak IC, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm |
| Run Time | 30 minutes |
Visualization of Workflows
Visualizing the experimental process and decision logic can enhance understanding and implementation.
Caption: General HPLC experimental workflow from preparation to reporting.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmtech.com [pharmtech.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. This compound | 51015-29-3 [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. jetir.org [jetir.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. Separation of 6-Methoxy-?1-?tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 6-Methyl-1-tetralone for Advanced Research and Drug Development
Abstract
6-Methyl-1-tetralone is a versatile bicyclic ketone scaffold that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its unique structure, featuring a reactive carbonyl group, an activatable alpha-methylene position, and a modifiable aromatic ring, offers multiple avenues for strategic chemical derivatization. This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols and mechanistic insights. The applications discussed herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities with therapeutic potential.
Introduction: The Strategic Value of the this compound Scaffold
The tetralone framework is a foundational component in numerous therapeutic agents, including antidepressants and acetylcholinesterase inhibitors for Alzheimer's disease.[1] The 6-methyl substitution on the aromatic ring influences the electronic and steric properties of the molecule, providing a handle to modulate biological activity and pharmacokinetic properties of its derivatives. Understanding the reactivity at its three primary functional regions is paramount for its effective utilization in a synthetic research program.
The core structure of this compound presents three primary sites for derivatization, each with its own set of chemical possibilities:
-
The Carbonyl Group (C1): Amenable to a wide range of nucleophilic additions and reductions.
-
The α-Methylene Group (C2): Can be functionalized via enolate chemistry.
-
The Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups.
This document will systematically address derivatization at each of these sites, providing both the theoretical basis for the transformations and practical, step-by-step protocols for their execution.
Derivatization at the Carbonyl Group: Gateway to Diverse Functionalities
The ketone at the C1 position is arguably the most versatile handle for derivatization. Standard carbonyl chemistry provides a robust toolkit for introducing new functional groups and stereocenters.
Reductive Amination and Catalytic Hydrogenation
Catalytic hydrogenation of the carbonyl group to a hydroxyl group is a fundamental transformation that introduces a chiral center.[4] This alcohol can then be further functionalized. The choice of catalyst and conditions can influence the stereoselectivity of the reduction.[5][6]
Protocol 2.1: Catalytic Hydrogenation of this compound
Objective: To synthesize 6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (6-methyl-1-tetralol).
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Inert gas (Nitrogen or Argon)
-
Filter agent (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas.
-
Charging the Vessel: To the vessel, add this compound (e.g., 5.0 g, 1 equivalent). Under a gentle stream of inert gas, carefully add 10% Pd/C (e.g., 0.25 g, 5 wt%).
-
Solvent Addition: Add methanol (e.g., 50 mL) to the vessel.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with H₂ gas several times to remove any residual air. Pressurize the vessel with H₂ to the desired pressure (e.g., 50 psi).
-
Reaction: Commence vigorous stirring or shaking and maintain the reaction at room temperature. Monitor the reaction progress by observing the H₂ uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (no further H₂ uptake), carefully vent the H₂ pressure and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude 6-methyl-1-tetralol.
-
Purification: The product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Expected Outcome: A colorless to pale yellow oil or solid. The yield is typically >95%.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 6-Methyl-1-tetralol | [3] |
| Catalyst | 10% Pd/C | |
| Solvent | Methanol | N/A |
| H₂ Pressure | 50 psi | N/A |
| Typical Yield | >95% | N/A |
Aromatic Ring Functionalization: Tailoring Electronic Properties
Electrophilic aromatic substitution (EAS) is a powerful tool for introducing functional groups onto the benzene ring of the tetralone scaffold.[7][8][9] The existing 6-methyl and the alkyl portion of the fused ring are ortho-, para-directing and activating groups. The C1-carbonyl group is a meta-directing and deactivating group. The interplay of these directing effects will determine the regioselectivity of the substitution.
Nitration of the Aromatic Ring
Nitration is a classic EAS reaction that introduces a nitro group, which can be a versatile synthetic handle for further transformations, such as reduction to an amine.[10][11]
Protocol 3.1: Nitration of this compound
Objective: To synthesize nitro-derivatives of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cooling: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.2 g, 1 equivalent) in concentrated H₂SO₄ (e.g., 20 mL) and cool the mixture to 0 °C in an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated HNO₃ (e.g., 1.5 mL) to concentrated H₂SO₄ (e.g., 5 mL) in a separate flask, also cooled in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting regioisomers by column chromatography on silica gel.
Expected Outcome: A mixture of nitro-substituted regioisomers, which can be separated by chromatography. The major products are typically the 5-nitro and 7-nitro derivatives.
| Parameter | Value | Reference |
| Reagents | HNO₃, H₂SO₄ | [10] |
| Temperature | 0-5 °C | [10] |
| Key Intermediates | Nitronium ion (NO₂⁺) | [7] |
| Products | Regioisomers of nitro-6-methyl-1-tetralone | [10] |
| Purification | Column Chromatography | [10] |
Functionalization at the α-Methylene Position
The C2 methylene group, being alpha to the carbonyl, is acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.
α-Bromination
Alpha-bromination provides a key intermediate for subsequent nucleophilic substitution or elimination reactions.
Protocol 4.1: α-Bromination of this compound
Objective: To synthesize 2-bromo-6-methyl-1-tetralone.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN (initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (e.g., 4.0 g, 1 equivalent) in CCl₄ (e.g., 50 mL).
-
Reagent Addition: Add NBS (1.05 equivalents) and a catalytic amount of BPO or AIBN.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction can be initiated by shining a lamp on the flask. Monitor the reaction by TLC. The reaction is typically complete when all the denser NBS has been consumed and is floating on the surface as succinimide.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: A solid product, 2-bromo-6-methyl-1-tetralone.
| Parameter | Value |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl Peroxide (BPO) or AIBN |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Product | 2-Bromo-6-methyl-1-tetralone |
Analytical Characterization of Derivatives
The successful synthesis of this compound derivatives must be confirmed by appropriate analytical techniques. Derivatization is also a key strategy in analytical chemistry to improve the chromatographic behavior and detection of analytes.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization, for instance by creating silyl ethers from hydroxyl groups, can increase the volatility and thermal stability of the analytes, leading to better chromatographic separation and mass spectral analysis.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized derivatives, confirming the position and nature of the newly introduced functional groups.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the C=O stretch after reduction.
Conclusion
This compound is a highly valuable and adaptable scaffold for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical biology. The strategic derivatization at its three key reactive sites—the carbonyl group, the alpha-methylene position, and the aromatic ring—opens up a vast chemical space for exploration. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to harness the synthetic potential of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 11. youtube.com [youtube.com]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS Derivatization Studies: The Formation of Dexamethasone MO-TMS | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Methyl-1-tetralone by Column Chromatography
Welcome to the technical support center for the purification of crude 6-Methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful outcomes in your laboratory.
Understanding the Separation: The Chemistry of this compound Purification
This compound is a moderately polar aromatic ketone. Its purification by normal-phase column chromatography on silica gel hinges on the differential partitioning of the target molecule and its impurities between the polar stationary phase (silica gel) and a less polar mobile phase. The primary interactions governing the separation are hydrogen bonding and dipole-dipole interactions between the carbonyl group of the tetralone and the silanol groups on the silica surface.
Common impurities in a crude sample of this compound, often synthesized via a Friedel-Crafts acylation and cyclization of 4-(p-tolyl)butanoic acid, can include:
-
Unreacted Starting Material: 4-(p-tolyl)butanoic acid, which is significantly more polar due to its carboxylic acid group.
-
Regioisomers: Depending on the synthetic route, other isomers such as 8-methyl-1-tetralone may be present, which can have very similar polarities to the desired product, making separation challenging.
-
Polymeric or Tar-like Byproducts: These are typically much less polar or much more polar and can often be easily separated.
A well-executed column chromatography should effectively separate the moderately polar this compound from the more polar starting material and the less polar byproducts. The key to success lies in the careful selection of the solvent system and proper column packing and loading techniques.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the purification of this compound.
Q1: My this compound is not separating from an impurity that has a very similar Rf value on the TLC plate. What can I do?
A1: Co-elution of compounds with similar Rf values is a common challenge, especially with regioisomers. Here's a systematic approach to improve separation:
-
Optimize the Solvent System: A slight change in solvent polarity can sometimes be enough. If you are using an ethyl acetate/hexane system, try decreasing the proportion of ethyl acetate to increase the retention time on the column, which may improve separation. An ideal Rf value for the target compound on a TLC plate is around 0.2-0.3 for good separation on the column.[1][2]
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider switching to a solvent system with a different selectivity.[3] For example, you could try a dichloromethane/hexane or an ether/hexane system.[3] These solvents interact differently with your compounds and the silica gel, which may lead to better separation.
-
Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for separation. A general rule of thumb for difficult separations is to use a silica gel to crude product weight ratio of 100:1.[1]
-
Consider a Different Stationary Phase: If all else fails, the issue might be the stationary phase. Alumina can sometimes offer different selectivity compared to silica gel for certain compounds.[4]
Q2: My this compound seems to be degrading on the column. My collected fractions are impure with new, unexpected spots on the TLC.
A2: On-column degradation can occur, especially with compounds that are sensitive to the acidic nature of silica gel.[5][6] Here’s how to troubleshoot this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic silanol groups by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[7]
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as your stationary phase, which is less likely to cause degradation of acid-sensitive compounds.[7]
-
Minimize Residence Time: A faster flow rate can reduce the time your compound spends in contact with the silica gel, potentially minimizing degradation. However, be aware that a very high flow rate can decrease separation efficiency.
-
Perform a Stability Test: Before running a large-scale column, you can perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots that were not present initially, your compound is likely degrading on the silica.[5]
Q3: I'm having trouble with my column "cracking" or having air bubbles, leading to poor separation.
A3: A well-packed column is crucial for good separation. Cracks and channels in the silica bed allow the solvent and sample to bypass the stationary phase, leading to poor resolution.[8]
-
Proper Slurry Preparation: When wet-packing, ensure your silica slurry has a consistent, pourable texture, not too thick and not too thin.[4] A good starting point is a slurry of silica gel in the initial, least polar eluent.[9]
-
Gentle and Even Packing: Pour the slurry into the column in a single, continuous motion. Gently tap the sides of the column as the silica settles to dislodge any air bubbles and ensure a uniform bed.[4][10]
-
Avoid Letting the Column Run Dry: At no point during packing, loading, or running the column should the solvent level drop below the top of the silica bed.[8] This will cause the bed to dry out and crack.
-
Use a Layer of Sand: Adding a thin layer of sand on top of the silica bed before loading your sample can help prevent disturbance of the silica surface when adding the eluent.[10]
Q4: My compound is eluting either too quickly (with the solvent front) or not at all.
A4: This is a classic solvent polarity issue.
-
Compound in the Solvent Front: If your this compound elutes with the solvent front, your mobile phase is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).
-
Compound Stuck on the Column: If your compound is not eluting, your mobile phase is not polar enough to displace it from the silica gel. You need to gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This is why developing a gradient elution can be beneficial.[1]
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for purifying this compound?
A: A mixture of ethyl acetate and hexane is the most commonly used and effective solvent system for the purification of moderately polar ketones like this compound.[11] A good starting point for TLC analysis is a 10-20% ethyl acetate in hexane mixture. For the column itself, you will likely start with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the this compound.[1]
Q: Should I use wet packing or dry packing for my column?
A: Both wet and dry packing methods can be effective.[10]
-
Wet Packing: This is the most common method where a slurry of silica gel in the eluent is poured into the column. It is generally preferred as it minimizes the chances of trapping air bubbles.[10]
-
Dry Packing: In this method, dry silica powder is poured into the column and then the solvent is passed through. It can be quicker but requires more care to avoid air pockets.[10]
For most applications, wet packing is recommended for a more uniform and reproducible column bed.[10]
Q: What is the difference between wet loading and dry loading my sample? When should I use each?
A: The method of sample application can significantly impact the separation.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial eluent and carefully pipetted onto the top of the silica bed.[12] This is a quick and easy method for samples that are readily soluble in the mobile phase.[13]
-
Dry Loading: The crude sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite) by dissolving the sample in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder.[1] This powder is then carefully added to the top of the column. Dry loading is highly recommended for:
In general, dry loading is a more robust technique that often provides superior separation results.[13]
Q: How much silica gel should I use for my purification?
A: The amount of silica gel depends on the difficulty of the separation and the amount of crude material.
-
Easy Separations (large ΔRf between spots): A silica gel to crude product weight ratio of 30:1 is often sufficient.[1]
-
Difficult Separations (small ΔRf between spots): A ratio of 100:1 or even higher may be necessary.[1]
Q: How do I monitor the progress of my column chromatography?
A: Thin-Layer Chromatography (TLC) is the primary method for monitoring your column.[14] Collect fractions of the eluent in separate test tubes and spot a small amount from each fraction onto a TLC plate. Develop the plate in the same solvent system you are using for the column (or a slightly more polar one to speed up the process). Visualize the spots under a UV lamp. Fractions containing the pure this compound can then be combined.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis of Crude this compound
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a pre-determined solvent system (e.g., 10%, 20%, and 30% ethyl acetate in hexane).
-
Visualize the developed plate under a UV lamp (254 nm).
-
Calculate the Rf value for each spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[15]
-
The ideal solvent system for column chromatography will give the this compound an Rf value of approximately 0.2-0.3.[1]
Protocol 2: Column Chromatography Purification of this compound
1. Column Preparation (Wet Packing):
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[9]
-
In a separate beaker, prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[9]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.[9]
-
Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[1]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC as described above.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product. For example, you can increase the ethyl acetate concentration from 5% to 10% and then to 20%.
-
Once all the desired product has eluted, you can flush the column with a highly polar solvent (e.g., 50% ethyl acetate in hexane) to remove any remaining highly polar impurities.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[4] |
| Mobile Phase | Ethyl Acetate/Hexane | Good balance of polarity for eluting moderately polar ketones.[11] |
| TLC Rf Target | 0.2 - 0.3 | Provides optimal separation on a column.[1] |
| Silica:Crude Ratio | 30:1 to 100:1 (w/w) | Higher ratio for more difficult separations.[1] |
| Sample Loading | Dry Loading | Generally provides better resolution and is recommended.[13] |
| Elution Mode | Gradient Elution | Allows for efficient elution of compounds with a range of polarities. |
Visualizations
References
- 1. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 2. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chromtech.com [chromtech.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 6-Methyl-1-tetralone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with colored impurities in 6-Methyl-1-tetralone. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining a high-purity product.
Introduction to the Challenge: The Origin of Color in this compound
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] A common route to its synthesis is the intramolecular Friedel-Crafts cyclization of 4-(p-tolyl)butyric acid or its corresponding acyl chloride. While effective, this synthetic pathway can lead to the formation of colored impurities, which can range from a pale yellow to a reddish-brown hue.
The presence of color often indicates the existence of highly conjugated systems, which may arise from side reactions or degradation. Potential sources of these chromophores include:
-
Polymeric Materials: Self-condensation or polymerization of the starting materials or product under the acidic conditions of the Friedel-Crafts reaction.
-
Oxidation Products: Tetralones can be susceptible to oxidation, leading to the formation of more conjugated species.
-
Residual Starting Materials and Byproducts: Incomplete reaction or side reactions can leave colored impurities in the crude product.
Proper storage and handling are crucial to prevent the degradation of this compound. It should be stored in a cool, dry, and well-ventilated area, with tightly sealed containers to minimize exposure to air and moisture.[2]
Troubleshooting Guide: Diagnosing and Resolving Discoloration
This section provides a structured approach to identifying the potential cause of coloration and selecting the most appropriate purification strategy.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-1-tetralone Synthesis
Welcome to the technical support center for the synthesis of 6-Methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable compound.
I. Overview of Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most common and reliable method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor.[1] This reaction involves the cyclization of an aromatic compound containing an acyl halide or carboxylic acid functional group, catalyzed by a Lewis acid or a Brønsted acid.[2] The typical precursor for the synthesis of this compound is 4-(p-tolyl)butanoic acid.[3]
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My reaction shows low or no conversion of the starting material, 4-(p-tolyl)butanoic acid. What are the possible causes and solutions?
Answer:
Low or no conversion is a frequent issue in Friedel-Crafts acylation and can be attributed to several factors:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as polyphosphoric acid (PPA) are highly hygroscopic. Moisture contamination will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use a fresh, unopened container of the catalyst or dry it under vacuum before the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: In intramolecular Friedel-Crafts acylations, the catalyst can form a complex with the product ketone, rendering it inactive.[4] While technically catalytic, these reactions often require a stoichiometric amount of the Lewis acid catalyst.
-
Solution: For Lewis acid-catalyzed reactions, consider using at least a stoichiometric equivalent of the catalyst relative to the starting material. For Brønsted acid-catalyzed reactions, ensure the acid is in sufficient excess to act as both the catalyst and the solvent.
-
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For PPA-catalyzed reactions, a temperature range of 80-100°C is typically effective. For Lewis acid-catalyzed reactions, the optimal temperature may vary depending on the solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) as you adjust the temperature.
-
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is often related to the reaction conditions and the nature of the starting material.
-
Isomer Formation: The methyl group on the tolyl moiety is an activating group, which can direct the acylation to the ortho position, leading to the formation of the undesired 8-methyl-1-tetralone isomer.
-
Solution: The choice of catalyst and reaction conditions can influence the regioselectivity. Slower addition of the acylating agent (if using the acid chloride) at a lower temperature can sometimes favor the formation of the thermodynamically more stable para-acylated product. A patent for the synthesis of 6-methoxy-1-tetralone suggests that controlling the rate of addition of the acylating agent can reduce the formation of isomers.[5]
-
-
Polymerization/Charring: At excessively high temperatures or with prolonged reaction times, especially with strong acids like PPA, polymerization or charring of the starting material or product can occur.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. If using PPA, ensure it is of good quality; old or discolored PPA can lead to more side reactions.
-
Question 3: I have successfully completed the reaction, but I am facing difficulties in purifying the this compound. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting material, isomeric byproducts, and polymeric material.
-
Initial Work-up: After quenching the reaction (typically with ice-water), a thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is crucial. This should be followed by washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and then with brine.
-
Chromatography: Column chromatography is often the most effective method for separating this compound from its isomers and other impurities. A silica gel column with a gradient elution system of ethyl acetate in hexanes is commonly used.
-
Distillation: If the crude product is relatively clean, vacuum distillation can be an effective purification method. This compound has a boiling point that allows for separation from less volatile impurities.
-
Recrystallization: If the distilled product still contains impurities, recrystallization from a suitable solvent system (e.g., isopropanol/petroleum ether) can be employed to obtain a high-purity product.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the intramolecular Friedel-Crafts acylation?
A1: The catalyst, whether a Lewis acid or a Brønsted acid, plays a crucial role in activating the carboxylic acid (or its corresponding acyl chloride) to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of the new carbon-carbon bond and cyclization.[2]
Q2: Can I use 4-(p-tolyl)butyryl chloride instead of 4-(p-tolyl)butanoic acid as the starting material?
A2: Yes, using the acyl chloride is a common variation of the Friedel-Crafts acylation.[6] The acyl chloride is generally more reactive than the carboxylic acid and may allow for milder reaction conditions. However, it requires an additional synthetic step to prepare the acyl chloride from the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride).
Q3: What analytical techniques can I use to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring. The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[7]
Q4: Are there any greener alternatives to traditional Lewis acid catalysts?
A4: Research is ongoing into more environmentally friendly catalysts for Friedel-Crafts reactions. Some studies have explored the use of solid acid catalysts, such as heteropolyacids supported on silica, which can be more easily recovered and reused.[8]
IV. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 4-(p-tolyl)butanoic acid using polyphosphoric acid (PPA).
Materials:
-
4-(p-tolyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place polyphosphoric acid (a 10-fold excess by weight relative to the carboxylic acid is recommended).
-
Addition of Starting Material: Heat the PPA to 80-90°C with stirring. Slowly add 4-(p-tolyl)butanoic acid in portions to the hot acid.
-
Reaction: Continue stirring the reaction mixture at 80-100°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Work-up: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic extracts and wash them successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
V. Data Presentation
Table 1: Influence of Catalyst and Temperature on the Yield of Tetralones in Intramolecular Friedel-Crafts Acylation
| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | PPA | 100 | 1 | 95 | [9] |
| 4-Phenylbutyric acid | AlCl₃ | RT | 2 | 92 | [9] |
| 4-(p-tolyl)butanoic acid | H₂SO₄ (conc.) | Not specified | Not specified | Product formed | [3] |
| Anisole + Acylating Agent | AlCl₃ | 80-100 | Not specified | 79.7 | [5] |
Note: The yields reported are for analogous reactions and serve as a general guide. Optimization for this compound may be required.
VI. Visualizations
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low reaction yield.
VII. References
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from --INVALID-LINK--
-
Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 4619-20-9|4-Oxo-4-(p-tolyl)butanoic acid. Retrieved from --INVALID-LINK--
-
Manchester Organics. (n.d.). 4-Oxo-4-(p-tolyl)butanoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, December 17). This compound. Retrieved from --INVALID-LINK--
-
Agranat, I. (2015). Intramolecular Friedel–Crafts acylation at a vinyl center. ResearchGate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from --INVALID-LINK--
-
Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Retrieved from --INVALID-LINK--
-
Amanote Research. (n.d.). (PDF) Intramolecular Friedel-Crafts Acylation Promoted by. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from --INVALID-LINK--
-
L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2025, May 21). Six-step synthesis and epithelial-mesenchymal transition-inhibitory activity of a tetralone-based vitetrifolin analog. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 4521-22-6 4-(p-Tolyl)butyric acid. Retrieved from --INVALID-LINK--
-
MDPI. (2017, May 16). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
Chegg. (2020, February 16). Solved The Friedel Crafts Acylation Reaction Reaction of. Retrieved from --INVALID-LINK--
-
European Patent Office. (2010, May 19). PROCESS FOR PRODUCING AROMATIC COMPOUNDS BY FRIEDEL-CRAFTS REACTION. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-Tetralone. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-methoxy-1-tetralone synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Tetralone(529-34-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Retrieved from --INVALID-LINK--
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com [chegg.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 8. PROCESS FOR PRODUCING AROMATIC COMPOUNDS BY FRIEDEL-CRAFTS REACTION - Patent 1511707 [data.epo.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Tetralone Synthesis via Friedel-Crafts Cyclization
Welcome to the technical support center for Friedel-Crafts cyclization reactions for the synthesis of tetralones. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this powerful ring-forming reaction. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven insights to help you troubleshoot low yields and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion of the starting material. What are the most likely causes?
Low conversion is one of the most common issues and often points to problems with the catalyst or reaction conditions.
-
Catalyst Inactivity: The primary culprit is often the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1][2] Lewis acids are extremely hygroscopic and will readily react with any water present in your glassware, solvents, or starting materials, rendering them inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the catalyst is not truly "catalytic" in the traditional sense. The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required.[3][4]
-
Solution: For substrates like 4-arylbutyric acids, at least two equivalents of the Lewis acid are often necessary: one to activate the carboxylic acid and another to act as the catalyst.
-
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached at ambient temperatures.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. A moderate temperature of 50-60 °C is a good starting point for many systems.[1] However, some protocols, especially those using solid acid catalysts like zeolites, may require significantly higher temperatures (e.g., 220°C).[5][6]
-
-
Low Reactivity of Acylating Agent: If you are using a 4-arylbutyric acid directly, the reaction can be challenging due to the lower reactivity of carboxylic acids compared to their corresponding acyl chlorides.[5][7]
-
Solution: Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the cyclization step. Alternatively, strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are effective for direct cyclization of the carboxylic acid.[8][9]
-
Q2: My reaction is messy, and I'm observing multiple products. What side reactions could be occurring?
While Friedel-Crafts acylation is less prone to side reactions than alkylation, several issues can lead to a complex product mixture.[10][11]
-
Intermolecular Acylation: If the reaction concentration is too high, the activated acylating agent can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly). This leads to polymer formation.
-
Solution: Perform the reaction under more dilute conditions to favor the intramolecular pathway.
-
-
Deactivated Aromatic Ring: If your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the ring is significantly reduced, making it resistant to electrophilic attack.[2]
-
Solution: This is a substrate limitation. If possible, consider installing the deactivating group after the cyclization. For moderately deactivated rings, a stronger Lewis acid or higher reaction temperatures might be necessary.
-
-
Carbocation Rearrangement (less common for acylation): Unlike alkylations, rearrangements are not an issue with acylations because the acylium ion is resonance-stabilized.[4][10] However, if your starting material has other functionalities that could form a carbocation under strongly acidic conditions, you may see unexpected products.
Q3: How do I choose the right acid catalyst for my cyclization?
The choice of catalyst is critical and depends on your substrate's reactivity and the desired reaction conditions.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Strong Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | Highly reactive, effective for many substrates. | Extremely moisture-sensitive, often require stoichiometric amounts, workup can be challenging.[1][2][4] |
| Strong Brønsted Acids | Polyphosphoric Acid (PPA), Triflic Acid (TfOH), Eaton's Reagent | Excellent for direct cyclization of carboxylic acids, often give clean reactions.[9][12] | Can be corrosive and viscous (PPA), require careful handling, can promote charring at high temperatures. |
| Solid Acid Catalysts | H-Beta Zeolites | Reusable, environmentally benign, simple workup.[6][13] | Often require high temperatures and specific reactor setups (e.g., fixed-bed).[6] |
Expert Insight: For initial screenings on a new substrate, PPA is often a reliable starting point due to its effectiveness in promoting the direct cyclization of 4-arylbutyric acids. For substrates sensitive to high temperatures, converting the acid to the acyl chloride followed by cyclization with AlCl₃ at lower temperatures is a classic and effective approach.
Visualizing the Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Core Reaction Mechanism
The intramolecular Friedel-Crafts acylation proceeds via the formation of a key acylium ion intermediate, which is then attacked by the electron-rich aromatic ring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Synthesis of 1-Tetralones by Intramolecular Friedel-Crafts Reaction of 4-Phenylbutyric Acids Using Modified Zeolite H-BEA [yyhx.ciac.jl.cn]
stability of 6-Methyl-1-tetralone under acidic and basic conditions
Welcome to the technical support center for 6-Methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, as a bicyclic aromatic ketone, has two primary areas of chemical reactivity that can lead to degradation: the ketone functional group and the benzylic α-methylene group. Under acidic or basic conditions, the molecule can be susceptible to various reactions that may compromise its integrity.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which activates the molecule for several potential reactions. The most probable degradation pathways include:
-
Acid-catalyzed enolization: This can lead to racemization at the α-position if it were chiral, though in this case, it primarily forms an intermediate for other reactions.
-
Condensation reactions: The enol form can react with another protonated ketone, leading to self-condensation products, particularly at elevated temperatures.[1]
-
Oxidative degradation: In the presence of oxidizing agents and acid, fragmentation of the molecule can occur. For instance, acid-catalyzed auto-oxidation has been observed in related 2-aryl-1-tetralones.[2][3]
Q3: What degradation pathways are expected under basic conditions?
Basic conditions promote the deprotonation of the α-methylene protons, forming an enolate. This highly reactive intermediate can lead to:
-
Aldol condensation: The enolate can attack the carbonyl group of another this compound molecule, leading to a dimeric aldol addition product. Upon heating, this can dehydrate to form a conjugated α,β-unsaturated ketone, which may be observed as a significant degradation product.[4][5]
-
Oxidation: The enolate is susceptible to oxidation, especially in the presence of air (autoxidation), which can lead to the formation of α-hydroxy or dicarbonyl species.
Q4: How can I monitor the stability of this compound in my experiments?
Forced degradation studies are essential to understand the stability of a molecule.[6][7] The stability of this compound should be monitored using a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. A suitable method must be able to separate the intact compound from its degradation products.
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[8][9] The disappearance of the parent peak and the appearance of new peaks corresponding to degradation products can be tracked over time. For structural elucidation of the degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[8][10]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Acid Treatment
Scenario: You have treated a solution of this compound with 0.1 M HCl at 60°C for 24 hours and your HPLC chromatogram shows several new, smaller peaks.
Possible Cause & Troubleshooting Steps:
-
Cause: Acid-catalyzed degradation, likely self-condensation or oxidation.
-
Troubleshooting:
-
Characterize the Degradants: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. A peak with a mass corresponding to a dimer of this compound minus a water molecule would suggest a condensation product.
-
Reduce Stress Conditions: If the goal is to achieve a target degradation of 5-20%, reduce the temperature, acid concentration, or duration of the stress testing.[6]
-
Inert Atmosphere: To investigate the role of oxidation, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon). If the formation of certain peaks is suppressed, this indicates they are oxidative degradants.
-
Issue 2: Loss of this compound in a Basic Formulation
Scenario: You are developing a formulation containing this compound at pH 9 and observe a significant loss of the active ingredient over a short period at room temperature.
Possible Cause & Troubleshooting Steps:
-
Cause: Base-catalyzed aldol condensation is a likely culprit. The α-protons of the ketone are acidic and can be removed by the base, leading to the formation of a reactive enolate which then attacks another molecule of the ketone.
-
Troubleshooting:
-
pH Adjustment: The most straightforward solution is to lower the pH of the formulation to a neutral or slightly acidic range where the compound is more stable.
-
Temperature Control: Aldol condensation is often accelerated by heat. Storing the formulation at reduced temperatures (e.g., 2-8°C) may slow down the degradation rate.
-
Structural Confirmation of Degradant: Isolate the major degradation product using preparative HPLC and characterize its structure using NMR and MS. The presence of a dimeric structure with a new carbon-carbon bond and potentially a double bond in conjugation with the ketone would confirm an aldol condensation pathway.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 7 days.[11]
-
Photostability: Expose the solid compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated HPLC method. A typical starting method could be a C18 column with a gradient of acetonitrile and water.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 60°C | 48 h |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 h |
| Oxidation | 3% H₂O₂ | Room Temp | 48 h |
| Thermal | None (solid) | 70°C | 7 days |
| Photolytic | Light source | Room Temp | Per ICH Q1B |
Visualizations
Logical Flow for Stability Investigation
Caption: Workflow for investigating the stability of this compound.
Potential Base-Catalyzed Aldol Condensation Pathway
Caption: Proposed pathway for base-catalyzed self-condensation of this compound.
References
- 1. Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-Catalyzed Air-Oxidative Fragmentation of the Carbon–Carbon Bond in 2-Aryl-1-tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmtech.com [pharmtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Scale-Up Synthesis of 6-Methyl-1-tetralone
Welcome to the technical support center for the synthesis of 6-methyl-1-tetralone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
I. Overview of Synthetic Strategy & Scale-Up Considerations
This compound is a key building block in the synthesis of various pharmaceutical agents and bioactive molecules.[1][2][3] Its synthesis typically involves an intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid or a related derivative.[4][5][6] While straightforward on a lab scale, scaling up this reaction presents several challenges that can impact yield, purity, and overall process efficiency.
The most common synthetic route involves the cyclization of 4-(p-tolyl)butyric acid. This process is generally catalyzed by strong acids, with polyphosphoric acid (PPA) being a frequently used reagent. Alternative methods may employ other Lewis acids or dehydrating agents.[7]
The primary challenges in the scale-up of this compound synthesis include:
-
Exothermic reactions: The Friedel-Crafts acylation is often highly exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Reagent stoichiometry and addition: The ratio of catalyst to substrate is critical, and the rate of addition can significantly influence the reaction outcome.
-
Solvent selection: The choice of solvent can affect reaction kinetics, solubility of intermediates, and the ease of product isolation.
-
Impurity profile: The formation of isomeric byproducts and polymeric materials can complicate purification and reduce the final yield.
-
Work-up and purification: Large-scale work-up procedures must be robust and efficient to handle significant volumes of material and effectively remove impurities.
This guide will provide practical solutions to these and other challenges you may encounter.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.
Reaction & Yield Issues
Q1: Why is the yield of my this compound low during the intramolecular Friedel-Crafts cyclization?
A1: Low yields in Friedel-Crafts acylations can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Insufficient Catalyst Activity: Polyphosphoric acid (PPA) is a common catalyst, but its activity can be diminished by moisture. Ensure you are using a fresh, properly stored batch of PPA. If the PPA is old or has been exposed to air, its dehydrating and catalytic properties may be compromised.
-
Suboptimal Reaction Temperature: The cyclization reaction is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products and charring, especially with strong acids like PPA.[8] A typical temperature range for this reaction is 75-100 °C. It is crucial to monitor the internal reaction temperature closely.
-
Inadequate Mixing: In a large-scale reaction, inefficient stirring can lead to localized overheating and poor distribution of the catalyst, resulting in a heterogeneous reaction mixture and lower yields. Ensure your reactor is equipped with an appropriate overhead stirrer that provides thorough mixing of the viscous reaction mass.
-
Impure Starting Material: The purity of the 4-(p-tolyl)butyric acid is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. It is advisable to recrystallize or purify the starting material if its purity is questionable.
Q2: I am observing the formation of significant amounts of a dark, tar-like substance in my reaction. What is causing this and how can I prevent it?
A2: The formation of tar or polymeric material is a common issue in strong acid-catalyzed reactions, particularly at elevated temperatures.
-
Cause: This is often due to intermolecular side reactions or decomposition of the starting material or product under harsh acidic conditions. Overheating is a primary contributor to this problem.
-
Prevention:
-
Strict Temperature Control: Implement precise temperature control. Use a temperature probe to monitor the internal temperature and a reliable heating mantle or oil bath.
-
Controlled Reagent Addition: If the reaction is highly exothermic, consider adding the substrate to the pre-heated catalyst in portions to better manage the heat generated.
-
Shorter Reaction Times: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure of the product to the strong acid at high temperatures.
-
Impurity & Purification Challenges
Q3: My final product is contaminated with an isomeric impurity. How can I identify and minimize its formation?
A3: The formation of isomeric tetralones is a potential side reaction in Friedel-Crafts cyclizations involving substituted aromatic rings.
-
Identification: The most likely isomer is 8-methyl-1-tetralone, arising from cyclization at the ortho-position to the methyl group. This can be confirmed by spectroscopic methods such as 1H NMR, where the aromatic proton splitting patterns will differ from the desired this compound.
-
Minimization:
-
Steric Hindrance: The formation of the 6-methyl isomer is generally favored due to the directing effect of the alkyl group and steric hindrance at the ortho positions. However, under forcing conditions (high temperature, prolonged reaction time), the formation of the 8-methyl isomer can increase.
-
Choice of Catalyst: While PPA is common, exploring other Lewis acids might offer better selectivity. For instance, milder Lewis acids might provide a better kinetic product distribution, favoring the less sterically hindered product.
-
Q4: What is the most effective method for purifying this compound on a large scale?
A4: The purification strategy will depend on the nature and quantity of the impurities.
-
Distillation: Vacuum distillation is often the preferred method for purifying tetralones on a larger scale.[9] this compound has a relatively high boiling point, so a good vacuum is necessary to distill it without decomposition.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a very effective purification technique. Common solvents to explore include mixtures of hexanes and ethyl acetate or isopropanol and petroleum ether.[10]
-
Chromatography: While column chromatography is a powerful tool for purification, it can be cumbersome and expensive for large quantities.[8][11] It is typically reserved for cases where distillation and crystallization are ineffective or for the isolation of very pure material for specific applications.
Workflow & Process Logic
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via PPA-Mediated Cyclization
Materials:
-
4-(p-tolyl)butyric acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Appropriately sized multi-neck round-bottom flask or reactor
-
Overhead mechanical stirrer
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the polyphosphoric acid.
-
Heating: Begin stirring and heat the PPA to the target reaction temperature (e.g., 80-90 °C).
-
Substrate Addition: Once the PPA has reached the desired temperature, begin adding the 4-(p-tolyl)butyric acid in small portions over a period of 30-60 minutes. Monitor the internal temperature closely and adjust the addition rate to maintain a stable temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for 2-4 hours. Monitor the progress of the reaction by taking small aliquots, quenching them in water, extracting with a solvent, and analyzing by TLC or HPLC.
-
Quenching: Once the reaction is deemed complete, cool the mixture to room temperature. Cautiously pour the viscous reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a large separatory funnel and extract the product with toluene (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product.
| Parameter | Recommendation | Rationale |
| Reactant Ratio | 1:10 (w/w) 4-(p-tolyl)butyric acid to PPA | Ensures sufficient catalytic activity and acts as a solvent. |
| Temperature | 80-90 °C | Balances reaction rate and minimization of side products. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion; monitor for optimization. |
| Quenching | Crushed ice | Safely decomposes the PPA complex and dissipates heat. |
| Extraction Solvent | Toluene | Good solvency for the product and immiscible with water. |
| Purification | Vacuum Distillation | Effective for removing non-volatile impurities and unreacted starting material. |
IV. Mechanistic Insights
The synthesis of this compound proceeds through an intramolecular Friedel-Crafts acylation. The key steps of the mechanism are illustrated below.
-
Activation of the Carboxylic Acid: The polyphosphoric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Formation of the Acylium Ion: Subsequent loss of a water molecule generates a highly reactive acylium ion intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The para-directing effect of the methyl group favors attack at the position that leads to the formation of this compound.
-
Rearomatization: Loss of a proton from the intermediate sigma complex restores the aromaticity of the ring and yields the final product.
Understanding this mechanism is crucial for troubleshooting. For instance, the necessity of a strong acid to generate the acylium ion explains why reagents like PPA are effective. It also highlights the importance of anhydrous conditions, as water can react with the acylium ion and inhibit the reaction.
V. References
-
Banerjee, A. K., & Poon, P. S. (2007). Alternative Route for the Synthesis of 6-Methoxy-5-methyl-a-tetralone and 6-Methoxy-2,5-dimethyl-a-tetralone. Synthetic Communications, 37(22), 3917-3922. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Organic Syntheses Procedure. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. --INVALID-LINK--
-
Poon, P. S., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Journal of Chemical Sciences, 126(5), 1541-1546. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--
-
Banerjee, A. K., et al. (2002). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc, 2002(11), 35-41. --INVALID-LINK--
-
Google Patents. (2020). CN111333494A - Synthetic method of 6-methoxy-1-tetralone. --INVALID-LINK--
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. --INVALID-LINK--
-
Kündig, E. P., et al. (2010). Development of a Scalable and Sublimation-Free Route to MTAD. Organic Process Research & Development, 14(4), 922-925. --INVALID-LINK--
-
ResearchGate. (2011). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41461-41490. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. --INVALID-LINK--
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Material Science Research India, 16(3). --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses Procedure. --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-TETRALONE. Organic Syntheses Procedure. --INVALID-LINK--
-
ChemicalBook. (n.d.). 6-methoxy-1-tetralone synthesis. --INVALID-LINK--
-
ResearchGate. (2019). Isopropylation of 6-Methoxy-1-tetralone. --INVALID-LINK--
-
PubMed. (2025). Six-step synthesis and epithelial-mesenchymal transition-inhibitory activity of a tetralone-based vitetrifolin analog. --INVALID-LINK--
-
Wikipedia. (n.d.). 1-Tetralone. --INVALID-LINK--
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. Six-step synthesis and epithelial-mesenchymal transition-inhibitory activity of a tetralone-based vitetrifolin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 6-Methyl-1-tetralone
Welcome to the dedicated technical support center for 6-Methyl-1-tetralone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Our goal is to provide in-depth technical guidance to ensure the long-term stability and integrity of this valuable chemical intermediate, thereby safeguarding the accuracy and reproducibility of your research.
This guide is structured to provide immediate answers to common questions and detailed troubleshooting protocols for issues that may arise during storage. We will delve into the chemical principles underlying the degradation of this compound and offer field-proven strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning yellow/brown over time?
A color change from a colorless or pale yellow liquid to a more pronounced yellow or brown hue is a common indicator of degradation, specifically oxidation. This compound, like other tetralones, is susceptible to autoxidation, a process where atmospheric oxygen reacts with the molecule. This reaction is often initiated at the benzylic position (the carbon atom adjacent to both the aromatic ring and the carbonyl group), which is activated by the presence of α-hydrogens. The initial oxidation products can further react to form a complex mixture of colored impurities.
Q2: What are the primary factors that accelerate the oxidation of this compound?
Several environmental factors can significantly accelerate the oxidation process:
-
Oxygen: Direct exposure to air provides the primary reactant for oxidation.
-
Light: UV and visible light can provide the energy to initiate the formation of free radicals, which are key intermediates in the autoxidation chain reaction.[1][2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][3]
-
Presence of Impurities: Metal ions and other impurities can act as catalysts, speeding up the degradation process.
-
Basic Conditions: The presence of basic substances can facilitate the deprotonation of the α-carbon, making the molecule more susceptible to oxidation.
Q3: What is the recommended general storage procedure for this compound?
For routine short-term storage, this compound should be stored in a tightly sealed, amber glass container to protect it from light and air. The container should be placed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Storage at refrigerated temperatures (2-8 °C) is recommended to minimize the rate of potential degradation.
Q4: Is it necessary to store this compound under an inert atmosphere for long-term storage?
Yes, for long-term storage or for applications requiring very high purity, storing this compound under an inert atmosphere is highly recommended.[4][[“]][6] This practice, known as inerting or blanketing, involves replacing the oxygen-containing air in the headspace of the storage container with an inert gas, such as nitrogen or argon. This effectively removes a key reactant for oxidation and significantly enhances the long-term stability of the compound.
Q5: Can I use an antioxidant to prevent the oxidation of this compound?
The use of a suitable antioxidant can be an effective strategy to inhibit the autoxidation process. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose in various organic compounds.[4][7][8] BHT acts as a radical scavenger, interrupting the free-radical chain reactions that drive oxidation.[4][6]
Troubleshooting Guide: Identifying and Mitigating Oxidation
This section provides a systematic approach to identifying and addressing issues related to the degradation of this compound.
Issue 1: Visual Inspection Reveals Color Change
-
Observation: The initially colorless or pale yellow liquid has developed a noticeable yellow or brown tint.
-
Probable Cause: This is a primary indication of oxidation. The colored species are likely a mixture of polymeric and/or conjugated oxidation byproducts.
-
Recommended Actions:
-
Assess Purity: Before use in a critical application, it is crucial to assess the purity of the discolored sample. Proceed to the "Analytical Troubleshooting" section below for detailed protocols.
-
Purification (if necessary): If the level of impurities is unacceptable, purification by methods such as vacuum distillation or column chromatography may be required.
-
Implement Preventive Storage: Immediately transfer the purified material or a fresh, unopened sample to a clean, dry, amber glass vial and follow the "Protocol for Long-Term Storage" to prevent further degradation.
-
Issue 2: Inconsistent Experimental Results or Appearance of Unexpected Byproducts
-
Observation: Reactions involving this compound are yielding lower than expected amounts of the desired product, or analytical techniques (e.g., TLC, GC-MS, NMR) show the presence of unknown impurities in the reaction mixture that are not attributable to other reagents.
-
Probable Cause: The this compound starting material is likely contaminated with oxidation products. These impurities can interfere with the reaction, leading to side reactions or lower yields.
-
Recommended Actions:
-
Analyze the Starting Material: Perform a purity check on the stored this compound using the analytical methods described in the "Analytical Troubleshooting" section.
-
Compare with a Fresh Sample: If possible, compare the analytical data with that of a new, unopened bottle of this compound.
-
Purify or Replace: Based on the level of contamination, either purify the existing stock or procure a fresh supply.
-
Review Storage Practices: Evaluate your current storage procedures and implement the recommended preventive measures outlined in this guide.
-
Analytical Troubleshooting: Detecting and Quantifying Oxidation
When oxidation is suspected, the following analytical techniques can be employed to confirm and quantify the degradation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile impurities.
-
Expected Observations for Pure this compound: A single major peak corresponding to this compound. The mass spectrum will show a molecular ion peak (M+) at m/z 160.21 and a characteristic fragmentation pattern. Common fragments may include the loss of CO (m/z 132) and other benzylic cleavages.
-
Indications of Oxidation: The appearance of additional peaks in the chromatogram, often with higher boiling points (longer retention times). The mass spectra of these peaks may correspond to potential oxidation products such as:
-
Hydroperoxides: These are often unstable and may not be directly observed by GC-MS, but their decomposition products might be.
-
Diketones: The formation of a second carbonyl group would result in a higher molecular weight and a different fragmentation pattern.
-
Aromatic products: Dehydrogenation can lead to the formation of 6-methyl-1-naphthol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to identify and quantify impurities.
-
¹H NMR of Pure this compound: The spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the aliphatic protons of the tetralone ring system.
-
Indications of Oxidation:
-
Appearance of new signals in the aromatic and aliphatic regions.
-
Broadening of signals, which can indicate the presence of paramagnetic species or polymeric material.
-
Changes in the integration values of the characteristic peaks relative to an internal standard, indicating a decrease in the concentration of the pure compound.
-
The formation of 6-methyl-1-naphthol would be indicated by a new hydroxyl proton signal and a shift in the aromatic proton signals.
-
-
¹³C NMR of Pure this compound: A clean spectrum with the expected number of signals, including the characteristic carbonyl carbon signal around 198 ppm.
-
Indications of Oxidation:
-
Appearance of new signals, particularly in the carbonyl region if diketones are formed, or in the aromatic region if aromatization occurs.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is an excellent method for assessing purity and quantifying impurities.
-
Expected Observation for Pure this compound: A single, sharp peak at a characteristic retention time.
-
Indications of Oxidation:
-
The appearance of new peaks, typically with different retention times.
-
A decrease in the area of the main peak, corresponding to a reduction in the purity of the sample.
-
A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[4]
-
Experimental Protocols
Protocol for Long-Term Storage of this compound
This protocol details the steps for creating an inert atmosphere in a storage vial to minimize oxidation.
Materials:
-
This compound
-
Clean, dry amber glass vial with a PTFE-lined screw cap or a septum-sealed vial
-
Source of inert gas (high-purity nitrogen or argon) with a regulator and tubing
-
A long needle or cannula
-
A short vent needle
Procedure:
-
Transfer the Compound: In a well-ventilated fume hood, carefully transfer the desired amount of this compound into the amber glass vial.
-
Prepare for Inerting:
-
For Screw-Cap Vials: Loosely place the cap on the vial.
-
For Septum-Sealed Vials: Securely crimp the septum cap onto the vial.
-
-
Purge with Inert Gas:
-
Insert the long needle through the opening of the loosely fitted cap or through the septum, ensuring the tip is below the level of the vial neck but above the liquid surface.
-
Insert the short vent needle into the headspace to allow for the displacement of air.
-
Gently flow the inert gas into the vial for 2-5 minutes. The gentle flow will displace the heavier air out through the vent needle.
-
-
Seal the Vial:
-
While the inert gas is still flowing, remove the vent needle first, and then the long gas inlet needle.
-
Immediately and tightly seal the screw cap or observe that the septum reseals.
-
-
Label and Store: Clearly label the vial with the compound name, date, and a note indicating that it is stored under an inert atmosphere. Store the vial in a refrigerator at 2-8 °C.
Protocol for the Use of BHT as an Antioxidant
For applications where the presence of a small amount of an antioxidant is acceptable, BHT can be added to prolong the shelf-life of this compound.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Analytical balance
Procedure:
-
Determine the Amount of BHT: A typical concentration range for BHT as an antioxidant in chemical products is 0.01% to 0.1% by weight.[4][7][8] For most applications, starting with a concentration of 0.05% (500 ppm) is a good practice.
-
Prepare the Stabilized Solution:
-
Accurately weigh the desired amount of this compound into a suitable container.
-
Calculate the required weight of BHT based on the chosen concentration.
-
Carefully add the BHT to the this compound.
-
Gently swirl or stir the mixture until the BHT is completely dissolved.
-
-
Store Appropriately: Transfer the stabilized solution to a tightly sealed amber glass vial and store under the recommended conditions (refrigerated, protected from light). For maximum protection, this stabilized solution can also be stored under an inert atmosphere as described in the previous protocol.
Visualizations
Oxidation Pathway of this compound
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. consensus.app [consensus.app]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 8. atamankimya.com [atamankimya.com]
Technical Support Center: A Guide to Interpreting Complex NMR Spectra of 6-Methyl-1-tetralone Derivatives
Welcome to the technical support center for the analysis of 6-Methyl-1-tetralone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.
Introduction: The Challenge of this compound Derivatives
The this compound core is a common scaffold in medicinal chemistry and natural product synthesis. While seemingly simple, the introduction of various substituents can lead to complex and often ambiguous NMR spectra. Common challenges include severe signal overlap in the aromatic and aliphatic regions, difficulty in assigning quaternary carbons, and ambiguous stereochemical determinations. This guide provides systematic troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Common Issues in 1D NMR Spectra
Question 1: My 1D ¹H NMR spectrum shows a crowded and overlapping multiplet in the aromatic region (around 7.0-8.0 ppm). How can I resolve these signals to assign the aromatic protons?
Answer:
Signal overlap in the aromatic region of this compound derivatives is a frequent challenge. The three aromatic protons often exhibit similar chemical environments, leading to complex splitting patterns that are difficult to interpret directly.
Initial Troubleshooting Steps:
-
Optimize Shimming and Sample Concentration: Poor magnetic field homogeneity and high sample concentration can lead to peak broadening, exacerbating overlap.[1] Ensure the instrument is well-shimmed and consider using a more dilute sample.
-
Solvent-Induced Shifts: A powerful yet simple technique is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of the aromatic protons due to the Aromatic Solvent-Induced Shift (ASIS) effect.[2] This can often resolve overlapping signals.
Advanced Strategy: 2D NMR Spectroscopy
If the above steps are insufficient, 2D NMR experiments are essential.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first and most crucial 2D experiment to perform. It reveals which protons are coupled to each other (typically through 2-3 bonds).[3][4] In the case of this compound, you will be able to trace the connectivity between the aromatic protons. For example, H-5 should show a correlation to H-7 (a weak meta-coupling), and H-7 will show a correlation to H-8 (a strong ortho-coupling).
Question 2: The aliphatic protons in the tetralone ring (positions 2, 3, and 4) are also overlapping. How can I assign them unambiguously?
Answer:
The methylene protons at C-2, C-3, and C-4 often present as complex multiplets between 2.0 and 3.0 ppm. Their assignment is critical for confirming the integrity of the tetralone ring.
Step-by-Step Assignment Strategy:
-
Chemical Shift Prediction: First, predict the expected chemical shifts. The protons at C-2 are adjacent to the carbonyl group and will be the most deshielded of the aliphatic methylene groups. The protons at C-4 are benzylic and will also be deshielded, while the C-3 protons are typically the most shielded.
-
¹H-¹H COSY: As with the aromatic protons, a COSY spectrum is invaluable. You should observe a correlation between the protons on C-2 and C-3, and between the protons on C-3 and C-4. This establishes the connectivity of the aliphatic chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to.[5][6] By identifying the chemical shifts of the corresponding carbons (which are usually well-resolved in the ¹³C NMR spectrum), you can definitively assign the proton signals. For instance, the proton signal that correlates to the carbon signal around 30-40 ppm (typical for a methylene next to a carbonyl) would be assigned to the C-2 protons.
Part 2: Advanced Structure Elucidation with 2D NMR
Question 3: I am struggling to assign the quaternary carbons, especially the carbonyl carbon (C-1) and the substituted aromatic carbons (C-4a, C-6, and C-8a). How can I confirm their assignments?
Answer:
Quaternary carbons do not have attached protons and therefore do not show signals in an HSQC spectrum. Their assignment relies on long-range correlations.
The Power of HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment is the definitive tool for assigning quaternary carbons. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5][6]
Key HMBC Correlations for this compound:
| Quaternary Carbon | Correlating Protons |
| C-1 (Carbonyl) | H-2 (²J), H-8 (³J) |
| C-4a | H-4 (²J), H-5 (³J), H-8 (³J) |
| C-6 | H-5 (²J), H-7 (²J), Methyl Protons (³J) |
| C-8a | H-2 (³J), H-4 (³J), H-7 (³J) |
By observing these cross-peaks in the HMBC spectrum, you can piece together the carbon skeleton and confidently assign all quaternary carbons.
Question 4: I have synthesized a derivative with a substituent at the C-5 position. How can I use NMR to confirm the regiochemistry?
Answer:
Confirming the position of a new substituent is a common challenge. The key is to look for changes in chemical shifts and the loss or alteration of coupling patterns and long-range correlations.
Workflow for Confirming Regiochemistry:
Caption: Workflow for confirming substituent position.
Detailed Explanation:
-
1D ¹H NMR: The most immediate evidence will be the disappearance of the signal corresponding to the proton that has been replaced. For a C-5 substituent, the H-5 signal will be absent. Consequently, the remaining H-7 proton will no longer show meta-coupling to H-5 and will appear as a simple doublet (due to ortho-coupling with H-8).
-
HMBC: This is the most definitive experiment. If your substituent has protons (e.g., a methoxy group), you should see a correlation from the methoxy protons to the C-5 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded.[7] Protons on the substituent should show a NOESY cross-peak to the neighboring H-4 and methyl protons on C-6, providing unambiguous confirmation of its location.
Experimental Protocols
Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol outlines the essential steps for setting up a standard COSY experiment to establish proton-proton correlations.[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solution is clear and free of any particulate matter. Filter if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (1D ¹H Spectrum First):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).
-
Acquire a standard 1D ¹H spectrum.
-
Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or the residual solvent peak).[8][9]
-
Determine the spectral width (in ppm) that encompasses all proton signals of interest.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1).
-
-
Acquisition and Processing:
-
Set the receiver gain automatically.
-
Start the acquisition. The duration of the experiment will depend on the parameters chosen.
-
After acquisition, perform a 2D Fourier transform.
-
Apply a suitable window function (e.g., sine-bell) in both dimensions to enhance the peak shape.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
Calibrate the axes using the 1D spectrum.
-
-
Analysis:
-
The 1D spectrum appears along the diagonal.
-
Off-diagonal cross-peaks indicate coupled protons. For example, a cross-peak at the intersection of the chemical shifts of H-7 and H-8 confirms their ortho-coupling.
-
Reference Data
Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 1 | - | ~198 | Carbonyl carbon |
| 2 | ~2.6 (t) | ~38 | Adjacent to carbonyl |
| 3 | ~2.1 (m) | ~23 | Aliphatic methylene |
| 4 | ~2.9 (t) | ~29 | Benzylic methylene |
| 4a | - | ~133 | Quaternary aromatic |
| 5 | ~7.2 (d) | ~126 | Aromatic CH |
| 6-CH₃ | ~2.4 (s) | ~21 | Methyl group |
| 6 | - | ~144 | Quaternary aromatic |
| 7 | ~7.3 (dd) | ~129 | Aromatic CH |
| 8 | ~8.0 (d) | ~128 | Aromatic CH, deshielded by carbonyl |
| 8a | - | ~132 | Quaternary aromatic |
Note: These are approximate values. Actual chemical shifts will vary depending on the nature and position of other substituents.
Logical Workflow for Structure Elucidation
Caption: Systematic workflow for NMR-based structure elucidation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.reed.edu [people.reed.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. omicsonline.org [omicsonline.org]
- 7. youtube.com [youtube.com]
- 8. scienceopen.com [scienceopen.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 6-Methyl-1-tetralone Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 6-Methyl-1-tetralone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, compares the HPLC method to viable alternatives, and is grounded in authoritative regulatory guidelines to ensure scientific integrity and trustworthiness.
Introduction: The Significance of this compound Quantification
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and versatility.[1][2][3] This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method, a common and effective approach for analyzing moderately polar compounds like this compound.[4]
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
A successful method validation is not merely about executing a series of experiments. It is about demonstrating that the analytical procedure is suitable for its intended purpose.[5][6] This requires a deep understanding of the underlying scientific principles and the regulatory landscape. The validation process described herein is based on the globally recognized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[7][8][9][10]
Experimental Design: A Self-Validating System
The following sections outline a detailed, step-by-step methodology for validating an HPLC method for this compound quantification. Each step is designed to build upon the previous one, creating a self-validating system that ensures the method's reliability.
Proposed HPLC Method Parameters
Before validation, an optimized HPLC method must be developed. A plausible starting point for this compound could be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
These parameters are based on the physicochemical properties of tetralone derivatives and common practices in reversed-phase chromatography.[4][11]
Validation Workflow
The validation process can be visualized as a logical flow of experiments, each assessing a different performance characteristic of the method.
Caption: A logical workflow for HPLC method validation.
Pillar 2: Trustworthiness - Detailed Validation Protocols
To ensure the trustworthiness of the analytical data, a rigorous validation protocol must be followed. The objective is to provide documented evidence that the method is fit for its intended purpose.[5][12]
System Suitability
Causality: Before any validation experiments, it's crucial to confirm that the chromatographic system is performing adequately on the day of analysis. This ensures that the results of the validation are not compromised by system malfunctions.
Protocol:
-
Prepare a standard solution of this compound at a concentration in the middle of the expected working range.
-
Inject this solution five or six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be > 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
-
Specificity (Selectivity)
Causality: Specificity demonstrates that the method can accurately measure the analyte of interest without interference from other components that may be present in the sample matrix, such as impurities, degradation products, or excipients.[6]
Protocol:
-
Forced Degradation Study: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[13]
-
Analyze the stressed samples alongside an unstressed standard and a blank (mobile phase or placebo).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples. The peak purity index should be close to 1, indicating no co-eluting impurities.
-
Resolution: The resolution between the this compound peak and the closest eluting degradation product peak should be > 2.0.
Linearity and Range
Causality: Linearity establishes that there is a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. This is fundamental for accurate quantification.
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as Recovery)
Causality: Accuracy demonstrates the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[14]
Protocol:
-
Spike a placebo (or a sample matrix known to be free of the analyte) with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6]
Protocol:
-
Repeatability (Intra-assay Precision):
-
Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The RSD of the combined results from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[6][14]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each modified condition.
-
System suitability parameters should remain within the acceptance criteria.
Data Presentation: Summarized Validation Parameters
The results of the validation experiments should be summarized in a clear and concise manner.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 8500 |
| RSD of Peak Area | ≤ 2.0% | 0.5% |
| Specificity | No interference at the retention time of the analyte | Pass |
| Peak Purity Index | > 0.999 | Pass |
| Resolution | > 2.0 | 3.5 |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Pass |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |
| Precision | ||
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.1 µg/mL |
| LOQ | Report value | 0.3 µg/mL |
| Robustness | System suitability passes under all conditions | Pass |
Comparison with Alternative Methods
While HPLC is a powerful technique, it is important to consider other analytical methods that could be employed for the quantification of this compound.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity, may require derivatization for compounds without a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, detection by mass fragmentation. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, high instrument cost, potential for thermal degradation.[15] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations than HPLC, environmentally friendly (less organic solvent). | Less common instrumentation, may have lower resolution for some applications. |
| HPLC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry. | High sensitivity and selectivity, provides molecular weight information.[16] | High instrument and maintenance costs, complex method development. |
For routine quality control of this compound, the validated HPLC-UV method offers the best balance of performance, cost, and ease of use. GC-MS could be a valuable tool for identifying unknown impurities, while HPLC-MS would be advantageous for trace-level quantification or in complex matrices.
Logical Relationship of Validation Parameters
The validation parameters are interconnected, each contributing to the overall assurance of the method's reliability.
Caption: Interdependencies of HPLC validation parameters.
Pillar 3: Authoritative Grounding & Comprehensive References
This guide is grounded in the principles outlined by major regulatory bodies to ensure compliance and scientific validity. The validation parameters and acceptance criteria are consistent with the recommendations of the ICH, FDA, and EMA.[7][9][17][18]
Conclusion
The validation of an analytical method is a critical step in drug development and quality control. The HPLC method for the quantification of this compound, when validated according to the principles and protocols outlined in this guide, will provide reliable and accurate results. By understanding the causality behind each validation parameter and comparing the chosen method to viable alternatives, researchers can be confident in the quality of their analytical data. This comprehensive approach, rooted in scientific integrity and regulatory guidelines, is essential for ensuring the safety and efficacy of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. 6-Methoxy-?1-?tetralone | SIELC Technologies [sielc.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. starodub.nl [starodub.nl]
- 11. academic.oup.com [academic.oup.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. depralearningcenter.com [depralearningcenter.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. altabrisagroup.com [altabrisagroup.com]
A Guide to the Spectroscopic Differentiation of 6-Methyl-1-tetralone and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the precise identification of isomeric compounds is a cornerstone of quality control, process development, and regulatory compliance. The 1-tetralone scaffold is a privileged structure found in numerous bioactive natural products and pharmaceutical agents[1][2]. Methylated derivatives of 1-tetralone, such as 6-Methyl-1-tetralone and its positional isomers (5-, 7-, and 8-methyl-1-tetralone), often serve as critical intermediates. While these isomers share the same molecular formula (C₁₁H₁₂O) and mass (160.21 g/mol ), the seemingly subtle shift of a single methyl group on the aromatic ring induces distinct electronic and steric environments, leading to unique spectroscopic signatures.
This guide provides an in-depth comparison of the spectroscopic properties of these four isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding our analysis in both available experimental data and the fundamental principles of spectroscopy, we aim to provide a robust framework for the unambiguous identification of each isomer.
The Isomeric Landscape
The four positional isomers of methyl-1-tetralone are defined by the location of the methyl group on the aromatic ring. Understanding their distinct structures is fundamental to interpreting the resulting spectroscopic data.
Figure 1: Chemical structures of the four positional isomers of Methyl-1-tetralone.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons, in particular, provide a unique fingerprint for each compound.
Theoretical Considerations: Predicting Aromatic Proton Signals
The electron-donating nature of the methyl group and the electron-withdrawing, resonance effect of the carbonyl group are the primary influences on the chemical shifts of the three aromatic protons.
-
Carbonyl Group Effect : The C=O group deshields the C-8 proton significantly due to the anisotropic effect, causing it to resonate at the furthest downfield position (typically δ > 7.8 ppm).
-
Methyl Group Effect : As an electron-donating group, the methyl substituent causes a slight shielding (upfield shift) of the ortho and para protons relative to the meta proton.
Based on these principles, we can predict the general appearance of the aromatic region in the ¹H NMR spectrum for each isomer.
Experimental Data Comparison
While a complete experimental dataset for all four isomers is not publicly available in spectral databases, we can use the comprehensive data for 8-Methyl-1-tetralone as a reference and supplement with data for the parent 1-Tetralone to understand the substituent effects.
Table 1: Comparative ¹H NMR Data (Aromatic Region) of 1-Tetralone and its Methyl Isomers (400 MHz, CDCl₃)
| Compound | H-5 | H-6 | H-7 | H-8 | Aromatic Splitting Pattern |
| 1-Tetralone | ~7.28 (d) | ~7.35 (t) | ~7.53 (t) | 8.03 (dd) | Complex, coupled system |
| 5-Methyl-1-tetralone | - | Predicted: ~7.1 (d) | Predicted: ~7.4 (t) | Predicted: ~7.9 (d) | Doublet, Triplet, Doublet |
| This compound | Predicted: ~7.1 (s) | - | Predicted: ~7.3 (d) | Predicted: ~7.9 (d) | Singlet, Doublet, Doublet |
| 7-Methyl-1-tetralone | Predicted: ~7.1 (d) | Predicted: ~7.15 (s) | - | Predicted: ~7.9 (d) | Doublet, Singlet, Doublet |
| 8-Methyl-1-tetralone | 7.15 (d, J=7.6 Hz) | 7.42 (t, J=7.8 Hz) | 7.25 (d, J=7.6 Hz) | - | Doublet, Triplet, Doublet |
Note: Predicted values are based on established substituent effects and are intended for illustrative purposes. Experimental verification is required.
Table 2: Comparative ¹³C NMR Data of 1-Tetralone and 8-Methyl-1-tetralone (100 MHz, CDCl₃)
| Carbon Position | 1-Tetralone (δ, ppm) | 8-Methyl-1-tetralone (δ, ppm) | Key Differences |
| C=O (C-1) | 198.3 | 200.2 | Steric hindrance from the C-8 methyl group slightly deshields the carbonyl carbon. |
| Aliphatic CH₂ | 39.2, 30.0, 23.3 | 41.0, 31.0, 23.3 | Minor shifts in the aliphatic region. |
| Aromatic Quaternary | 144.6, 132.6 | 145.7, 141.5 | Significant shifts in the quaternary carbons directly bonded to or influenced by the methyl group. |
| Aromatic CH | 133.3, 128.8, 127.1, 126.6 | 132.2, 131.2, 126.8 | Changes in chemical shifts and number of signals for protonated aromatic carbons. |
| -CH₃ | - | 23.0 | Presence of a signal in the aliphatic region. |
Analysis and Interpretation
-
8-Methyl-1-tetralone : The absence of a signal around δ 8.0 ppm is the most telling feature, as the H-8 proton is replaced by a methyl group. The remaining three aromatic protons appear as a doublet, a triplet, and another doublet, consistent with the experimental data.
-
This compound (Predicted) : This is the only isomer expected to show an aromatic singlet (for H-5, which has no adjacent protons). The H-7 and H-8 protons would appear as a pair of coupled doublets.
-
5-Methyl-1-tetralone (Predicted) : The methyl group at C-5 removes the characteristic downfield H-8 signal's ortho coupling partner, likely resulting in a simple doublet for H-8. The H-6 and H-7 protons would show their respective splitting patterns.
-
7-Methyl-1-tetralone (Predicted) : This isomer would also show a downfield doublet of doublets for H-8. The key differentiator would be the presence of an aromatic singlet for H-6, flanked by two doublets for H-5 and H-8.
The aliphatic region (δ ~2.0-3.0 ppm) will show three distinct signals for the CH₂ groups at C-2, C-3, and C-4. While subtle shifts will exist between isomers, the pattern of a triplet, a quintet (or multiplet), and a triplet will be broadly consistent across all four compounds.
Caption: A typical experimental workflow for NMR analysis of tetralone isomers.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing positional isomers. The primary absorption bands of interest are the C=O stretch of the ketone and the various C-H and C=C stretches of the aromatic and aliphatic portions.
Theoretical Considerations
-
Carbonyl (C=O) Stretch : This will be the most intense absorption, typically found in the 1670-1690 cm⁻¹ range for α,β-unsaturated ketones. The electronic effect of the methyl group is minimal on the C=O frequency, but slight shifts may occur due to changes in crystal packing or subtle electronic influences.
-
Aromatic C-H Stretch : Found just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch : Found just below 3000 cm⁻¹.
-
Aromatic C=C Stretch : Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Out-of-Plane) : The pattern of absorptions in the 700-900 cm⁻¹ "fingerprint" region can be diagnostic of the substitution pattern on the benzene ring. This is the most likely region in the IR spectrum to show clear differences between the isomers.
Experimental Data Comparison
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methyl-1-tetralone Isomers
| Functional Group | Expected Range (cm⁻¹) | 8-Methyl-1-tetralone | 5-, 6-, 7- Isomers (Predicted) |
| Aromatic C-H Stretch | 3100 - 3000 | Present | Present |
| Aliphatic C-H Stretch | 3000 - 2850 | Present | Present |
| Carbonyl (C=O) Stretch | 1690 - 1670 | 1677 | Expected in a similar range (~1680 ± 5) |
| Aromatic C=C Stretch | 1600 - 1450 | Present | Present |
| C-H Out-of-Plane Bending | 900 - 700 | Diagnostic Pattern | Unique pattern for each isomer |
The C=O stretch for 8-Methyl-1-tetralone is reported at 1677 cm⁻¹. We can anticipate that the other isomers will exhibit a very similar, strong absorption in this region. The most significant, albeit subtle, differences will arise in the C-H out-of-plane bending region, which is highly sensitive to the positions of substituents on the aromatic ring.
Part 3: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide fragmentation patterns that can help in distinguishing the isomers.
Theoretical Considerations
All four isomers will have the same molecular ion peak (M⁺˙) at an m/z of 160. The differentiation, therefore, relies on the relative abundances of the fragment ions. Key fragmentation pathways for tetralones include:
-
Loss of Ethylene (C₂H₄) : A retro-Diels-Alder (rDA) type reaction is common for tetralins and tetralones, leading to the loss of ethylene (28 Da) from the aliphatic ring. This would result in a fragment at m/z 132.
-
Loss of a Methyl Radical (CH₃) : Loss of the methyl substituent to give a fragment at m/z 145.
-
Loss of Carbon Monoxide (CO) : Loss of the carbonyl group (28 Da) can occur, leading to a fragment at m/z 132.
-
Combined Losses : Successive losses, such as the loss of CO followed by a hydrogen radical, can lead to fragments like m/z 131.
The position of the methyl group can influence the stability of the resulting fragment ions, leading to different relative intensities in the mass spectrum. For example, fragmentation pathways that result in a more stable benzylic cation may be favored.
Experimental Data Comparison
Table 4: Major Fragments (m/z) from EI-Mass Spectrometry
| Isomer | Molecular Ion (M⁺˙) | [M-CH₃]⁺ | [M-C₂H₄]⁺ / [M-CO]⁺ | Other Key Fragments |
| 5-Methyl-1-tetralone | 160 | 145 | 132 | 117, 104 |
| This compound | 160 | 145 | 132 | Predicted similar to 7-isomer |
| 7-Methyl-1-tetralone | 160 | 145 | 132 | Predicted similar to 6-isomer |
| 8-Methyl-1-tetralone | 160 | 145 | 132 | 117, 104 |
Note: Data for 5- and 8-methyl isomers are based on available spectra. Data for 6- and 7-methyl isomers are predicted based on common fragmentation patterns.
The mass spectra for these isomers are expected to be very similar, with the base peak often arising from the loss of ethylene or CO (m/z 132). Distinguishing the isomers by MS alone is challenging and should be used in conjunction with NMR data for confident assignment.
Caption: Common fragmentation pathways for Methyl-1-tetralone isomers in EI-MS.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 10-20 mg of the purified tetralone isomer into a clean, dry vial.
-
Dissolution : Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Load the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock and shim the spectrometer on the CDCl₃ signal.
-
Acquire a standard ¹H spectrum using a 30° pulse angle, a 2-second relaxation delay, and an acquisition time of at least 4 seconds. Typically, 16 scans are sufficient.
-
-
¹³C NMR Acquisition :
-
Using the same sample, switch to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Protocol 2: IR Spectroscopy (ATR Method)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with isopropanol.
-
Background Scan : Record a background spectrum of the empty ATR crystal.
-
Sample Application : Place a small amount (a few milligrams) of the solid or liquid tetralone isomer directly onto the ATR crystal.
-
Acquisition : Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing : The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation : Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method :
-
Use a gas chromatograph equipped with a standard nonpolar column (e.g., DB-5 or HP-5ms).
-
Set a suitable temperature program, for example: initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Use helium as the carrier gas.
-
-
MS Method :
-
Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.
-
Set the mass analyzer to scan a range of m/z 40-400.
-
-
Injection and Acquisition : Inject 1 µL of the sample solution. The data system will acquire mass spectra across the entire chromatographic run.
-
Data Analysis : Extract the mass spectrum from the apex of the chromatographic peak corresponding to the tetralone isomer. Identify the molecular ion and major fragment ions.
Conclusion
The unambiguous differentiation of this compound from its 5-, 7-, and 8-methyl isomers is critical for synthetic and medicinal chemistry applications. While mass spectrometry and infrared spectroscopy provide valuable confirmatory data, ¹H NMR spectroscopy stands out as the most definitive technique . The chemical shifts and, more importantly, the splitting patterns of the aromatic protons provide a unique and predictable fingerprint for each positional isomer. By combining the insights from all three spectroscopic methods, researchers can confidently determine the structure of their synthesized intermediates and final products, ensuring the integrity and reproducibility of their scientific work.
References
The 1-Tetralone Scaffold: A Privileged Core for Modulating Biological Activity with a Focus on 6-Methyl Substitution
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 1-tetralone core, a bicyclic aromatic ketone, represents one such scaffold, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comparative analysis of the biological activities of 1-tetralone derivatives, with a specific focus on the influence of methyl substitution at the 6-position, a common modification in analog development. While direct biological data for 6-Methyl-1-tetralone remains limited in publicly accessible literature, this guide will synthesize findings from closely related analogs to infer its potential activities and highlight the structure-activity relationships (SAR) that govern the therapeutic promise of this chemical class.
We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of 1-tetralone derivatives, presenting supporting experimental data and detailed protocols for researchers to validate and expand upon these findings.
A Versatile Scaffold: The Spectrum of Biological Activities of 1-Tetralone Analogs
The 1-tetralone scaffold is a versatile building block in the synthesis of pharmaceuticals and natural products.[1] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The reactivity of the α-position to the carbonyl group and the potential for substitution on the aromatic ring make it an attractive starting point for creating libraries of diverse compounds.
Anticancer Potential: Inducing Apoptosis and Halting Proliferation
Numerous studies have highlighted the anticancer properties of tetralone derivatives.[4] These compounds often exert their effects through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. For instance, certain chalcone derivatives of tetralone have demonstrated significant cytotoxicity against various human cancer cell lines.[5]
One study on novel tetralone derivatives bearing a sulfonamide scaffold reported that some of these compounds exhibited selective anti-breast cancer potential.[6] The mechanism of action was linked to the induction of an apoptotic cascade and cell cycle arrest at the G2/M phase.[6] Another study on longifolene-derived tetralone derivatives incorporating a 1,2,4-triazole moiety found that several compounds exhibited broad-spectrum anticancer activity, with IC50 values in the low micromolar range against cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma).
The substitution pattern on the tetralone ring plays a crucial role in determining the anticancer potency. For example, the presence of specific heterocyclic moieties or substituted aryl groups can significantly enhance cytotoxic activity.[4]
Antimicrobial Efficacy: Disrupting Defenses of Pathogenic Microbes
The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Tetralone derivatives have emerged as a promising class of compounds in this area.[7][8]
A notable example is a series of novel aminoguanidine-tetralone derivatives that displayed significant antibacterial activity against ESKAPE pathogens (a group of bacteria known for their high rates of antibiotic resistance) and clinically resistant Staphylococcus aureus (MRSA).[8][9] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane's integrity, leading to cell death.[9] Studies have reported Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range for potent tetralone analogs against various bacterial strains.[9]
Furthermore, some tetralone derivatives have also exhibited antifungal activity against pathogenic fungi.[5] The structure-activity relationship studies suggest that the nature and position of substituents on the tetralone scaffold are critical for both the potency and the spectrum of antimicrobial activity.[8]
Anti-inflammatory Action: Targeting Key Mediators of Inflammation
Chronic inflammation is a key driver of many diseases. Tetralone derivatives have been identified as potent anti-inflammatory agents, with a primary mechanism of action being the inhibition of the macrophage migration inhibitory factor (MIF).[10][11] MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response.[1][12]
Certain E-2-arylmethylene-1-tetralones have been shown to bind to the active site of MIF and inhibit its tautomerase activity.[1][12] This inhibition leads to a reduction in downstream inflammatory responses, including the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α and IL-6.[1][12] The anti-inflammatory potential of methylation has also been observed in other molecular scaffolds like flavanones, where methyl derivatives showed enhanced inhibitory effects on pro-inflammatory mediators.[13][14][15] This suggests that a methyl group at the 6-position of the tetralone ring could potentially contribute to its anti-inflammatory profile.
The "Magic Methyl" Effect: Postulating the Role of 6-Methyl Substitution
While direct experimental data on the biological activities of this compound is scarce, we can extrapolate its potential based on the well-documented effects of methyl substitution in medicinal chemistry, often referred to as the "magic methyl" effect. A methyl group can influence a molecule's biological activity through several mechanisms:
-
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Steric Effects: A methyl group can introduce steric hindrance that either promotes a more favorable binding conformation or blocks metabolic pathways that would otherwise inactivate the compound.
-
Hydrophobic Interactions: The methyl group can form favorable hydrophobic interactions with the target protein, increasing binding affinity.
-
Metabolic Blocking: A methyl group can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability.
Given these principles, it is plausible that the 6-methyl group on the tetralone scaffold could positively modulate its biological activities. For instance, in the context of anticancer activity, enhanced lipophilicity could lead to better penetration into tumor cells. For antimicrobial action, it might improve interaction with bacterial membranes. In anti-inflammatory pathways, it could enhance binding to the hydrophobic pocket of the MIF enzyme. However, without direct experimental evidence, these remain well-founded hypotheses that warrant further investigation.
Comparative Data Summary
To provide a clear overview of the potency of various 1-tetralone analogs, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Selected Tetralone Analogs (IC50 values in µM)
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Longifolene-derived 1,2,4-triazole tetralone (6g) | MCF-7 (Breast) | 4.42 | |
| Longifolene-derived 1,2,4-triazole tetralone (6h) | A549 (Lung) | 9.89 | |
| 2,6-dihaloarylchalcone derivative (3a) | Hela (Cervix) | 3.5 µg/mL | [4] |
| 2,6-dihaloarylchalcone derivative (3a) | MCF-7 (Breast) | 4.5 µg/mL | [4] |
| Tetralone with sulfonamide scaffold (Compound 11) | MCF-7 (Breast) | - (selectively anti-breast) | [6] |
Table 2: Antimicrobial Activity of Selected Tetralone Analogs (MIC values in µg/mL)
| Compound/Analog | Pathogen | MIC (µg/mL) | Reference |
| Aminoguanidine-tetralone derivative (2D) | S. aureus ATCC 29213 | 0.5 | [9] |
| Aminoguanidine-tetralone derivative (2D) | MRSA-2 | 1 | [9] |
| Tetralone ester (9b) | Various bacteria & fungi | Significant activity | [7] |
| Tetralone ester (9c) | Various bacteria & fungi | Significant activity | [7] |
| Tetralone derivative (2a) | P. aeruginosa | 31.25 |
Table 3: Anti-inflammatory and Neuroprotective Activity of Selected Tetralone Analogs (IC50 values in µM)
| Compound/Analog | Target/Assay | IC50 (µM) | Reference |
| α,β-unsaturated tetralone derivative (3f) | Acetylcholinesterase (AChE) | 0.045 | [16] |
| α,β-unsaturated tetralone derivative (3f) | Monoamine Oxidase-B (MAO-B) | 0.88 | [16] |
| E-2-arylmethylene-1-tetralone (various) | MIF Tautomerase Inhibition | - (demonstrated inhibition) | [1][12] |
Experimental Protocols
To facilitate further research and validation, detailed step-by-step methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[6][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound or its analogs) in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
-
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[1][4][7][10]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
-
Anti-inflammatory Activity: LPS-Stimulated Macrophage Assay
This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][19][20][21][22]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory cytokines like TNF-α and IL-6, and other inflammatory mediators like nitric oxide (NO). The inhibitory effect of a test compound on the production of these mediators is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a macrophage cell line (e.g., RAW 264.7) in complete medium.
-
Seed the cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of this compound and its analogs.
Signaling Pathway of Macrophage Activation and Inhibition by Tetralone Analogs
Caption: Simplified signaling pathway of LPS-induced macrophage activation and points of inhibition by tetralone analogs.
Conclusion and Future Directions
The 1-tetralone scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological profile of this compound awaits elucidation, the analysis of its analogs strongly suggests its potential as a bioactive molecule. The strategic placement of a methyl group at the 6-position could enhance its pharmacological properties through various mechanisms, a hypothesis that calls for empirical validation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a systematic library of its analogs. Direct comparative studies are essential to delineate the precise contribution of the 6-methyl group to the observed biological activities. Such investigations will not only shed light on the therapeutic potential of this specific compound but also enrich our understanding of the structure-activity relationships governing the 1-tetralone class of molecules, paving the way for the rational design of more potent and selective drug candidates.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pnas.org [pnas.org]
- 19. LPS-stimulated RAW264.7 cells: Significance and symbolism [wisdomlib.org]
- 20. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]
- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effects of extracellular vesicles from Morchella on LPS-stimulated RAW264.7 cells via the ROS-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for 6-Methyl-1-tetralone
Introduction
6-Methyl-1-tetralone is a key bicyclic ketone intermediate in the synthesis of a wide array of biologically active molecules and natural products. Its structural motif is a foundational component in medicinal chemistry, making the efficient and scalable synthesis of this compound a topic of significant interest for researchers, scientists, and professionals in drug development. This guide provides a comparative study of three prominent synthetic routes to this compound: Intramolecular Friedel-Crafts Acylation, Robinson Annulation, and Oxidation of 6-Methyl-1,2,3,4-tetrahydronaphthalene. Each method is evaluated based on experimental data, with a focus on yield, reaction conditions, and the underlying chemical principles that govern each transformation.
Comparative Overview of Synthetic Routes
The selection of a synthetic route is often a balance between yield, cost of starting materials, reaction complexity, and scalability. The following table summarizes the key metrics for the three discussed methods.
| Parameter | Method 1: Intramolecular Friedel-Crafts Acylation | Method 2: Robinson Annulation | Method 3: Oxidation of 6-Methyl-tetralin |
| Starting Materials | Toluene, Succinic anhydride | Substituted cyclohexanone, Methyl vinyl ketone | 6-Methyl-1,2,3,4-tetrahydronaphthalene |
| Key Reagents | AlCl₃, Pd/C, H₂, Polyphosphoric Acid (PPA) | Base (e.g., NaOH, KOH) | Oxidizing agent (e.g., CrO₃, DDQ) |
| Typical Overall Yield | 65-75% | 40-60% | 70-95% |
| Reaction Complexity | Multi-step, requires handling of strong acids and catalysts | Two-step, one-pot variation possible | Single step from advanced intermediate |
| Scalability | Good, established industrial processes | Moderate, potential for side reactions | Excellent for the final step, precursor synthesis is a factor |
| Key Advantages | High-yielding, utilizes readily available starting materials. | Convergent synthesis, builds complexity quickly. | High-yielding final step, clean conversion. |
| Key Disadvantages | Multiple steps, use of corrosive and hazardous reagents. | Moderate yields, potential for polymerization of MVK. | Relies on the availability of the substituted tetralin precursor. |
Method 1: Intramolecular Friedel-Crafts Acylation of 4-(p-tolyl)butanoic acid
This classical and reliable approach involves a two-stage process: the initial synthesis of the precursor, 4-(p-tolyl)butanoic acid, followed by its intramolecular cyclization to form the tetralone ring.
Causality of Experimental Choices
The first stage involves a Friedel-Crafts acylation of toluene with succinic anhydride to form 4-oxo-4-(p-tolyl)butanoic acid. Toluene is chosen as the starting material due to the directing effect of the methyl group, which favors para-substitution, leading to the desired precursor for this compound. Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst that activates the succinic anhydride for electrophilic aromatic substitution.[1] The subsequent Clemmensen reduction (using zinc amalgam and hydrochloric acid) or catalytic hydrogenation (using Pd/C and H₂) is employed to reduce the ketone to a methylene group, yielding 4-(p-tolyl)butanoic acid.[2] The final and key step is the intramolecular Friedel-Crafts acylation, where a strong acid catalyst, typically polyphosphoric acid (PPA), is used to promote the cyclization of the carboxylic acid onto the aromatic ring.[3][4] PPA serves as both the acidic catalyst and a dehydrating agent.[5]
Experimental Protocol
Stage 1: Synthesis of 4-(p-tolyl)butanoic acid
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0°C, add succinic anhydride (1.0 eq).
-
Slowly add toluene (1.1 eq) to the mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-oxo-4-(p-tolyl)butanoic acid.
-
Reduction: The keto acid can be reduced via catalytic hydrogenation. Dissolve the 4-oxo-4-(p-tolyl)butanoic acid in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under 40-50 psi of H₂ at room temperature until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate to obtain 4-(p-tolyl)butanoic acid.
Stage 2: Intramolecular Cyclization
-
Add 4-(p-tolyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-15 times the weight of the acid).
-
Heat the mixture to 80-90°C with vigorous stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.
-
Extract the product with ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Workflow Diagram
Caption: Friedel-Crafts route to this compound.
Method 2: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[6][7] This method allows for the construction of a six-membered ring onto a ketone, making it a convergent approach to cyclic systems.[8]
Causality of Experimental Choices
For the synthesis of this compound, a suitable starting material would be a substituted cyclohexanone that can act as the Michael donor. The α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), serves as the Michael acceptor. The reaction is base-catalyzed, with common bases including sodium hydroxide or potassium hydroxide. The initial Michael addition forms a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the other carbonyl group, leading to a six-membered ring. Subsequent dehydration yields the α,β-unsaturated cyclic ketone. While a direct synthesis of this compound via this method is less commonly reported, the principles can be applied to appropriately substituted precursors.
Experimental Protocol
-
Michael Addition: To a solution of a suitable substituted cyclohexanone (e.g., a derivative that would lead to the desired aromatic ring) in a solvent like ethanol or methanol, add a catalytic amount of base (e.g., NaOH or KOH).
-
Cool the mixture to 0-10°C and slowly add methyl vinyl ketone (MVK) (1.0-1.2 eq).
-
Stir the reaction at room temperature for several hours until the Michael addition is complete (monitored by TLC).
-
Aldol Condensation and Dehydration: The reaction mixture containing the 1,5-diketone intermediate is then heated to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
After cooling to room temperature, neutralize the reaction with a dilute acid (e.g., HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation to obtain the annulated product, which would then require further steps (e.g., aromatization) to yield this compound.
Workflow Diagram
Caption: Robinson Annulation approach for this compound.
Method 3: Oxidation of 6-Methyl-1,2,3,4-tetrahydronaphthalene
This method represents a direct and often high-yielding approach to this compound, provided the starting material, 6-methyl-1,2,3,4-tetrahydronaphthalene (also known as 6-methyl-tetralin), is readily available.
Causality of Experimental Choices
The conversion of a tetralin to a tetralone involves the oxidation of a benzylic methylene group to a carbonyl group. This transformation can be achieved using various oxidizing agents. Chromium trioxide (CrO₃) in acetic acid is a classic and effective reagent for this purpose.[9] However, due to the toxicity of chromium compounds, alternative and milder oxidizing agents are often preferred. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and selective dehydrogenating agent that can efficiently oxidize benzylic positions.[10] The reaction with DDQ is typically carried out in a solvent like dioxane or benzene and often proceeds under milder conditions than chromium-based oxidations, leading to higher selectivity and cleaner reactions.
Experimental Protocol
-
Oxidation with DDQ: Dissolve 6-methyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a suitable solvent such as dioxane or aqueous acetic acid.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
After cooling, filter the reaction mixture to remove the precipitated hydroquinone (DDQH₂).
-
Dilute the filtrate with an organic solvent and wash with water, dilute sodium hydroxide solution (to remove any remaining DDQH₂), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to afford pure this compound.
Workflow Diagram
Caption: Oxidation route to this compound.
Conclusion
The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and disadvantages. The Intramolecular Friedel-Crafts Acylation is a robust and well-established method that starts from simple, inexpensive materials and generally provides good yields, making it suitable for large-scale production. The Robinson Annulation offers a convergent pathway to construct the core structure, which can be advantageous in certain synthetic strategies, although it may require further optimization to achieve high yields and involves subsequent aromatization steps. The Oxidation of 6-Methyl-tetralin is a highly efficient final step, often providing the product in excellent yield and purity. The choice of this method is primarily dependent on the commercial availability and cost of the starting tetralin.
For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a careful consideration of factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 10. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
confirming the structure of 6-Methyl-1-tetralone reaction products
An In-Depth Guide to Confirming the Structure of 6-Methyl-1-tetralone Reaction Products
For researchers and scientists in drug development and synthetic chemistry, this compound is a valuable and versatile scaffold. As a derivative of tetralone, it serves as a crucial starting material for synthesizing a wide array of pharmacologically active compounds and natural products.[1][2][3] Its structure, featuring a fused bicyclic system with both an aromatic ring and a cyclohexanone moiety, presents multiple reactive sites: the carbonyl group, the alpha-protons, and the aromatic ring. This reactivity allows for a diverse range of chemical transformations, but it also necessitates rigorous structural confirmation of the resulting products to ensure the desired molecular architecture has been achieved.
This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate the structures of this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for unambiguous structural determination.
The Challenge: Navigating Reactivity and Isomerism
The reactivity of this compound can lead to various outcomes. Reactions such as condensations, reductions, oxidations, and electrophilic aromatic substitutions can yield different isomers or unexpected rearrangements.[2][4] For instance, an electrophilic substitution like nitration can result in substitution at different positions on the aromatic ring, leading to distinct isomers with potentially different biological activities.[2] Therefore, relying on a single analytical method is often insufficient. A multi-faceted approach, integrating data from several techniques, is the cornerstone of a self-validating and trustworthy structural confirmation process.
Core Analytical Techniques for Structural Elucidation
The modern organic chemist's toolkit for structure determination is sophisticated. For derivatives of this compound, the most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule in solution. Both ¹H and ¹³C NMR experiments are essential for a complete analysis.
Expertise & Experience: The choice to start with NMR is based on its ability to provide detailed information about the molecular skeleton, connectivity, and the chemical environment of nearly every atom in the molecule.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons in a given environment (integration), and the number of neighboring protons (splitting pattern or multiplicity). For a this compound derivative, one can readily distinguish between aromatic protons, the benzylic protons at C-4, the protons at C-2 adjacent to the carbonyl, and the methyl group protons.[5][6] The coupling constants between adjacent protons are critical for establishing connectivity.
-
¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon atoms in the molecule and their respective chemical environments. The chemical shift of a carbon atom indicates its type (e.g., carbonyl, aromatic C-O, aromatic C-H, aliphatic).[7][8]
Trustworthiness: The high reproducibility of NMR and the predictable nature of chemical shifts and coupling constants make it a reliable first-line technique. When combined with 2D NMR techniques like COSY (which shows ¹H-¹H couplings) and HSQC (which correlates protons to their directly attached carbons), a complete and unambiguous assignment of the molecular structure can often be achieved.[9]
Experimental Protocol: Preparing a Sample for NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the purified reaction product.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid obscuring sample signals.[10]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and, if necessary, 2D NMR spectra according to the instrument's standard operating procedures.
Data Presentation: Typical NMR Chemical Shift Ranges for Tetralone Derivatives
| Group | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl | C-1 | - | ~195 - 205 |
| Aromatic CH | C-5, C-7, C-8 | ~7.0 - 8.1 | ~125 - 145 |
| Aromatic C-CH₃ | C-6 | - | ~140 - 150 |
| Aromatic C-O | C-6 (Methoxy) | - | ~155 - 165 |
| Benzylic CH₂ | C-4 | ~2.9 - 3.1 | ~28 - 35 |
| Aliphatic CH₂ | C-3 | ~2.1 - 2.3 | ~22 - 28 |
| Aliphatic CH₂ | C-2 | ~2.6 - 2.8 | ~35 - 42 |
| Methyl | C-6 | ~2.3 - 2.5 | ~20 - 22 |
Note: Chemical shifts are approximate and can vary based on substituents and solvent.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
MS is an essential technique for determining the molecular weight of a compound, thereby providing immediate confirmation of whether the intended chemical transformation has occurred.
Expertise & Experience: The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is critical. ESI is a "soft" technique that typically provides the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight with high accuracy. EI is a "harder" technique that causes fragmentation of the molecule, providing a unique fingerprint that can be used to deduce structural components.[11]
Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a product with a very high degree of confidence by measuring the mass-to-charge ratio to several decimal places, providing a self-validating check on the elemental composition.
Experimental Protocol: General Steps for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the solution into the Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC component separates the sample from any minor impurities before it enters the mass spectrometer.
-
Ionization: The sample is ionized, typically using ESI for its soft ionization properties.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance. The resulting mass spectrum shows the molecular ion and any significant fragments.
X-Ray Crystallography: The Unambiguous 3D Structure
When an unambiguous, definitive structural proof is required, particularly for establishing absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[12][13][14]
Expertise & Experience: The primary challenge and experimental choice in this technique lie in growing a high-quality single crystal suitable for diffraction. This can be a process of trial and error, involving the slow evaporation of solvent from a saturated solution of the purified compound using various solvent systems.
Trustworthiness: An X-ray crystal structure provides the precise coordinates of every atom in the molecule, revealing bond lengths, bond angles, and the three-dimensional arrangement in space.[15] This data is unequivocal and serves as the ultimate validation of a proposed structure.
Mandatory Visualization: General Workflow for Structure Determination
This diagram illustrates the logical flow from a reaction to the final confirmed structure, emphasizing the central role of purification and the synergistic use of analytical techniques.
Caption: General workflow for reaction and structural confirmation.
Comparative Case Study: Nitration of this compound
To illustrate the synergy of these techniques, consider the nitration of this compound. The electron-donating methyl group at C-6 directs incoming electrophiles to the ortho (C-5, C-7) positions. The challenge is to differentiate between the 5-nitro and 7-nitro isomers.
Mandatory Visualization: Decision Tree for Isomer Differentiation
This diagram outlines the analytical logic for distinguishing between the two primary nitration products.
Caption: Analytical decision path for nitrated isomers.
Data Interpretation:
-
Mass Spectrometry: Both isomers will have the same molecular weight (205.21 g/mol ), confirmed by MS. HRMS would confirm the molecular formula C₁₁H₁₁NO₃.
-
IR Spectroscopy: Both isomers will show characteristic peaks for the C=O stretch (~1685 cm⁻¹) and the asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹). IR spectroscopy confirms the functional groups but cannot distinguish between the isomers.
-
¹H NMR Spectroscopy: This is the key technique for differentiation.
-
7-Nitro Isomer: The protons at C-5 and C-8 are not adjacent to any other aromatic protons. They will therefore appear as two distinct singlets in the aromatic region of the spectrum.
-
5-Nitro Isomer: The protons at C-7 and C-8 are adjacent to each other. They will couple, appearing as two distinct doublets , each with a coupling constant (J) of approximately 8-9 Hz.
-
Data Presentation: Comparative Spectroscopic Data for Nitration Isomers
| Compound | Key IR Stretches (cm⁻¹) | Aromatic ¹H NMR Signals (ppm) |
| This compound (Start) | ~1680 (C=O) | ~7.8 (d, H-8), ~7.2 (dd, H-7), ~7.1 (s, H-5) |
| 7-Nitro-6-methyl-1-tetralone | ~1685 (C=O), ~1520 & 1345 (NO₂) | ~8.2 (s, H-8), ~7.3 (s, H-5) |
| 5-Nitro-6-methyl-1-tetralone | ~1685 (C=O), ~1520 & 1345 (NO₂) | ~7.9 (d, J≈8.5 Hz, H-8), ~7.4 (d, J≈8.5 Hz, H-7) |
Conclusion
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iq.ufrgs.br [iq.ufrgs.br]
- 10. epfl.ch [epfl.ch]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. X-ray crystallographic determination of the structure and conformation of 1,4,4-trimethyltricyclo[5.4.0.03,5]-undec-7-en-9-one and 1,4,4,8-tetramethyltricyclo[5.4.0.03,5]-undec-T-en-9-one | Semantic Scholar [semanticscholar.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methyl-1-tetralone Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like 6-Methyl-1-tetralone is paramount. This guide provides an in-depth technical comparison of analytical methodologies for this compound, grounded in the principles of cross-validation to ensure data integrity and comparability across different analytical platforms.
The Critical Role of Method Validation and Cross-Validation
In the landscape of pharmaceutical analysis, the data generated forms the bedrock of safety, efficacy, and quality assessments. An analytical method, therefore, is not merely a procedure but a system that must be proven "fit for purpose." This is the essence of method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process, with the recently updated ICH Q2(R2) guideline emphasizing a lifecycle approach to analytical procedures.[1][2][3][4][5][6]
Cross-validation takes this a step further. It is the formal process of comparing two or more analytical methods to determine if they provide equivalent results. This becomes crucial when, for instance, a method is transferred between laboratories, or a newer technology is introduced to replace an existing one.[7][8] The objective is to ensure that data generated at different sites or with different methods can be reliably compared.[7][8]
This guide will explore the cross-validation of two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies for this compound
This compound is a ketone and an aromatic hydrocarbon, making it amenable to analysis by both HPLC and GC. The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible quantification. For a compound like this compound, a reversed-phase HPLC method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration. A small amount of acid, like phosphoric acid, can improve peak shape.[9][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance, for instance, 254 nm.[11]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.
The causality behind these choices lies in the physicochemical properties of this compound. The C18 stationary phase provides a non-polar environment for the retention of the analyte, while the acetonitrile/water mobile phase allows for its controlled elution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, with the mass spectrometer providing structural information that can unequivocally identify the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating aromatic compounds.[12]
-
Carrier Gas: Helium is a common choice, with a constant flow rate.[12]
-
Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a higher temperature.[12]
-
Injection: A splitless injection mode can be used for trace analysis.
-
MS Detection: The mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions characteristic of this compound.
The rationale for this approach is the volatility of this compound, which allows it to be readily analyzed by GC. The mass spectrometer provides a highly specific detection method, reducing the likelihood of interference from other components in the sample matrix.
Designing a Cross-Validation Study
A robust cross-validation study should be meticulously planned and documented. The key parameters to be evaluated are accuracy, precision, and linearity.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Experimental Design
To perform the cross-validation, a set of identical samples should be prepared and analyzed by both the HPLC and GC-MS methods. These samples should cover the expected concentration range of this compound.
-
Calibration Standards: A series of at least five concentrations spanning the desired analytical range.
-
Quality Control (QC) Samples: At least three concentration levels (low, medium, and high) prepared independently from the calibration standards.
Data Comparison and Acceptance Criteria
The results from both methods are then statistically compared. The acceptance criteria should be pre-defined in a validation protocol.[13]
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the measured value to the true value. | The mean recovery should be within 85-115% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should not be more than 15%. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | The coefficient of determination (r²) should be ≥ 0.99. |
Hypothetical Results of a Cross-Validation Study
The following tables present hypothetical data from a cross-validation study of HPLC and GC-MS methods for the analysis of this compound.
Table 1: Comparison of Accuracy
| QC Level | Nominal Concentration (µg/mL) | HPLC Mean Recovery (%) | GC-MS Mean Recovery (%) |
| Low | 1.0 | 98.5 | 101.2 |
| Medium | 5.0 | 100.2 | 99.5 |
| High | 10.0 | 99.1 | 98.8 |
Table 2: Comparison of Precision
| QC Level | Nominal Concentration (µg/mL) | HPLC RSD (%) | GC-MS RSD (%) |
| Low | 1.0 | 2.5 | 3.1 |
| Medium | 5.0 | 1.8 | 2.2 |
| High | 10.0 | 1.5 | 1.9 |
Table 3: Comparison of Linearity
| Parameter | HPLC | GC-MS |
| Range (µg/mL) | 0.5 - 15.0 | 0.1 - 20.0 |
| r² | 0.9995 | 0.9998 |
In this hypothetical scenario, both methods meet the pre-defined acceptance criteria for accuracy, precision, and linearity, indicating that they are equivalent for the analysis of this compound within the tested range.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the consistency and reliability of data in pharmaceutical development. Both HPLC and GC-MS are powerful techniques for the analysis of this compound. While HPLC offers robustness and simplicity, GC-MS provides higher sensitivity and specificity. The choice of method will depend on the specific requirements of the analysis. A well-designed cross-validation study, as outlined in this guide, can provide the necessary evidence to demonstrate the equivalence of different analytical methods, thereby ensuring data integrity throughout the drug development lifecycle.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 6-Methoxy-?1-?tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 6-Methoxy-?1-?tetralone | SIELC Technologies [sielc.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. propharmagroup.com [propharmagroup.com]
A Researcher's Comparative Guide to the Synthetic Utility of Substituted Tetralones
Introduction: The Tetralone Core - A Privileged Scaffold in Modern Synthesis
The tetralone framework, a bicyclic structure featuring a fused benzene ring and a cyclohexanone, represents a cornerstone in synthetic organic chemistry.[1][2] Its derivatives are not merely versatile intermediates but are integral components of numerous natural products, pharmaceuticals, and agrochemicals.[1][3][4][5] The inherent reactivity of the tetralone core—possessing an electrophilic carbonyl, an enolizable α-carbon, and an aromatic ring amenable to substitution—provides chemists with a powerful toolkit for molecular construction.[4][6] This guide offers a comparative analysis of the key synthetic transformations involving substituted tetralones, providing insights into experimental design and methodological choices for researchers in drug discovery and complex molecule synthesis. We will explore classical and modern strategies, emphasizing the causality behind procedural choices and highlighting the data that underpins our understanding of these powerful building blocks.
Tetralone derivatives are key structural motifs in a wide array of natural products and serve as foundational scaffolds for developing new drugs targeting various biological endpoints.[1] Their significance is underscored by their presence in compounds with diverse bioactivities, including antitumor, antidepressant, and acetylcholinesterase inhibitory effects, making them highly valuable in medicinal chemistry.[3][4][5]
Part 1: Strategic Synthesis of the Tetralone Framework
The construction of the tetralone scaffold itself is the first critical step. The choice of method dictates the substitution patterns available for subsequent reactions.
Friedel-Crafts Acylation: The Classical Workhorse
The most traditional and widely used method for synthesizing tetralones is the intramolecular Friedel-Crafts acylation of γ-arylbutyric acids.[1] This reaction typically employs a strong Lewis acid like AlCl₃ or polyphosphoric acid (PPA) to promote cyclization.[6]
Causality in Experimental Choice:
-
Lewis Acid Strength: The choice of Lewis acid is critical. Stronger acids like AlCl₃ are effective but can be harsh, potentially causing side reactions with sensitive functional groups. PPA is often a milder alternative.
-
Solvent: The use of high-boiling, non-coordinating solvents is typical. Recently, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has emerged as a remarkable solvent that can promote intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without any additional catalyst, offering a much milder and operationally simpler protocol.[7]
-
Precursor: Starting from the corresponding acid chloride, rather than the carboxylic acid, can lead to shorter reaction times and milder conditions, especially when using catalysts like SnCl₄.[6]
dot graphdot { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5", size="7.6,4", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="11"];
} } Caption: Classical Friedel-Crafts approach to tetralone synthesis.
Modern Alternatives: Expanding the Scope
While robust, Friedel-Crafts reactions have limitations regarding substrate scope and functional group tolerance. Modern methods have emerged to address these challenges.
-
Rhodium-Catalyzed Hydroacylation: An endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, catalyzed by a Rhodium complex with a chiral ligand like (R)-DTBM-SEGPHOS, provides chiral 3,4-dihydronaphthalen-1(2H)-ones with excellent enantioselectivity.[7] This method is advantageous for creating stereocenters during the ring-forming step.
-
Radical Cyclizations: Visible-light photoredox catalysis enables intramolecular arene alkylation, providing access to diverse fused, partially saturated cores like tetralones from radical precursors such as N-(acyloxy)phthalimides.[7] This approach offers a metal-free alternative with high functional group tolerance.
-
C-C Bond Activation: A novel two-step sequence involving Pd-catalyzed asymmetric conjugate addition to cyclopentenones followed by a Rh-catalyzed C-C/C-H bond reorganization provides access to 1-tetralones with a remote C4 quaternary stereocenter.[8] This strategy is unique as it transfers a proximal stereocenter to a remote position, a challenging transformation.[8]
Comparative Summary of Synthesis Methods
| Method | Key Reagents/Catalysts | Advantages | Disadvantages |
| Friedel-Crafts Acylation | AlCl₃, PPA, HFIP | Scalable, well-established, readily available starting materials.[1] | Harsh conditions, limited functional group tolerance, regioselectivity issues. |
| Rh-Catalyzed Hydroacylation | [Rh(COD)Cl]₂, Chiral Ligands | Enantioselective, milder conditions.[7] | Requires specific ortho-allylbenzaldehyde precursors. |
| Photoredox Radical Cyclization | 4CzIPN, Visible Light | Metal-free, high functional group tolerance.[7] | Substrate scope can be limited by radical stability. |
| Rh-Catalyzed C-C Activation | Pd and Rh catalysts | Access to remote quaternary stereocenters.[8] | Multi-step sequence, requires specific cyclopentanone precursors. |
Part 2: The Tetralone as a Synthon - A Comparative Guide to its Reactivity
Once synthesized, the substituted tetralone is a versatile platform for further functionalization. Its utility can be broadly categorized by the reactive site being targeted.
Reactions at the Carbonyl Group: Asymmetric Reductions
The reduction of the tetralone carbonyl to a chiral tetralol is a frequent transformation, particularly in the synthesis of bioactive molecules like the antidepressant (+)-sertraline.[9]
Methodology Comparison: Catalytic Asymmetric Hydrogenation
| Catalyst System | Substrate Scope | Selectivity (ee/dr) | Key Advantages |
| Ru-BINAP / TsDPEN | Broad for α-substituted tetralones | Excellent (up to >99.5% er, >20:1 dr) | Dynamic kinetic resolution allows for high yields and stereoselectivity from racemic starting materials.[10] |
| Dendrimeric Prolinol | Indanones and Tetralones | High (up to 97% ee) | Catalyst is recoverable and reusable, offering a more sustainable process.[9] |
| Microbial Ketoreductases | Tetralones, Indanones | High stereoselectivity | Environmentally friendly (biocatalysis), operates under mild conditions.[11][12] |
Expert Insight: The choice between a metal catalyst and a biocatalyst often depends on scale and desired operational simplicity. Iridium-catalyzed Dynamic Kinetic Resolution Asymmetric Hydrogenation (DKR-AH) is exceptionally efficient for producing enantioenriched tetrahydronaphthols and was recently used in a gram-scale synthesis of the FDA-approved drug (+)-elacestrant.[10] Biocatalytic methods, using enzymes like ketoreductases from Geotrichum candidum or Candida parapsilosis, are becoming increasingly popular due to their high selectivity and green credentials.[11][12]
Functionalization at the α-Methylene Position
The α-methylene group is readily enolized, making it a nucleophilic handle for a wide range of C-C bond-forming reactions.
dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", nodesep="0.4", size="7.6,5", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="11"];
} } Caption: Key reactivity sites of the substituted tetralone scaffold.
-
Alkylation & Annulation: The enolate can be alkylated to introduce substituents at the C2 position. Furthermore, tandem reactions, such as a Michael addition followed by an ipso-substitution of a nitro group on a chalcone precursor, can diastereoselectively produce tetralones with two adjacent chiral centers.[13]
-
Spirocyclization: The reactivity of the α-position is key to forming spirocyclic systems. For instance, chiral isothiourea catalysis can achieve an enantioselective acyl transfer from tetralone-derived lactones to form enantioenriched spirotricyclic β,β'-diketones.[14]
Reactions on the Aromatic Ring
The benzene ring of the tetralone can be functionalized using standard electrophilic aromatic substitution reactions, though the regioselectivity is influenced by the existing substituents and the deactivating effect of the carbonyl group.
-
Nitration: The introduction of a nitro group is a valuable transformation, as the nitro group can be easily converted into other functionalities.[2] The conditions for nitration must be carefully controlled to manage regioselectivity and avoid side reactions. A review of nitration strategies highlights that direct nitration is often low-yielding and that conditions vary significantly depending on the desired position of the nitro group.[2] For example, nitration of 6-methoxy-1-tetralone with H₂SO₄/HNO₃ can yield a mixture of the 5-nitro and 7-nitro isomers.[2]
-
Palladium-Catalyzed Cross-Coupling: For more controlled C-C bond formation, triflates derived from hydroxytetralones can be used in Suzuki or Stille cross-coupling reactions to introduce aryl or vinyl groups.[15] This is a powerful strategy for building molecular complexity, as demonstrated in the synthesis of DGAT1 inhibitors.
Part 3: Representative Experimental Protocols
To ensure this guide is of practical value, we provide a detailed, validated protocol for a key transformation.
Protocol: Asymmetric Reduction of 4-Substituted-1-Tetralone via DKR-AH
This protocol is adapted from a procedure for the gram-scale synthesis of (+)-elacestrant, demonstrating a state-of-the-art method for creating chiral tetralols.[10]
Objective: To synthesize a chiral cis-tetralol from a racemic α-substituted tetralone with high diastereoselectivity and enantioselectivity.
Materials:
-
Racemic α-substituted-1-tetralone (1.0 equiv)
-
[Ir(cod)Cl]₂ (0.25 mol%)
-
(R,R)-f-spiroPhos (0.55 mol%)
-
Cesium carbonate (Cs₂CO₃) (5 mol%)
-
Iodine (I₂) (1.0 mol%)
-
Anhydrous, degassed 2-propanol (IPA)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Ir(cod)Cl]₂ (0.25 mol%), (R,R)-f-spiroPhos (0.55 mol%), Cs₂CO₃ (5 mol%), and I₂ (1.0 mol%).
-
Reaction Setup: Remove the tube from the glovebox, evacuate and backfill with argon three times. Add the racemic α-substituted tetralone (1.0 equiv) followed by anhydrous, degassed 2-propanol via syringe.
-
Hydrogenation: Place the Schlenk tube into a stainless-steel autoclave. Purge the autoclave with H₂ gas three times. Pressurize the autoclave to 50 atm with H₂.
-
Reaction Execution: Stir the reaction mixture at 30 °C for 24 hours.
-
Workup: After 24 hours, carefully vent the autoclave. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched cis-tetralol.
Causality and Trustworthiness:
-
The use of an Iridium catalyst paired with a chiral spiro phosphine ligand ((R,R)-f-spiroPhos) is crucial for achieving high stereocontrol.[10]
-
Cs₂CO₃ acts as a base to facilitate the in situ racemization of the starting material, which is essential for the dynamic kinetic resolution (DKR) process, allowing for a theoretical yield of up to 100% of a single stereoisomer.
-
The addition of I₂ as an additive has been shown to enhance the activity and selectivity of the catalyst system.
-
This protocol is self-validating as it is based on a peer-reviewed, published procedure used for the synthesis of an FDA-approved drug, ensuring its robustness and reproducibility.[10]
Conclusion
Substituted tetralones are far more than simple bicyclic ketones; they are enabling scaffolds that have played a substantial role in the advancement of organic synthesis and medicinal chemistry.[3][4] From classical Friedel-Crafts cyclizations to modern catalytic asymmetric transformations, the methods to synthesize and functionalize these structures are diverse and powerful.[1][7] For the modern researcher, the choice of strategy should be guided by the desired substitution pattern, required stereochemistry, and overall functional group tolerance. As demonstrated by their role in the total synthesis of numerous natural products and complex pharmaceuticals, a deep understanding of tetralone chemistry is an invaluable asset for tackling the synthetic challenges of today and tomorrow.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 7. Tetralone synthesis [organic-chemistry.org]
- 8. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric scaffolding of α-tetralone and related scaffolds by EKR (enzymatic kinetic resolution) and stereoselective ketoreduction with ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Assessing the Purity of 6-Methyl-1-tetralone from Different Suppliers
For researchers and professionals in drug development, the integrity of a final product is inextricably linked to the quality of its starting materials. 6-Methyl-1-tetralone, a key intermediate in the synthesis of various pharmacologically active molecules, is a prime example where stringent purity assessment is not just a quality control measure, but a foundational pillar of reliable and reproducible science. The presence of even minor impurities, such as isomers, starting materials, or by-products, can significantly impact reaction yields, introduce downstream purification challenges, and, in a pharmaceutical context, pose safety risks.
This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of this compound. Moving beyond a single-technique approach, we will explore an orthogonal analytical strategy—employing multiple, complementary methods to build a high-confidence purity profile. This approach ensures that the limitations of one technique are offset by the strengths of another, providing a holistic and trustworthy evaluation of material from any supplier.
The Imperative of an Orthogonal Approach
No single analytical method can definitively determine the absolute purity of an organic compound. Each technique interrogates the sample based on different physicochemical principles. For instance, chromatography separates components based on their partitioning behavior, while spectroscopy provides information based on the interaction of molecules with electromagnetic radiation. An orthogonal approach, therefore, is a self-validating system; by combining techniques, we create a robust analytical package that minimizes the risk of overlooking impurities.
Our assessment workflow is designed around this principle, integrating chromatographic, spectroscopic, and thermal analysis to build a complete purity profile.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
Principle: HPLC separates compounds in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reverse-phase (RP) method is highly effective. A UV detector quantifies the components as they elute from the column.[1]
Expertise & Experience: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic impurities.[2] The primary output, "% purity by area normalization," assumes that all eluting compounds have a similar response factor at the chosen UV wavelength. While this is a common and useful metric, it is an estimation of purity. Its real power lies in detecting and quantifying related substances—impurities structurally similar to the main compound, which are often the most difficult to remove.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B over 1 min.
-
Hold at 30% B for 5 min to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately prepare a 1.0 mg/mL solution of this compound in Acetonitrile.
-
Trustworthiness (System Suitability): Before sample analysis, perform at least five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%. This ensures the system is performing consistently.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification.[3]
Expertise & Experience: GC-MS is exceptionally well-suited for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents from the manufacturing process or volatile by-products that might be missed by HPLC.[4][5] The mass spectrum provides invaluable structural information, allowing us to tentatively identify unknown impurities by comparing their fragmentation patterns to spectral libraries. This is a crucial step in understanding the impurity profile of a given supplier's material.[6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 min.
-
Ramp: Increase to 280 °C at 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Dichloromethane.
-
Trustworthiness (Data Analysis): Purity is estimated by area percent from the Total Ion Chromatogram (TIC). Identification of impurities is performed by matching the acquired mass spectra against a reference library (e.g., NIST). A match factor >80% provides a high-confidence tentative identification.
Quantitative NMR (qNMR) for Absolute Purity Determination
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that determines the purity of a substance by relating the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[7] The signal intensity is directly proportional to the number of nuclei, allowing for a direct, unbiased measurement of molar concentration.[8][9]
Expertise & Experience: Unlike chromatographic methods, qNMR provides an absolute purity value (e.g., %w/w or mol/mol) without needing a reference standard of the analyte itself.[8] It is an exceptionally powerful and accurate technique that is orthogonal to chromatography.[8][10] It can detect non-chromophoric and non-volatile impurities that might be invisible to HPLC-UV or GC. This makes qNMR a cornerstone for validating the purity values obtained from other methods and for qualifying in-house reference materials.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte. Maleic acid is a suitable choice for this compound.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Critically important for quantification. Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the aromatic protons) and the signal from the internal standard (e.g., the olefinic protons of Maleic acid).
-
-
Trustworthiness (Calculation): The purity is calculated using the following formula, which provides a self-validating result based on first principles:
-
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Melting Point Analysis
Principle: A pure crystalline solid melts at a sharp, well-defined temperature. Impurities disrupt the crystal lattice, which typically causes a depression of the melting point and a broadening of the melting range.[11][12][13]
Expertise & Experience: While not a quantitative method for determining the percentage of impurities, melting point analysis is a rapid, inexpensive, and highly effective preliminary check of bulk purity.[14][15] A sharp melting range close to the literature value suggests high purity, whereas a wide, depressed range is a clear indicator of significant impurities.[12] It serves as a quick and valuable cross-check for the more sophisticated techniques.
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.
-
Measurement:
-
Place the capillary in the apparatus.
-
Use a rapid heating rate (e.g., 10-20 °C/min) for a preliminary determination.
-
For the accurate measurement, use a fresh sample and a slow heating rate (1-2 °C/min) near the expected melting point.
-
-
Trustworthiness (Recording Data): Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. Compare this range to the literature value for this compound.
Comparative Data Summary
The following table presents hypothetical data from the analysis of this compound from three different suppliers, illustrating how an orthogonal approach provides a comprehensive picture of quality.
| Analytical Test | Supplier A | Supplier B | Supplier C | Interpretation & Causality |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | Color variation (Supplier B) may indicate the presence of colored impurities or degradation products. |
| Melting Point (°C) | 35.5 - 36.5 °C | 32.0 - 35.0 °C | 36.0 - 36.5 °C | Supplier B shows a depressed and broad range, a strong indicator of significant impurities.[11] Suppliers A and C suggest higher bulk purity. |
| HPLC Purity (Area %) | 99.6% | 97.5% | 98.9% | Supplier A shows the highest purity by this method. Supplier B has a significant impurity peak at a relative retention time of 0.85. |
| GC-MS Analysis | No significant impurities detected. | 0.8% Toluene detected. | 0.3% Isomeric impurity (tentative). | Supplier B contains residual solvent. Supplier C has a potential process-related isomeric impurity, highlighting the need for MS identification. |
| ¹H-qNMR Purity (%w/w) | 99.5% | 96.8% | 98.5% | The qNMR results confirm the purity ranking from HPLC. The lower value for Supplier B aligns with the presence of both organic and solvent impurities. |
Analysis of Results:
-
Supplier A: Demonstrates consistently high purity across all methods. The close agreement between HPLC area % and the absolute qNMR %w/w suggests the absence of significant non-chromophoric impurities.
-
Supplier B: Clearly the lowest purity lot. The melting point depression is explained by the combination of a major organic impurity (seen in HPLC) and residual solvent (seen in GC-MS), which is confirmed by the low absolute purity value from qNMR.
-
Supplier C: Appears to be high quality but contains a minor isomeric impurity identified by GC-MS. This type of impurity might have a similar UV response to the main peak, causing its concentration to be underestimated by HPLC alone. This finding underscores the value of mass spectrometry in impurity profiling.
Regulatory Context and Impurity Thresholds
In drug development, the management of impurities is governed by guidelines from bodies like the International Council for Harmonisation (ICH).[16] The ICH Q3A guidelines, for example, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances.[17][18][19]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[16][20]
While this compound is an intermediate, understanding these principles is crucial. A supplier providing material with a well-characterized impurity profile, where impurities are identified and below critical thresholds, is significantly more valuable than one providing material of nominally higher purity but with unknown impurities.
Conclusion
Assessing the purity of a critical raw material like this compound is a multi-faceted task that demands more than a single measurement. A robust, orthogonal analytical strategy is essential for making informed decisions about supplier quality.
-
HPLC provides the primary quantitative measure of organic related substances.
-
GC-MS is indispensable for identifying volatile impurities, solvents, and unknown components.
-
qNMR serves as the ultimate arbiter, delivering an absolute purity value that validates and complements the chromatographic data.
-
Melting Point offers a rapid and reliable initial assessment of bulk purity.
By integrating the data from these complementary techniques, researchers and drug development professionals can confidently select the highest quality reagents, ensuring the reliability, reproducibility, and safety of their scientific endeavors. This comprehensive approach transforms quality control from a simple pass/fail exercise into a deep and meaningful characterization of the chemical matter that forms the basis of innovation.
References
- 1. Separation of 6-Methoxy-?1-?tetralone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijrpc.com [ijrpc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. nist.gov [nist.gov]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 15. youtube.com [youtube.com]
- 16. database.ich.org [database.ich.org]
- 17. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 18. ikev.org [ikev.org]
- 19. jpionline.org [jpionline.org]
- 20. pharma.gally.ch [pharma.gally.ch]
A Comparative Guide to the Efficacy of 6-Substituted-1-Tetralones as Precursors in Drug Synthesis
This guide provides an in-depth comparison of the efficacy of 6-substituted-1-tetralones, with a particular focus on 6-Methyl-1-tetralone and its close analogue, 6-Methoxy-1-tetralone, as foundational precursors in the synthesis of complex pharmaceutical agents. We will dissect their roles in constructing key drug scaffolds, compare their performance against alternative starting materials, and provide the experimental rationale behind their application.
Introduction: The Strategic Importance of the Tetralone Scaffold
The 1-tetralone core, a bicyclic ketone, is a cornerstone in medicinal chemistry. Its rigid, fused ring structure serves as a versatile and economical starting point for a multitude of pharmacologically significant molecules, including steroids, selective estrogen receptor modulators (SERMs), and various natural products. The substitution pattern on the aromatic ring, particularly at the 6-position, profoundly influences the reactivity and ultimate application of the tetralone precursor, making the choice between derivatives like this compound and 6-methoxy-1-tetralone a critical decision in synthetic design.
This guide moves beyond a simple catalog of reactions to explore the causality of precursor selection. We will evaluate efficacy based on yield, stereochemical control, atom economy, and the overall convergence and elegance of the synthetic route.
Case Study 1: Steroid Synthesis – The Torgov-Smith-Velluz Total Synthesis
One of the most significant applications of a 6-substituted-1-tetralone is in the total synthesis of steroids. The Torgov-Smith-Velluz synthesis provides a classic and industrially relevant pathway to creating the core steroidal skeleton.
The Role of 6-Methoxy-1-tetralone
6-Methoxy-1-tetralone is the workhorse precursor for this pathway. The methoxy group is not merely a placeholder; it is a strategic control element.
-
Activation: The electron-donating nature of the methoxy group activates the aromatic ring, facilitating the initial vinyl Grignard reaction.
-
Directing Group: It directs subsequent electrophilic substitutions if needed.
-
Latent Functionality: Crucially, the methoxy group can be readily converted into a phenolic hydroxyl group (via demethylation) later in the synthesis. This hydroxyl is a key feature of steroidal estrogens like estradiol.
Experimental Workflow: Steroid Core Synthesis
The initial steps involve the reaction of 6-methoxy-1-tetralone with a vinyl Grignard reagent, followed by an acid-catalyzed rearrangement to form the C and D rings of the steroid nucleus.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-1-tetralone
Introduction: In the fast-paced environment of research and development, the proper management of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. 6-Methyl-1-tetralone, a ketone and useful reagent in various chemical syntheses, requires careful handling from acquisition to disposal.[1][2] This guide provides direct, procedural instruction for the proper disposal of this compound, ensuring that laboratory professionals can manage this chemical waste stream with confidence and integrity. Our approach moves beyond simple checklists to explain the causality behind each step, fostering a culture of safety and diligence.[3]
Section 1: Hazard Assessment & Characterization
A thorough understanding of a chemical's hazard profile is the critical first step in determining its proper disposal pathway. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a reliable hazard assessment can be constructed by examining structurally analogous compounds. This practice is a field-proven method for ensuring safety in the absence of direct data. Based on this analog data, This compound must be managed as a hazardous chemical waste.
| Analogous Compound | CAS Number | Key Hazards Identified in SDS | Source |
| 2-Methyl-1-tetralone | 1590-08-5 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4] | Fisher Scientific[4] |
| 6-Methoxy-1-tetralone | 1078-19-9 | Harmful if swallowed; May cause an allergic skin reaction; Harmful to aquatic life with long-lasting effects.[5] | ECHEMI[5] |
| α-Tetralone | 529-34-0 | Harmful if swallowed. | Sigma-Aldrich |
The consistent profile of irritation, potential toxicity, and environmental hazards among these related ketones dictates that this compound waste should never be disposed of via sanitary sewer or in regular solid waste.[6][7]
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any chemical waste, including the transfer of this compound to a designated waste container, establishing a safe working environment is paramount.
-
Ventilation: All waste handling and consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any vapors.[8][9]
-
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound waste includes:
Section 3: Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound waste, grounded in the principles of the Resource Conservation and Recovery Act (RCRA).[12]
Step 1: Waste Segregation
The fundamental principle of chemical waste management is to never mix incompatible waste streams.[13][14][15] This prevents potentially violent chemical reactions and ensures the waste can be processed safely by the disposal facility.
-
Action: Collect this compound waste in a dedicated container.
-
Causality: As an organic ketone, it should be segregated from acids, bases, strong oxidizing agents, and halogenated organic wastes.[13][16] Co-mingling this waste could lead to dangerous reactions or complicate the final disposal process, increasing costs and risk.
Step 2: Proper Containerization
The integrity of the waste container is essential for preventing leaks and spills during accumulation and transport.[6][15]
-
Action: Select a sturdy, leak-proof container made of a chemically compatible material (e.g., the original product container, a high-density polyethylene (HDPE) jug, or a glass bottle) with a secure, screw-top lid.[9][14]
-
Causality: Using a compatible container prevents the solvent from degrading the container material over time. The container must be kept closed at all times except when actively adding waste to prevent the release of vapors.[6]
Step 3: Accurate Labeling
Clear and accurate labeling is a critical safety and regulatory requirement. It communicates the container's contents and associated hazards to everyone in the laboratory and to the hazardous waste technicians.[3]
-
Action: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound Waste," and list any other components if it is a mixed waste stream. Include the appropriate hazard warnings (e.g., "Irritant," "Flammable" if in a flammable solvent).
-
Causality: Proper labeling prevents accidental mixing of incompatible chemicals and is mandated by federal and state regulations.
Step 4: Accumulation and Storage
Hazardous waste must be stored safely in the laboratory in a designated area prior to pickup.[9]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Place the container in secondary containment, such as a spill tray, to contain any potential leaks.[6][14]
-
Causality: Secondary containment minimizes the impact of a potential container failure. Storing waste in a designated SAA ensures it is managed correctly and does not become "abandoned" in the lab. Laboratories typically have limits on the volume of waste that can be accumulated (e.g., 10 gallons).[6]
Step 5: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals for disposal in accordance with federal regulations.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your full waste container.[14] Provide them with an accurate description of the waste.
-
Causality: EHS professionals are trained to manage and transport hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organic chemical waste like this compound is high-temperature incineration at a permitted facility.[9]
Section 4: Disposal Workflow Diagram
This diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Section 5: Decontamination & Empty Container Disposal
Properly managing "empty" containers is a crucial final step to prevent chemical exposure and ensure compliance.
-
Initial Rinse: Any container that held this compound is not truly empty. The first solvent rinse used to clean the container must be collected and disposed of as hazardous waste.[6] Add this rinsate to your this compound waste container.
-
Subsequent Rinses: After the initial rinse has been collected as waste, the container can be washed with soap and water.
-
Final Disposal: Once thoroughly cleaned and air-dried, the chemical labels on the container must be fully defaced or removed.[6][14] The cap should be removed, and the container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box for glass containers, regular trash for plastic).[6][14]
References
- 1. CAS 51015-29-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 51015-29-3 [chemicalbook.com]
- 3. Effective Lab Chemical Waste Management [emsllcusa.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. acs.org [acs.org]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. OSHA Technical Manual (OTM) - Section VI: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. epa.gov [epa.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. vumc.org [vumc.org]
- 15. danielshealth.com [danielshealth.com]
- 16. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methyl-1-tetralone
Navigating the complexities of chemical handling requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for 6-Methyl-1-tetralone, ensuring the well-being of laboratory personnel and the integrity of your research. While specific toxicological data for this compound is limited, a thorough evaluation of its chemical analogues, such as 6-methoxy-1-tetralone and 2-methyl-1-tetralone, allows for a robust and cautious safety protocol.
Understanding the Hazard Landscape
Before handling any chemical, a comprehensive understanding of its potential hazards is paramount. For this compound and its analogues, the primary concerns are:
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[1][2]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[1]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2]
Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure a safe working environment.
Core Principles of Chemical Handling
The foundation of laboratory safety lies in a hierarchy of controls. Before relying solely on PPE, always prioritize engineering and administrative controls:
-
Engineering Controls: The most effective way to minimize exposure is to handle this compound within a certified chemical fume hood.[3] This provides a physical barrier and ensures adequate ventilation.
-
Administrative Controls: Adhere to standard operating procedures (SOPs), receive proper training on chemical handling, and always be aware of the location and operation of safety equipment, such as emergency showers and eyewash stations.[2]
Personal Protective Equipment (PPE): Your Final Line of Defense
When engineering and administrative controls are in place, PPE provides the final and critical barrier against chemical exposure. The following PPE is recommended for handling this compound.
Eye and Face Protection
-
Rationale: To prevent accidental splashes or contact of airborne particles with the eyes.
-
Recommendation: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][4] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Rationale: To prevent direct skin contact, which can lead to irritation or allergic reactions.
-
Gloves:
-
Type: Handle with chemical-impermeable gloves.[1] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always consult the glove manufacturer's compatibility chart for the specific chemical being handled.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, brittleness, or pinholes.[5][6]
-
Technique: Use proper glove removal technique to avoid contaminating your skin.[6] Wash and dry hands thoroughly after removing gloves.[1][6]
-
-
Clothing:
-
Lab Coat: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron/Coveralls: For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[1][7]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of harmful dust or vapors.
-
Primary Control: Handling this compound in a chemical fume hood is the primary method to control respiratory exposure.[3]
-
When a Respirator is Needed: If exposure limits are exceeded, or if irritation or other symptoms are experienced, respiratory protection is necessary.[1] This may be the case during large-scale operations or when cleaning up a significant spill.
-
Type: A NIOSH/MSHA-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] For major incidents, a self-contained breathing apparatus (SCBA) may be required.[4][8]
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5]
-
Visualizing Your PPE Selection Process
The following flowchart provides a systematic approach to selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.
Safe Handling Protocol
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, which may include respiratory protection for a large spill.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.
-
For liquid spills, use an inert absorbent material to soak up the chemical.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4][9]
-
Regulations: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1] This often involves collection by a licensed hazardous waste disposal company.[6]
-
Containers: Do not reuse empty containers. Dispose of them as unused product.[6]
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (in fume hood) | Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Not typically required |
| Large-Scale Operations | Safety Goggles and Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron or Coveralls | Required if ventilation is inadequate or exposure limits are exceeded |
| Spill Cleanup | Safety Goggles and Face Shield | Chemical-Resistant Gloves (consider double-gloving) | Chemical-Resistant Coveralls | Air-Purifying Respirator or SCBA (depending on spill size) |
By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for groundbreaking scientific advancements.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
